Eperezolid
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
N-[[(5S)-3-[3-fluoro-4-[4-(2-hydroxyacetyl)piperazin-1-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN4O5/c1-12(25)20-9-14-10-23(18(27)28-14)13-2-3-16(15(19)8-13)21-4-6-22(7-5-21)17(26)11-24/h2-3,8,14,24H,4-7,9-11H2,1H3,(H,20,25)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIMWTRCFFSTNMG-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCN(CC3)C(=O)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCN(CC3)C(=O)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50168028 | |
| Record name | Eperezolid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50168028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165800-04-4 | |
| Record name | Eperezolid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=165800-04-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Eperezolid [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0165800044 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Eperezolid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50168028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EPEREZOLID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C460ZSU1OW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Eperezolid on Bacterial Ribosomes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eperezolid, a member of the oxazolidinone class of antibiotics, represents a significant advancement in the fight against multidrug-resistant Gram-positive bacteria. Its unique mechanism of action, targeting the bacterial ribosome at a novel site, has made it a subject of intense research. This technical guide provides a comprehensive overview of the molecular interactions and functional consequences of this compound's binding to the bacterial ribosome. Through a detailed examination of its binding site, its inhibitory effects on protein synthesis, and the experimental methodologies used to elucidate these processes, this document serves as a critical resource for researchers and professionals in the field of antibiotic drug development.
Introduction
The rise of antibiotic resistance poses a formidable threat to global public health. The oxazolidinones, a synthetic class of antimicrobials, have emerged as a crucial therapeutic option, particularly against resistant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). This compound, an early member of this class, has been instrumental in defining the mechanism of action for this important group of antibiotics. This guide delves into the core of this compound's activity: its targeted inhibition of bacterial protein synthesis through a direct interaction with the ribosome.
Mechanism of Action: Inhibition of Protein Synthesis
This compound exerts its bacteriostatic effect by inhibiting the initiation phase of bacterial protein synthesis[1]. Unlike many other ribosome-targeting antibiotics that interfere with the elongation or termination steps, this compound prevents the formation of a functional 70S initiation complex, a crucial first step in the translation of mRNA into protein[2].
Binding to the 50S Ribosomal Subunit
Biochemical studies have unequivocally demonstrated that this compound selectively binds to the large 50S ribosomal subunit of bacterial ribosomes[3][4][5]. It shows no specific binding to the 30S subunit[6]. This interaction is reversible and occurs with a 1:1 stoichiometry.
The this compound Binding Site
The binding site for this compound is located at the peptidyl transferase center (PTC) on the 50S subunit, a critical region responsible for peptide bond formation. While this compound binds near the P-site, its mechanism is distinct from classical P-site inhibitors[3][4]. The binding pocket for oxazolidinones is primarily composed of 23S ribosomal RNA (rRNA) from Domain V[7].
Cross-linking and Footprinting Studies:
In vivo cross-linking studies using photoactive analogs of oxazolidinones have identified specific interaction points within the ribosome. A key cross-link has been mapped to the universally conserved nucleotide A2602 of the 23S rRNA[8]. Furthermore, these studies revealed cross-links to the ribosomal protein L27, suggesting its proximity to the drug's binding site[8].
Chemical footprinting experiments with oxazolidinone derivatives have provided a more detailed map of the binding site, revealing interactions with several nucleotides in Domain V of the 23S rRNA[9][10].
Quantitative Data Summary
The following tables summarize the key quantitative data related to the interaction of this compound with the bacterial ribosome.
| Parameter | Value | Organism/System | Reference |
| Dissociation Constant (Kd) | ~20 µM | Escherichia coli 50S ribosomal subunits | [3][4][6] |
Table 1: Binding Affinity of this compound
| Assay | IC50 | Conditions | Reference |
| Cell-free transcription-translation | 2.5 µM | E. coli S30 extract | [11][12][13] |
| In vitro translation (MS2 RNA) | 20 µM | E. coli S30 extract, 32 µg/ml RNA | [11] |
| In vitro translation (MS2 RNA) | 50 µM | E. coli S30 extract, 128 µg/ml RNA | [11] |
| In vitro protein translation | 30 µM | Oxacillin-sensitive S. aureus S30 extract | [14] |
| In vitro protein translation | 75 µM | Oxacillin-resistant S. aureus S30 extract | [14] |
Table 2: In Vitro Inhibition of Protein Synthesis by this compound
Experimental Protocols
Radiolabeled Ligand Binding Assay (Filter Binding)
This protocol is adapted from the methods described by Lin et al. (1997)[3][5].
Objective: To determine the binding affinity (Kd) of [14C]this compound to bacterial ribosomes.
Materials:
-
70S ribosomes or 50S ribosomal subunits from E. coli
-
[14C]this compound of known specific activity
-
Unlabeled this compound
-
Binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 100 mM NH4Cl, 6 mM β-mercaptoethanol)
-
GF/C glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare reaction mixtures in a final volume of 50 µl containing a fixed concentration of ribosomes (e.g., 1 µM) and varying concentrations of [14C]this compound.
-
For determining non-specific binding, prepare a parallel set of reactions containing a large excess (e.g., 100-fold) of unlabeled this compound.
-
Incubate the reaction mixtures at 30°C for 30 minutes.
-
Rapidly filter the reactions through GF/C filters pre-soaked in binding buffer.
-
Wash the filters three times with 3 ml of ice-cold binding buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific counts from total counts.
-
Analyze the data using Scatchard analysis to determine the Kd and Bmax.
In Vitro Transcription-Translation (IVTT) Inhibition Assay
This protocol is based on the methods described by Shinabarger et al. (1997)[4][13].
Objective: To determine the IC50 of this compound for the inhibition of protein synthesis.
Materials:
-
E. coli S30 extract
-
DNA template (e.g., plasmid containing a reporter gene like β-galactosidase or luciferase) or mRNA template (e.g., MS2 phage RNA)
-
Amino acid mixture containing a radiolabeled amino acid (e.g., [35S]methionine)
-
This compound stock solution
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Set up IVTT reactions according to the S30 extract manufacturer's instructions.
-
Add varying concentrations of this compound to the reactions. Include a no-drug control.
-
Initiate the reactions by adding the DNA or mRNA template.
-
Incubate the reactions at 37°C for 30-60 minutes.
-
Stop the reactions by adding NaOH to a final concentration of 0.5 N and incubate for 10 minutes at 37°C to hydrolyze charged tRNAs.
-
Precipitate the newly synthesized proteins by adding an equal volume of cold 10% TCA.
-
Incubate on ice for 30 minutes.
-
Collect the precipitated protein by vacuum filtration onto glass fiber filters.
-
Wash the filters with 5% TCA and then with ethanol.
-
Dry the filters and measure the incorporated radioactivity using a scintillation counter.
-
Plot the percentage of inhibition against the this compound concentration and determine the IC50 value.
Visualizations
Mechanism of Action of this compound
Caption: this compound's inhibitory action on bacterial translation initiation.
Experimental Workflow: Radiolabeled Ligand Binding Assay
Caption: Workflow for determining this compound binding affinity to ribosomes.
Logical Relationship: Competitive Inhibition
Caption: Competitive binding of this compound with other antibiotics.
Conclusion
This compound's mechanism of action, centered on the inhibition of translation initiation via binding to a unique site on the 50S ribosomal subunit, distinguishes it from many other classes of antibiotics. The detailed understanding of its interaction with the ribosomal machinery, as outlined in this guide, provides a solid foundation for the rational design of new oxazolidinone derivatives with improved efficacy and a broader spectrum of activity. The experimental protocols and quantitative data presented herein serve as a valuable resource for researchers dedicated to overcoming the challenge of antibiotic resistance. Continued investigation into the subtle molecular interactions between oxazolidinones and their ribosomal target will undoubtedly pave the way for the development of next-generation antibacterial agents.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. Oxazolidinone Antibiotics Target the P Site on Escherichia coli Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The oxazolidinone this compound binds to the 50S ribosomal subunit and competes with binding of chloramphenicol and lincomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural basis for context-specific inhibition of translation by oxazolidinone antibiotics [escholarship.org]
- 6. Resistance to linezolid caused by modifications at its binding site on the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Protocol for structural modeling of antibody to human leukocyte antigen interaction using discovery and targeted cross-linking mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. embopress.org [embopress.org]
- 12. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]
- 13. biovis.net [biovis.net]
- 14. m.youtube.com [m.youtube.com]
Synthesis and Antibacterial Activity of Eperezolid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eperezolid is a synthetic oxazolidinone antibiotic with potent activity against a range of Gram-positive bacteria, including multidrug-resistant strains. Like other members of its class, this compound exerts its antibacterial effect by inhibiting bacterial protein synthesis at the initiation phase, a mechanism distinct from many other antibiotic classes.[1][2] This technical guide provides a comprehensive overview of the synthesis of this compound, its antibacterial activity, and the experimental protocols employed in its evaluation.
Chemical Synthesis of this compound
The synthesis of this compound, systematically named (S)-N-[[3-[3-Fluoro-4-[4-(2-hydroxyacetyl)piperazin-1-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide, is a multi-step process that can be accomplished through various synthetic routes.[3][4] A convergent synthesis strategy is often employed, involving the preparation of key intermediates that are then coupled to form the final molecule.[3]
Experimental Protocol: Synthesis of this compound
This protocol outlines a plausible synthetic route based on reported methodologies.[3][4]
Step 1: Synthesis of N-(3-Fluoro-4-aminophenyl)acetamide
-
To a solution of 3-fluoro-4-nitroaniline in a suitable solvent such as ethyl acetate, add acetic anhydride and a catalytic amount of a non-nucleophilic base like triethylamine.
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Reduce the nitro group using a reducing agent like Raney Nickel and hydrazine hydrate in ethanol.[3]
-
Monitor the reaction by TLC. Upon completion, filter the catalyst and concentrate the filtrate to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Step 2: Synthesis of (R)-5-(hydroxymethyl)-3-(3-fluoro-4-aminophenyl)oxazolidin-2-one
-
React the N-(3-Fluoro-4-aminophenyl)acetamide with (R)-glycidyl butyrate in the presence of a strong base like n-butyllithium in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures.[5]
-
The reaction involves the opening of the epoxide ring and subsequent cyclization to form the oxazolidinone ring.
-
Quench the reaction carefully and extract the product.
-
Purify the intermediate by column chromatography.
Step 3: Synthesis of (S)-N-[[3-(3-Fluoro-4-(piperazin-1-yl)phenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide
-
Introduce the piperazine moiety by reacting the product from Step 2 with piperazine under suitable coupling conditions.
-
Protect the secondary amine of the piperazine if necessary.
Step 4: Final Acetylation to Yield this compound
-
React the product from Step 3 with 2-chloroacetyl chloride or a similar acetylating agent in the presence of a base to introduce the hydroxyacetyl group onto the piperazine ring.
-
Deprotect if necessary.
-
The final step involves the N-acetylation of the primary amine on the oxazolidinone side chain using acetic anhydride.[3]
-
Purify the final compound, this compound, using column chromatography or recrystallization to obtain a high-purity product.[6]
Synthesis Workflow for this compound
Caption: A generalized workflow for the chemical synthesis of this compound.
Antibacterial Activity of this compound
This compound demonstrates potent antibacterial activity primarily against Gram-positive bacteria. Its efficacy is evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium.
Quantitative Data on Antibacterial Activity
The following tables summarize the MIC values of this compound against various bacterial species as reported in the literature.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Positive Bacteria
| Bacterial Species | Strain Information | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | 1 - 4 | [6] |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 1 - 4 | [6] |
| Coagulase-Negative Staphylococci | - | 1 - 4 | [6] |
| Enterococcus faecalis | Vancomycin-Susceptible (VSE) | 1 - 4 | [6][7] |
| Enterococcus faecalis | Vancomycin-Resistant (VRE) | 1 - 2 | [7] |
| Enterococcus faecium | Vancomycin-Susceptible (VSE) | 1 - 4 | [6][7] |
| Enterococcus faecium | Vancomycin-Resistant (VRE) | 1 - 2 | [7] |
| Streptococcus pneumoniae | Penicillin-Resistant | - | [1] |
| Anaerobic Gram-Positive Organisms | - | 0.25 - 4 | [8] |
| Peptostreptococcus spp. | - | ≤0.25 - 1 | [8] |
| Propionibacterium spp. | - | ≤0.25 - 1 | [8] |
| Clostridium spp. | - | ≤0.25 - 8 | [8] |
Table 2: 50% Inhibitory Concentration (IC50) of this compound in In Vitro Translation Systems
| System | IC50 (µM) | Reference |
| E. coli S30 transcription-translation | 2.5 | [1][2] |
| S. aureus S30 transcription-translation | ~8 | [1] |
| E. coli S30 translation (32 µg/mL MS2 RNA) | 20 | [2] |
| E. coli S30 translation (128 µg/mL MS2 RNA) | 50 | [2] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound can be determined using standard methods such as broth microdilution or agar dilution.[9][10]
Broth Microdilution Method
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Preparation of Microtiter Plates: Serially dilute the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity).
Agar Dilution Method
-
Preparation of Agar Plates: Prepare a series of agar plates (e.g., Mueller-Hinton Agar) containing serial twofold dilutions of this compound.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum as described for the broth microdilution method.
-
Inoculation: Spot a standardized volume of the bacterial suspension onto the surface of each agar plate.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits bacterial growth.
Experimental Workflow for MIC Determination
Caption: A workflow illustrating the key steps in determining the Minimum Inhibitory Concentration (MIC).
Mechanism of Action
This compound belongs to the oxazolidinone class of antibiotics and functions by inhibiting bacterial protein synthesis.[1][2][11] The primary target of this compound is the 50S ribosomal subunit.[12][13]
Signaling Pathway: Inhibition of Protein Synthesis Initiation
This compound binds to the 23S rRNA of the 50S ribosomal subunit, near the peptidyl transferase center.[12] This binding event prevents the formation of the initiation complex, which is a crucial first step in protein synthesis. The initiation complex consists of the 30S and 50S ribosomal subunits, messenger RNA (mRNA), and initiator transfer RNA (fMet-tRNA). By interfering with the assembly of this complex, this compound effectively halts the production of bacterial proteins, leading to a bacteriostatic effect.[1][2]
Mechanism of Action of this compound
Caption: Diagram illustrating how this compound inhibits bacterial protein synthesis initiation.
References
- 1. Agar dilution - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Direct Susceptibility Testing of Positive Blood Cultures by Using Sensititre Broth Microdilution Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. actascientific.com [actascientific.com]
- 5. WO2011077310A1 - Process for the preparation of linezolid - Google Patents [patents.google.com]
- 6. ias.ac.in [ias.ac.in]
- 7. m.youtube.com [m.youtube.com]
- 8. A novel and expeditious synthesis of oxazolidinone drugs linezolid and this compound | Semantic Scholar [semanticscholar.org]
- 9. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. taylorfrancis.com [taylorfrancis.com]
- 13. researchgate.net [researchgate.net]
Eperezolid: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eperezolid is a synthetic antibiotic belonging to the oxazolidinone class, a group of protein synthesis inhibitors effective against a range of Gram-positive bacteria.[1][2] Developed by Pharmacia & Upjohn (now part of Pfizer), this compound (formerly U-100592) was a clinical candidate alongside the well-known oxazolidinone, linezolid.[3][4] Although linezolid was ultimately selected for further development due to a superior pharmacokinetic profile, this compound remains a significant compound for research into oxazolidinone antibiotics and their mechanism of action.[5][6] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of this compound, complete with detailed experimental protocols and visualizations to support further research and development.
Chemical Structure and Physicochemical Properties
This compound is characterized by a core oxazolidinone ring structure, which is essential for its antibacterial activity. The key structural features include an N-aryl substituent and an acetamidomethyl group at the C-5 position.[7]
| Property | Value | Reference |
| IUPAC Name | N-[[(5S)-3-[3-fluoro-4-[4-(2-hydroxyacetyl)piperazin-1-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide | [2] |
| CAS Number | 165800-04-4 | [8] |
| Molecular Formula | C18H23FN4O5 | [7] |
| Molecular Weight | 394.4 g/mol | [1] |
| SMILES | CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCN(CC3)C(=O)CO)F | [9] |
| Density | 1.37 g/cm³ | [8] |
| Boiling Point | 701.2ºC at 760 mmHg | [8] |
| Solubility | Insoluble in water and ethanol; ≥14.05 mg/mL in DMSO | [10] |
Mechanism of Action
This compound exerts its bacteriostatic effect by inhibiting the initiation of protein synthesis in bacteria.[1][11] Unlike many other protein synthesis inhibitors that target the elongation phase, oxazolidinones act at a very early stage of translation.[1][12]
The primary target of this compound is the 50S ribosomal subunit.[9][11] It binds to a specific site on the 23S rRNA of the 50S subunit, near the peptidyl transferase center.[9][12] This binding event prevents the formation of a functional 70S initiation complex, which is a crucial step for the commencement of protein synthesis.[5] Specifically, the binding of this compound interferes with the proper positioning of the initiator tRNA (fMet-tRNA) in the P-site, thereby blocking the formation of the first peptide bond.[11][12]
It is important to note that this compound does not inhibit the formation of N-formylmethionyl-tRNA, nor does it affect the elongation or termination phases of translation.[1] The binding of this compound to the ribosome can be competitively inhibited by chloramphenicol and lincomycin, suggesting an overlapping binding site.[9] However, its mechanism is distinct as it does not inhibit the puromycin reaction, indicating no direct effect on peptidyl transferase activity.[9][12]
In Vitro Activity
This compound has demonstrated potent in vitro activity against a variety of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[13]
Minimum Inhibitory Concentrations (MICs)
| Organism | MIC Range (µg/mL) | MIC90 (µg/mL) | Reference |
| Staphylococcus aureus (methicillin-susceptible) | 1 - 4 | 2 | [14] |
| Staphylococcus aureus (methicillin-resistant) | 1 - 4 | 2 | [14] |
| Enterococcus faecalis | 0.5 - 4 | 2 | [14] |
| Enterococcus faecium (vancomycin-resistant) | 0.5 - 4 | 2 | [14] |
| Streptococcus pneumoniae (penicillin-resistant) | Not specified | Not specified | [13] |
| Propionibacterium acnes | <2 | <2 | [10] |
| Peptostreptococcus spp. | <2 | <2 | [10] |
| Clostridium perfringens | <2 | <2 | [10] |
| Clostridium difficile | <2 | <2 | [10] |
| Bacteroides fragilis | Not specified | 16 | [10] |
| Mycobacterium tuberculosis | 0.125 - 0.5 | Not specified | [5] |
In Vitro Inhibitory Activity
This compound is a potent inhibitor of cell-free transcription-translation in E. coli.[1]
| Assay | IC50 (µM) | Conditions | Reference |
| Cell-free transcription-translation (E. coli S30 extract) | 2.5 | - | [1] |
| In vitro translation (MS2 phage RNA, 32 µg/mL) | 20 | E. coli S30 extract | [1] |
| In vitro translation (MS2 phage RNA, 128 µg/mL) | 50 | E. coli S30 extract | [1] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[15][16]
a. Materials:
-
This compound stock solution (e.g., 1280 µg/mL in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile diluent (e.g., saline or broth)
-
Spectrophotometer
-
Incubator (35 ± 2 °C)
b. Methodology:
-
Preparation of this compound Dilutions:
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well plate to achieve a range of concentrations (e.g., 64 µg/mL to 0.06 µg/mL).
-
Include a growth control well (broth only, no antibiotic) and a sterility control well (broth only, no bacteria).
-
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours) on a non-selective agar plate, suspend several colonies in sterile diluent.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well containing the this compound dilutions and the growth control well.
-
Incubate the plate at 35 ± 2 °C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
In Vitro Translation Inhibition Assay
This protocol is a generalized procedure based on methods used for studying oxazolidinones.[1][12]
a. Materials:
-
E. coli S30 extract for in vitro translation
-
Premix solution containing amino acids (without methionine), buffers, and energy sources
-
[35S]-methionine
-
MS2 phage RNA (or other suitable mRNA template)
-
This compound stock solution
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter
b. Methodology:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the E. coli S30 extract, premix solution, and MS2 phage RNA.
-
Add varying concentrations of this compound to different tubes. Include a control with no antibiotic.
-
-
Initiation and Incubation:
-
Initiate the translation reaction by adding [35S]-methionine.
-
Incubate the reaction mixture at 37 °C for a specified time (e.g., 30-60 minutes).
-
-
Precipitation and Filtration:
-
Stop the reaction by adding cold TCA to precipitate the newly synthesized proteins.
-
Collect the precipitate by vacuum filtration through glass fiber filters.
-
Wash the filters with TCA and ethanol to remove unincorporated [35S]-methionine.
-
-
Quantification:
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the no-antibiotic control.
-
Determine the IC50 value, which is the concentration of this compound that inhibits protein synthesis by 50%.
-
Competitive Ribosome Binding Assay
This protocol outlines a competitive binding assay to determine the interaction of this compound with the ribosome.[9][11]
a. Materials:
-
Purified E. coli 70S ribosomes or 50S ribosomal subunits
-
Radiolabeled this compound ([14C]-eperezolid)
-
Unlabeled this compound and other competitor antibiotics (e.g., chloramphenicol, lincomycin)
-
Binding buffer (e.g., Tris-HCl, MgCl2, NH4Cl, DTT)
-
Nitrocellulose membranes
-
Washing buffer
-
Scintillation counter
b. Methodology:
-
Binding Reaction:
-
In a reaction tube, combine the ribosomes (or 50S subunits), binding buffer, and a fixed concentration of [14C]-eperezolid.
-
For competition experiments, add increasing concentrations of unlabeled this compound or other competitor antibiotics.
-
Incubate the mixture under appropriate conditions (e.g., 37 °C for 15-30 minutes) to allow binding to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the reaction mixture through a nitrocellulose membrane under vacuum. The ribosomes and any bound radiolabeled ligand will be retained on the membrane.
-
Wash the membrane with cold washing buffer to remove unbound [14C]-eperezolid.
-
-
Quantification:
-
Dry the membrane and measure the retained radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the amount of specific binding by subtracting non-specific binding (measured in the presence of a large excess of unlabeled this compound).
-
For competition assays, plot the percentage of [14C]-eperezolid binding against the concentration of the competitor to determine the Ki (inhibitory constant).
-
Scatchard analysis can be used to determine the dissociation constant (Kd) and the number of binding sites.
-
Conclusion
This compound is a well-characterized oxazolidinone antibiotic that has played a crucial role in understanding the mechanism of action of this important class of drugs. Although not commercialized, its potent in vitro activity against clinically relevant Gram-positive pathogens and its distinct mechanism of inhibiting protein synthesis initiation make it a valuable tool for researchers in microbiology and drug discovery. The detailed information and protocols provided in this guide are intended to facilitate further investigation into the properties and potential applications of this compound and other oxazolidinone antibiotics.
References
- 1. Practical Synthesis of N-Formylmethionylated Peptidyl-tRNA Mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 6. youtube.com [youtube.com]
- 7. Initiating protein synthesis with noncanonical monomers in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Practical Synthesis of N-Formylmethionylated Peptidyl-tRNA Mimics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biojournals.us [biojournals.us]
- 11. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. EUCAST: MIC Determination [eucast.org]
Eperezolid (PNU-100592): A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Eperezolid (PNU-100592) is a member of the oxazolidinone class of antibiotics, developed by Pharmacia & Upjohn in the 1990s.[1] Like other oxazolidinones, it inhibits bacterial protein synthesis, showing potent activity against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[2][3] Despite promising preclinical and early clinical findings, its development was discontinued, primarily due to a less favorable safety profile compared to its close analogue, linezolid, specifically a higher incidence of thrombocytopenia.[4] This document provides a comprehensive technical overview of the discovery, mechanism of action, in vitro and in vivo activity, and the ultimate discontinuation of this compound's development.
Discovery and Medicinal Chemistry
The development of this compound emerged from research aimed at finding novel antibacterial agents with activity against multi-drug-resistant Gram-positive bacteria.[1] The oxazolidinone scaffold was identified as a promising starting point. Early compounds in this class, such as DuP-721, demonstrated antibacterial activity but were associated with toxicity issues, including bone marrow suppression in animal studies.[1]
The medicinal chemistry efforts at Pharmacia & Upjohn focused on modifying the oxazolidinone core to enhance antibacterial potency while improving the safety profile. This led to the synthesis of this compound and linezolid. A key structure-activity relationship (SAR) finding was the importance of the N-acetyl group on the methylamine side chain at the C-5 position of the oxazolidinone ring for potent antibacterial activity.[1]
Mechanism of Action
This compound exerts its antibacterial effect by inhibiting the initiation of bacterial protein synthesis.[5][6][7] It binds to the 50S ribosomal subunit at the peptidyl transferase center (PTC).[5] This binding event prevents the formation of the functional 70S initiation complex, a crucial step in the translation process.[6] While its binding site overlaps with that of other antibiotics like chloramphenicol and lincomycin, its mechanism is distinct, as it does not inhibit peptidyl transferase activity directly.[5]
dot
Caption: Mechanism of action of this compound.
In Vitro Activity
This compound demonstrated potent in vitro activity against a wide range of Gram-positive bacteria, including drug-resistant strains. Its activity was generally comparable to or slightly better than linezolid against some organisms.
Table 1: In Vitro Activity of this compound against Gram-Positive Bacteria
| Organism (No. of Isolates) | This compound MIC Range (µg/mL) | This compound MIC50 (µg/mL) | This compound MIC90 (µg/mL) |
| Staphylococcus aureus (200) | 0.5 - 4.0 | 2.0 | 2.0 |
| Coagulase-negative staphylococci (100) | 0.5 - 2.0 | 1.0 | 2.0 |
| Enterococcus faecalis (25) | 1.0 - 4.0 | 1.0 | 4.0 |
| Enterococcus faecium (25) | 0.5 - 4.0 | 2.0 | 2.0 |
| Anaerobic Gram-positive organisms | 0.25 - 4.0 | - | - |
| Peptostreptococcus spp. | ≤0.25 - 1.0 | - | - |
| Propionibacterium spp. | ≤0.25 - 1.0 | - | - |
| Data compiled from references[2][3][]. |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The in vitro activity of this compound was determined using the broth microdilution method according to the guidelines of the National Committee for Clinical Laboratory Standards (NCCLS), now the Clinical and Laboratory Standards Institute (CLSI).[2]
dot
Caption: Workflow for MIC determination.
Protocol Outline:
-
Preparation of Inoculum: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in the test wells.
-
Drug Dilution: Serial two-fold dilutions of this compound are prepared in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated at 35-37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the drug that completely inhibits visible growth of the organism.
In Vitro Protein Synthesis Inhibition Assay
The effect of this compound on bacterial protein synthesis was assessed using an in vitro transcription-translation assay with S30 extracts from E. coli.[6][7]
Protocol Outline:
-
Preparation of S30 Extract: An S30 extract containing ribosomes and other necessary components for protein synthesis is prepared from a suitable bacterial strain (e.g., E. coli).
-
Reaction Mixture: The reaction mixture typically contains the S30 extract, a DNA template (e.g., a plasmid encoding a reporter gene like β-galactosidase), amino acids (including a radiolabeled amino acid such as [35S]methionine), and an energy source (ATP, GTP).
-
Incubation with this compound: Various concentrations of this compound are added to the reaction mixtures.
-
Incubation: The reactions are incubated at 37°C to allow for transcription and translation to occur.
-
Measurement of Protein Synthesis: The amount of newly synthesized protein is quantified, typically by measuring the incorporation of the radiolabeled amino acid into acid-precipitable material (proteins).
-
Data Analysis: The concentration of this compound that inhibits protein synthesis by 50% (IC50) is calculated. This compound demonstrated an IC50 of 2.5 µM in an E. coli cell-free transcription-translation system.[6]
In Vivo Efficacy
This compound demonstrated efficacy in various animal models of infection, although its performance relative to linezolid was variable depending on the model and dosing regimen. In a rat intra-abdominal abscess model with E. faecium, intravenous this compound was effective in reducing bacterial densities.[9]
Pharmacokinetics
Limited pharmacokinetic data for this compound is available from preclinical and Phase 1 studies. In a study with rats, plasma levels of linezolid were approximately two to three times greater than those of this compound when the same dose was administered intravenously or orally, respectively.[9] This suggests that this compound may have lower bioavailability or a higher clearance rate than linezolid in this species. Due to the discontinuation of its development, comprehensive pharmacokinetic data in humans has not been published.
Toxicology and Reason for Discontinuation
The development of this compound was halted after Phase 1 clinical trials due to a less favorable safety profile compared to linezolid. The primary concern was a greater propensity to cause thrombocytopenia (a reduction in platelet count).[4] This adverse effect is a known class effect of oxazolidinones and is thought to be related to the inhibition of mitochondrial protein synthesis.[4] Mitochondria in mammalian cells share similarities with bacterial ribosomes, and prolonged exposure to oxazolidinones can impair mitochondrial function, particularly in rapidly dividing cells like hematopoietic progenitors.[4] The more pronounced effect of this compound on platelet counts compared to linezolid suggested a narrower therapeutic window and a higher risk for this adverse event in a clinical setting.
dot
Caption: this compound's development pathway.
Conclusion
This compound was a potent oxazolidinone antibiotic with excellent in vitro activity against challenging Gram-positive pathogens. Its discovery and early development were part of a successful effort to identify novel antibiotics to combat antimicrobial resistance. However, its clinical development was ultimately terminated due to an unfavorable safety profile, specifically a higher risk of thrombocytopenia compared to the concurrently developed linezolid. The story of this compound highlights the critical importance of safety and tolerability in the drug development process and serves as a case study in the decision-making process when comparing two promising drug candidates. The insights gained from the development of this compound contributed to the successful registration and clinical use of linezolid, which has become an important therapeutic option for serious Gram-positive infections.
References
- 1. A critical review of oxazolidinones: An alternative or replacement for glycopeptides and streptogramins? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.asm.org [journals.asm.org]
- 4. This compound (PNU-100592) |CAS:165800-04-4 Probechem Biochemicals [probechem.com]
- 5. The oxazolidinone this compound binds to the 50S ribosomal subunit and competes with binding of chloramphenicol and lincomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of action of oxazolidinones: effects of linezolid and this compound on translation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 9. journals.asm.org [journals.asm.org]
In Vitro Activity of Eperezolid Against Gram-Positive Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro activity of eperezolid, an oxazolidinone antibiotic, against a range of clinically relevant Gram-positive bacteria. The document summarizes key quantitative data, details common experimental methodologies, and provides visual representations of the drug's mechanism of action and experimental workflows.
Introduction
This compound is a synthetic antibiotic belonging to the oxazolidinone class, which is effective against a variety of Gram-positive pathogenic bacteria.[1][2] This class of antimicrobials is particularly noted for its activity against multi-drug resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[3][4] this compound exerts its bacteriostatic effect by inhibiting the initiation of protein synthesis, a mechanism distinct from many other classes of antibiotics.[2][3] This guide synthesizes available in vitro data to serve as a resource for researchers and professionals in the field of drug development.
Quantitative Data: Minimum Inhibitory Concentrations (MICs)
The in vitro potency of this compound is typically quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the MIC values of this compound against various Gram-positive bacteria from published studies.
Table 1: In Vitro Activity of this compound against Staphylococci
| Organism | Resistance Phenotype | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | - | - | - | 1 - 4 |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 200 | - | - | 1 - 4 |
| Staphylococcus aureus | ATCC 29213 (Parental Strain) | 1 | 2 | - | - |
| Staphylococcus aureus | SA31593 (this compound-Resistant) | 1 | 32 | - | - |
| Coagulase-Negative Staphylococci | Methicillin-Susceptible | 100 | - | - | 1 - 4 |
| Coagulase-Negative Staphylococci | Methicillin-Resistant | 100 | - | - | 1 - 4 |
Data compiled from multiple sources.[3][5]
Table 2: In Vitro Activity of this compound against Enterococci
| Organism | Resistance Phenotype | No. of Isolates | MIC (µg/mL) |
| Enterococcus faecalis | Vancomycin-Susceptible | - | 2 |
| Enterococcus faecium | Vancomycin-Resistant (VRE) | - | 2 |
Data compiled from multiple sources.[6][7]
Table 3: In Vitro Activity of this compound against Anaerobic Gram-Positive Bacteria
| Organism | No. of Isolates | MIC Range (µg/mL) |
| Peptostreptococcus spp. | - | ≤0.25 - 1 |
| Propionibacterium spp. | - | ≤0.25 - 1 |
| Clostridium spp. | - | ≤0.25 - 8 |
| Viridans streptococci | - | 1 - 2 |
Data compiled from multiple sources.[1]
Experimental Protocols
The following sections detail the standardized methodologies used to determine the in vitro activity of this compound.
Minimum Inhibitory Concentration (MIC) Determination
MIC values are typically determined using broth microdilution or agar dilution methods, following guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[8][9]
Broth Microdilution Protocol:
-
Preparation of this compound Dilutions: A stock solution of this compound is serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculum Preparation: Bacterial colonies from a fresh agar plate are suspended in broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then further diluted to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours in ambient air.
-
MIC Reading: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the organism.
Agar Dilution Protocol:
-
Preparation of Agar Plates: A series of agar plates (e.g., Mueller-Hinton agar) are prepared, each containing a specific concentration of this compound.
-
Inoculum Preparation: The bacterial inoculum is prepared as described for the broth microdilution method.
-
Inoculation: A standardized volume of the bacterial suspension is spotted onto the surface of each agar plate.
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours.
-
MIC Reading: The MIC is the lowest concentration of this compound that prevents the growth of more than one colony or a faint haze.
Time-Kill Assay
Time-kill assays are performed to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[10][11]
Protocol:
-
Inoculum Preparation: A logarithmic-phase bacterial culture is diluted in fresh broth to a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.
-
Exposure to this compound: this compound is added to the bacterial suspension at various concentrations, typically multiples of the MIC (e.g., 1x, 2x, 4x MIC). A growth control without the antibiotic is included.
-
Sampling over Time: Aliquots are removed from each suspension at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Viable Cell Counting: The samples are serially diluted and plated on appropriate agar media to determine the number of viable bacteria (CFU/mL) at each time point.
-
Data Analysis: The change in log₁₀ CFU/mL over time is plotted for each concentration of this compound and compared to the growth control. Bacteriostatic activity is generally defined as a <3-log₁₀ reduction in CFU/mL from the initial inoculum, while bactericidal activity is a ≥3-log₁₀ reduction. Studies have shown this compound to be bacteriostatic in action.[3]
Visualizations
Mechanism of Action
This compound inhibits the initiation of bacterial protein synthesis. It binds to the 50S ribosomal subunit, preventing the formation of the initiation complex with messenger RNA and the 30S ribosomal subunit. This action halts the production of essential bacterial proteins.
Caption: this compound's mechanism of action: Inhibition of protein synthesis initiation.
Experimental Workflow: Broth Microdilution MIC Assay
The following diagram illustrates the key steps in determining the Minimum Inhibitory Concentration of this compound using the broth microdilution method.
Caption: Workflow for determining the MIC of this compound via broth microdilution.
Experimental Workflow: Time-Kill Assay
This diagram outlines the process of conducting a time-kill assay to evaluate the dynamic activity of this compound against a bacterial strain.
Caption: Workflow for conducting a time-kill assay with this compound.
References
- 1. In vitro activity of linezolid and this compound, two novel oxazolidinone antimicrobial agents, against anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of action of oxazolidinones: effects of linezolid and this compound on translation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. apexbt.com [apexbt.com]
- 5. Ribosomes from an Oxazolidinone-Resistant Mutant Confer Resistance to this compound in a Staphylococcus aureus Cell-Free Transcription-Translation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activities of the Oxazolidinones Linezolid and this compound in Experimental Intra-Abdominal Abscess Due to Enterococcus faecalis or Vancomycin-Resistant Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activities of the oxazolidinones linezolid and this compound in experimental intra-abdominal abscess due to Enterococcus faecalis or vancomycin-resistant Enterococcus faecium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 9. researchgate.net [researchgate.net]
- 10. 4.6. Time-Kill Kinetics Assay [bio-protocol.org]
- 11. emerypharma.com [emerypharma.com]
Eperezolid's Spectrum of Activity Against Anaerobic Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eperezolid (formerly U-100592) is a member of the oxazolidinone class of antibiotics, synthetic antimicrobial agents that inhibit bacterial protein synthesis.[1] This class is significant for its activity against a range of multidrug-resistant Gram-positive organisms. Preliminary studies also indicated that this compound possesses activity against anaerobic bacteria, which are common causes of serious infections, including intra-abdominal and skin and soft tissue infections. This technical guide provides an in-depth overview of the spectrum of activity of this compound against clinically relevant anaerobic bacteria, detailing its in vitro efficacy, mechanism of action, and the methodologies used for its evaluation.
In Vitro Spectrum of Activity
The in vitro activity of this compound against a variety of anaerobic bacteria has been evaluated, primarily through the determination of Minimum Inhibitory Concentrations (MICs). The data consistently demonstrates that this compound is potent against many anaerobic Gram-positive organisms, while its activity against Gram-negative anaerobes is more variable and generally less potent than that of its successor, linezolid.
Data Presentation
The following tables summarize the quantitative data on the in vitro activity of this compound against a range of anaerobic bacteria.
Table 1: In Vitro Activity of this compound Against Gram-Positive Anaerobic Bacteria
| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Peptostreptococcus spp. | 143 (total anaerobes) | ≤0.25 - 1 | - | - | [1] |
| Propionibacterium spp. | 143 (total anaerobes) | ≤0.25 - 1 | - | - | [1] |
| Clostridium spp. | 143 (total anaerobes) | ≤0.25 - 8 | - | - | [1] |
| Viridans streptococci | 143 (total anaerobes) | 1 - 2 | - | - | [1] |
Table 2: In Vitro Activity of this compound Against Gram-Negative Anaerobic Bacteria
| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Bacteroides species | 143 (total anaerobes) | Generally 2- to 8-fold less active than linezolid (linezolid MIC range: 2-8) | - | - | [1] |
| Fusobacterium species | 143 (total anaerobes) | ≤0.25 - 0.5 | - | - | [1] |
| Mobiluncus species | 143 (total anaerobes) | ≤0.25 - 0.5 | - | - | [1] |
| Prevotella intermedia | 143 (total anaerobes) | ≤0.25 - 0.5 | - | - | [1] |
| Porphyromonas asaccharolytica | 143 (total anaerobes) | ≤0.25 - 0.5 | - | - | [1] |
Mechanism of Action
This compound, like other oxazolidinones, inhibits bacterial protein synthesis at a very early stage: the initiation phase.[2] This mechanism is distinct from other protein synthesis inhibitors, which typically act on the elongation phase.
The key steps in the mechanism of action are as follows:
-
Binding to the 50S Ribosomal Subunit: this compound specifically binds to the 50S ribosomal subunit of the bacterial ribosome.[2]
-
Interference with Initiation Complex Formation: By binding to the 50S subunit, this compound prevents the formation of the initiation complex, which consists of the 30S and 50S ribosomal subunits, messenger RNA (mRNA), and formyl-methionyl-transfer RNA (fMet-tRNA).
-
Inhibition of Protein Synthesis: The disruption of the initiation complex formation effectively blocks the commencement of protein synthesis, leading to the inhibition of bacterial growth.
It has been shown that this compound's binding site is located on the 50S ribosomal subunit near the binding sites of chloramphenicol and lincomycin.[2] However, its mechanism is distinct as it does not inhibit the peptidyl transferase reaction.[2]
Signaling Pathway Diagram
Caption: Mechanism of action of this compound on bacterial protein synthesis.
Experimental Protocols
The in vitro activity data presented in this guide was primarily generated using the standard agar dilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Agar Dilution Susceptibility Testing Protocol (Based on CLSI M11-A8)
This protocol outlines the general steps for determining the MIC of this compound against anaerobic bacteria.
-
Preparation of Antimicrobial Stock Solution:
-
A stock solution of this compound is prepared at a high concentration in a suitable solvent.
-
Serial twofold dilutions of the stock solution are made to achieve the desired final concentrations in the agar.
-
-
Preparation of Agar Plates:
-
Brucella agar supplemented with hemin, vitamin K1, and 5% laked sheep blood is the recommended medium.
-
The appropriate volume of each antimicrobial dilution is added to molten and cooled agar.
-
The agar is then poured into petri dishes and allowed to solidify. A control plate with no antimicrobial agent is also prepared.
-
-
Inoculum Preparation:
-
Anaerobic bacteria are grown in an appropriate broth medium (e.g., supplemented thioglycolate broth) or on solid media in an anaerobic environment.
-
The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum of approximately 10^5 colony-forming units (CFU) per spot.
-
-
Inoculation of Plates:
-
The standardized bacterial suspension is inoculated onto the surface of the agar plates using a multipoint inoculator (e.g., a Steers replicator).
-
-
Incubation:
-
The inoculated plates are incubated in an anaerobic environment (e.g., an anaerobic chamber or jar with a gas-generating system) at 35-37°C for 48 hours.
-
-
Determination of MIC:
-
The MIC is read as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacteria. A faint haze or a single colony is disregarded.
-
-
Quality Control:
-
Reference strains with known MIC values (e.g., Bacteroides fragilis ATCC 25285, Bacteroides thetaiotaomicron ATCC 29741, and Clostridium difficile ATCC 700057) are included in each run to ensure the accuracy and reproducibility of the results.
-
Experimental Workflow Diagram
References
- 1. In vitro activity of linezolid and this compound, two novel oxazolidinone antimicrobial agents, against anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The oxazolidinone this compound binds to the 50S ribosomal subunit and competes with binding of chloramphenicol and lincomycin - PMC [pmc.ncbi.nlm.nih.gov]
Eperezolid: A Technical Overview of its Pharmacokinetics and Oral Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eperezolid (also known as PNU-100592) is a member of the oxazolidinone class of antibiotics, which act by inhibiting bacterial protein synthesis.[1] Developed by Pharmacia & Upjohn Inc., it was one of the early clinical candidates in this class, alongside the now widely used linezolid.[2] Like other oxazolidinones, this compound targets the 50S ribosomal subunit, preventing the formation of a functional 70S initiation complex, a mechanism distinct from many other protein synthesis inhibitors. Although it showed promising in vitro and in vivo activity against a range of Gram-positive bacteria, including resistant strains, its clinical development was discontinued. This technical guide provides a comprehensive overview of the available pharmacokinetic and oral bioavailability data for this compound, drawing from preclinical and early-phase clinical studies.
Pharmacokinetic Profile
The pharmacokinetic properties of this compound have been evaluated in both animal models and early-phase human clinical trials. While the publicly available data is not as extensive as for its successor, linezolid, a general understanding of its absorption, distribution, metabolism, and excretion (ADME) profile can be compiled.
Preclinical Pharmacokinetics
Studies in animal models provided the initial characterization of this compound's pharmacokinetic profile.
Data Presentation: Preclinical Pharmacokinetic Parameters of this compound
| Species | Dose and Route | Cmax (mg/L) | Tmax (h) | Half-life (t½) (h) | AUC (mg·h/L) | Oral Bioavailability (%) | Reference |
| Rat | 25 mg/kg (oral) | Lower than linezolid | - | - | - | - | [3] |
| Rat | 25 mg/kg (IV) | Lower than linezolid | - | ~6 (for oxazolidinones) | - | - | [3][4] |
| Mouse | 1.3 mg/kg/day (oral) | - | - | - | - | - | [3] |
| Mouse | 12.5 mg/kg/day (oral) | - | - | - | - | - | [3] |
Note: Much of the detailed preclinical pharmacokinetic data for this compound is presented in comparison to linezolid, with specific quantitative values for this compound often not explicitly stated in the available literature.
Clinical Pharmacokinetics
This compound underwent Phase I clinical trials in healthy volunteers to assess its safety, tolerability, and pharmacokinetic profile.
Data Presentation: Human Pharmacokinetic Parameters of this compound (Oral Administration)
| Dose | Cmax (mg/L) | Trough Concentration (mg/L) | AUC | Half-life (t½) | Key Observations | Reference |
| 50 - 1000 mg (single oral doses) | Dose-proportional increase | - | Dose-proportional increase | Shorter than linezolid | Well-tolerated | [2][5] |
| 1000 mg (multiple doses) | 6.28 | 1.62 | - | - | - | [6] |
Oral Bioavailability
This compound was developed for both oral and intravenous administration, with oral bioavailability being a key attribute.[1] Preclinical and clinical studies confirmed that this compound is absorbed orally. In a rat model, plasma levels of this compound were detectable after oral administration, although they were approximately three times lower than those of linezolid at the same dose.[3]
In Phase I human studies, this compound demonstrated good oral absorption.[1] The dose-proportional increase in Cmax and AUC following single oral doses from 50 to 1000 mg further supports consistent oral absorption across this range.[2]
Experimental Protocols
The following sections detail the methodologies that can be inferred from the available literature for key experiments in determining the pharmacokinetics of this compound.
Animal Pharmacokinetic Studies
-
Animal Models: Studies were conducted in mice and rats to evaluate the in vivo efficacy and pharmacokinetics.[3]
-
Dosing: this compound was administered via both oral (p.o.) and intravenous (i.v.) routes. Doses in rats were typically around 25 mg/kg, while in mice, efficacy was assessed with daily oral doses.[3]
-
Sample Collection: Blood samples were collected at various time points post-administration to determine plasma drug concentrations.
-
Analytical Method: While not explicitly detailed for all studies, high-performance liquid chromatography (HPLC) is the standard method for quantifying oxazolidinones like this compound in biological matrices.[7]
Human Phase I Clinical Trials
-
Study Design: The studies were randomized, double-blind, and placebo-controlled, with a dose-escalating design.[2]
-
Participants: Healthy adult volunteers were enrolled in these studies.
-
Dosing Regimen: Participants received single or multiple oral doses of this compound, with single doses ranging from 50 mg to 1000 mg.[2][6]
-
Pharmacokinetic Sampling: Serial blood samples were collected over a dosing interval to determine the plasma concentration-time profile of this compound.
-
Bioanalytical Method: Plasma concentrations of this compound were likely measured using a validated HPLC method.
Visualizations
Experimental Workflow for Oral Bioavailability Assessment
Caption: Workflow for determining the oral bioavailability of this compound in a preclinical animal model.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Caption: this compound's mechanism of action, inhibiting the formation of the 70S initiation complex.
Conclusion
This compound demonstrated key characteristics of a promising antibiotic, including good oral bioavailability and a mechanism of action effective against resistant Gram-positive pathogens. However, its development was ultimately halted, with linezolid being selected for further progression due to a superior pharmacokinetic profile, notably a longer half-life in humans.[5] The available data, though limited, provides valuable insights for researchers in the field of antibiotic development, particularly those working on the oxazolidinone scaffold. The comparative data with linezolid underscores the critical role of pharmacokinetic properties in the selection of clinical candidates.
References
- 1. Oxazolidinone antibacterial agents: development of the clinical candidates this compound and linezolid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. academic.oup.com [academic.oup.com]
Eperezolid's Interaction with the 50S Ribosomal Subunit: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the binding of eperezolid, an oxazolidinone antibiotic, to the 50S ribosomal subunit. The document summarizes key quantitative data, details experimental methodologies, and visualizes the binding mechanism and experimental workflows, offering a comprehensive resource for researchers in antibiotic development and ribosomal biochemistry.
Core Interaction: this compound and the Ribosome
This compound exerts its antibacterial effect by inhibiting protein synthesis. This inhibition is achieved through specific binding to the 50S subunit of the bacterial ribosome.[1][2][3] This interaction occurs at or near the peptidyl transferase center (PTC), a critical region responsible for peptide bond formation.[4] Notably, this compound's binding site overlaps with that of other antibiotics, such as chloramphenicol and lincomycin, leading to competitive binding.[1][2][3] However, the mechanism of action for this compound is distinct; it does not inhibit the peptidyl transferase reaction itself but rather interferes with an early stage of protein synthesis.[1][2]
Quantitative Binding Data
The affinity of this compound for the 50S ribosomal subunit has been quantified using various biophysical techniques. The following table summarizes the key binding parameters from radiolabeled binding assays and Nuclear Magnetic Resonance (NMR) spectroscopy studies.
| Parameter | Value | Method | Organism | Reference |
| Dissociation Constant (Kd) | ~20 µM | Radiolabeled Binding Assay ([¹⁴C]this compound) | Escherichia coli | [1][2][3][5] |
| Dissociation Constant (Kd) | 195 ± 40 µM | ¹H NMR Line Broadening | Escherichia coli | [6] |
| 50% Inhibitory Concentration (IC50) | 2.5 µM | In vitro Transcription-Translation (E. coli S30 extract) | Escherichia coli | [7][8] |
| 50% Inhibitory Concentration (IC50) | 30 µM | In vitro Protein Translation (S. aureus S30 extract - sensitive strain) | Staphylococcus aureus | [9] |
| 50% Inhibitory Concentration (IC50) | 75 µM | In vitro Protein Translation (S. aureus S30 extract - resistant strain) | Staphylococcus aureus | [9] |
Mechanism of Action: Inhibition of Translation Initiation
This compound's primary mechanism of action is the inhibition of the initiation phase of protein synthesis.[1][10] It specifically blocks the formation of the functional 70S initiation complex, which is composed of the 30S and 50S ribosomal subunits, mRNA, and initiator tRNA (fMet-tRNA).[10] By binding to the 50S subunit, this compound is thought to allosterically prevent the productive association of the initiator tRNA with the ribosome-mRNA complex, thereby halting the entire process of protein synthesis before the first peptide bond is formed.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments used to characterize the interaction of this compound with the 50S ribosomal subunit.
Radiolabeled Ligand Binding Assay
This assay quantifies the binding of radiolabeled this compound to ribosomes.
Materials:
-
[¹⁴C]this compound (e.g., 59.32 mCi/mg, 23.4 mCi/mmol)[1]
-
Purified 70S ribosomes, 50S and 30S subunits from E. coli or other bacteria of interest.
-
Binding Buffer: (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 100 mM NH₄Cl, 2 mM DTT).
-
Unlabeled this compound for determining non-specific binding.
-
Scintillation cocktail and scintillation counter.
-
Glass fiber filters (e.g., Whatman GF/C).
Procedure:
-
Prepare reaction mixtures in the binding buffer containing a fixed concentration of ribosomes (e.g., 2.2 nmol/ml of 50S subunits) and varying concentrations of [¹⁴C]this compound.[1]
-
For each concentration of radiolabeled ligand, prepare a parallel set of reactions containing a high concentration (e.g., 1000-fold excess) of unlabeled this compound to determine non-specific binding.
-
Incubate the reaction mixtures at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 30 minutes).
-
Rapidly filter the reaction mixtures through glass fiber filters under vacuum to separate ribosome-bound from free [¹⁴C]this compound.
-
Wash the filters with ice-cold binding buffer to remove any non-specifically bound ligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each concentration.
-
Analyze the specific binding data using Scatchard analysis or non-linear regression to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).[1]
In Vitro Transcription-Translation (IVTT) Assay
This functional assay measures the inhibitory effect of this compound on protein synthesis.
Materials:
-
Plasmid DNA template encoding a reporter gene (e.g., β-galactosidase or chloramphenicol acetyltransferase).[9][11]
-
Amino acid mixture, including a radiolabeled amino acid (e.g., [³⁵S]methionine).
-
ATP, GTP, and an energy regenerating system (e.g., creatine phosphate and creatine kinase).
-
Buffer system (e.g., containing Tris-HCl, Mg(OAc)₂, NH₄Cl, DTT).
-
This compound at various concentrations.
-
Trichloroacetic acid (TCA) for protein precipitation.
Procedure:
-
Prepare the IVTT reaction mixtures containing the S30 extract, plasmid DNA, amino acid mixture (with [³⁵S]methionine), energy source, and buffer.
-
Add this compound at a range of concentrations to the reaction mixtures. Include a no-drug control.
-
Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).[11]
-
Stop the reactions by adding an equal volume of ice-cold 10% TCA to precipitate the newly synthesized proteins.
-
Heat the samples (e.g., at 90°C for 10 minutes) to hydrolyze aminoacyl-tRNAs.
-
Collect the precipitated protein on glass fiber filters and wash with cold 5% TCA and then ethanol.
-
Quantify the incorporated radioactivity on the filters using a scintillation counter.
-
Plot the percentage of protein synthesis inhibition against the this compound concentration and determine the IC50 value.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for investigating the binding and functional effects of an antibiotic like this compound on the ribosome.
References
- 1. journals.asm.org [journals.asm.org]
- 2. The oxazolidinone this compound binds to the 50S ribosomal subunit and competes with binding of chloramphenicol and lincomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The oxazolidinone this compound binds to the 50S ribosomal subunit and competes with binding of chloramphenicol and lincomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mutations in 23S rRNA at the Peptidyl Transferase Center and Their Relationship to Linezolid Binding and Cross-Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 1H Nuclear Magnetic Resonance Study of Oxazolidinone Binding to Bacterial Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of action of oxazolidinones: effects of linezolid and this compound on translation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. The Oxazolidinone Linezolid Inhibits Initiation of Protein Synthesis in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
Eperezolid: A Technical Guide to its Activity Against Multi-Drug Resistant Staphylococci
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eperezolid (PNU-100592) is an oxazolidinone antibiotic, a class of synthetic antimicrobial agents that have demonstrated potent activity against a range of multi-drug resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and coagulase-negative staphylococci (CoNS). This technical guide provides an in-depth overview of the antimicrobial activity of this compound against these challenging pathogens. It consolidates in vitro susceptibility data, details of its mechanism of action and resistance, and outlines key experimental protocols for its evaluation. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of new antibacterial agents.
In Vitro Activity of this compound Against Multi-Drug Resistant Staphylococci
This compound has demonstrated significant in vitro inhibitory activity against various staphylococcal species, irrespective of their susceptibility to methicillin.
Minimum Inhibitory Concentrations (MICs)
The potency of this compound is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC data for this compound against multi-drug resistant staphylococci.
| Organism | Resistance Profile | No. of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) & Methicillin-Susceptible (MSSA) | 200 | Not Specified | Not Specified | 1 - 4 | [1] |
| Coagulase-Negative Staphylococci | Methicillin-Resistant & Methicillin-Susceptible | 100 | Not Specified | Not Specified | 1 - 4 | [1] |
| Staphylococcus aureus | Oxazolidinone-Susceptible (Parental Strain) | 1 | - | 2 | - | [2] |
| Staphylococcus aureus | Oxazolidinone-Resistant (Mutant Strain) | 1 | - | 32 | - | [2] |
MIC50 and MIC90 represent the MIC required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Time-Kill Kinetics
Time-kill assays are performed to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time. Studies have consistently shown that this compound exhibits a bacteriostatic effect against Staphylococcus aureus. This means it inhibits bacterial growth rather than directly killing the bacteria. In time-kill studies, this compound, similar to linezolid, prevents the proliferation of staphylococci.
Post-Antibiotic Effect (PAE)
The Post-Antibiotic Effect (PAE) is the persistent suppression of bacterial growth after a brief exposure to an antimicrobial agent. This compound has been shown to have a modest PAE against S. aureus and S. epidermidis. One study reported a PAE of 0.8 ± 0.5 hours for both this compound and linezolid against these organisms.
Mechanism of Action and Resistance
Mechanism of Action
This compound, like other oxazolidinones, inhibits bacterial protein synthesis at a very early stage. It binds to the 50S ribosomal subunit, preventing the formation of the initiation complex, which is a crucial step in the translation process. This unique mechanism of action means there is no cross-resistance with other classes of antibiotics that target protein synthesis at different stages.
References
Methodological & Application
Application Notes and Protocols for Eperezolid MIC Determination using the Agar Dilution Method
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eperezolid (PNU-100592) is a member of the oxazolidinone class of antibiotics, which are synthetic antimicrobial agents with potent activity against a wide range of Gram-positive bacteria.[1][2][3] This class of antibiotics is particularly important for its efficacy against multi-drug resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). The mechanism of action of oxazolidinones, including this compound, involves the inhibition of bacterial protein synthesis at the initiation phase.[4] this compound binds to the 50S ribosomal subunit, preventing the formation of the initiation complex, a mode of action distinct from other protein synthesis inhibitors.[4]
Accurate determination of the Minimum Inhibitory Concentration (MIC) is crucial for evaluating the in vitro activity of new antimicrobial agents like this compound. The agar dilution method is a standardized and reliable reference method for this purpose, as outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5][6][7] This document provides a detailed protocol for determining the MIC of this compound using the agar dilution method, along with a summary of reported MIC data for various bacterial species.
Signaling Pathway and Mechanism of Action
This compound targets the bacterial ribosome, specifically the 50S subunit, to inhibit protein synthesis. The diagram below illustrates the mechanism of action.
Caption: Mechanism of action of this compound.
Experimental Protocols
This section details the agar dilution method for determining the MIC of this compound, based on CLSI and EUCAST guidelines.
Materials
-
This compound analytical grade powder
-
Dimethyl sulfoxide (DMSO)
-
Mueller-Hinton Agar (MHA)
-
Sterile distilled water
-
Petri dishes (90 mm or 150 mm)
-
Sterile pipettes and tubes
-
Bacterial strains for testing (including quality control strains)
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85% NaCl)
-
Inoculator (e.g., multipoint replicator)
-
Incubator (35 ± 2 °C)
Preparation of this compound Stock Solution
-
Solvent Selection: this compound is soluble in DMSO.[8]
-
Stock Concentration: Prepare a stock solution of this compound at a concentration of 1280 µg/mL in DMSO. This high concentration allows for subsequent dilutions into the agar medium.
-
Procedure:
-
Aseptically weigh the required amount of this compound powder.
-
Dissolve the powder in the appropriate volume of sterile DMSO to achieve a final concentration of 1280 µg/mL.
-
Ensure complete dissolution. The stock solution should be prepared fresh on the day of use.
-
Preparation of Agar Plates
-
Agar Medium: Prepare Mueller-Hinton Agar according to the manufacturer's instructions. After autoclaving, cool the molten agar in a water bath to 45-50°C.
-
Serial Dilutions: Prepare a series of twofold dilutions of the this compound stock solution in a suitable sterile diluent (e.g., sterile distilled water) to create working solutions that are 10 times the final desired concentrations in the agar plates.
-
Incorporation of this compound:
-
Label sterile petri dishes with the corresponding final this compound concentrations.
-
Add 1 part of the this compound working solution to 9 parts of molten MHA (e.g., 2 mL of drug solution to 18 mL of agar).
-
Mix thoroughly by gentle inversion to avoid air bubbles and pour into the labeled petri dishes to a depth of 3-4 mm.
-
A control plate containing no antibiotic should also be prepared.
-
-
Solidification and Storage: Allow the agar plates to solidify at room temperature. The plates should be used on the day of preparation.
Inoculum Preparation
-
Bacterial Culture: From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies of the test organism.
-
Suspension: Suspend the colonies in sterile saline.
-
Turbidity Adjustment: Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Final Inoculum: Dilute the adjusted suspension 1:10 in sterile saline to obtain a final inoculum concentration of approximately 1-2 x 10⁷ CFU/mL.
Inoculation and Incubation
-
Inoculation: Using a multipoint replicator, inoculate the surface of each this compound-containing and control agar plate with the prepared bacterial suspensions. The final inoculum delivered to the agar surface should be approximately 10⁴ CFU per spot.
-
Incubation: Allow the inoculum spots to dry completely before inverting the plates. Incubate the plates at 35 ± 2 °C for 16-20 hours in ambient air.
Reading and Interpretation of Results
-
Reading the MIC: After incubation, examine the plates for bacterial growth. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. A faint haze or a single colony at the inoculation spot should be disregarded.
-
Quality Control: Concurrently test standard quality control (QC) strains such as Staphylococcus aureus ATCC 29213, Enterococcus faecalis ATCC 29212, and Streptococcus pneumoniae ATCC 49619.[9] The MIC values for the QC strains should fall within the established acceptable ranges.
Experimental Workflow
The following diagram outlines the experimental workflow for the agar dilution method.
Caption: Workflow for this compound MIC determination.
Data Presentation
The following table summarizes the in vitro activity of this compound against various bacterial species as determined by the agar dilution method, reported in published studies.
| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Staphylococcus aureus (all) | 200 | - | 2.0 | 2.0 | [3][10] |
| Staphylococcus aureus (MRSA) | - | - | - | 1.0 - 4.0 | [3] |
| Coagulase-Negative Staphylococci | 100 | - | 1.0 | 2.0 | [3][10] |
| Enterococcus faecalis | 16 | 1.0 - 2.0 | 1.0 | 2.0 | [1] |
| Enterococcus faecium | 69 | 1.0 - 2.0 | 1.0 | 2.0 | [1] |
| Enterococcus faecalis (Vancomycin-Susceptible) | - | 2.0 | - | - | [11][12][13] |
| Enterococcus faecium (Vancomycin-Resistant) | - | 2.0 | - | - | [11][12][13] |
| Streptococcus pneumoniae | 216 | < 2.0 | - | - | [14] |
| Anaerobic Gram-Positive Organisms | 143 | 0.25 - 4.0 | - | - | [2] |
| Viridans Streptococci | - | 1.0 - 2.0 | - | - | [2] |
| Peptostreptococcus spp. | - | ≤0.25 - 1.0 | - | - | [2] |
| Propionibacterium spp. | - | ≤0.25 - 1.0 | - | - | [2] |
| Clostridium spp. | - | ≤0.25 - 8.0 | - | - | [2] |
| Fusobacterium spp. | - | ≤0.25 - 0.5 | - | - | [2] |
| Prevotella intermedia | - | ≤0.25 - 0.5 | - | - | [2] |
| Porphyromonas asaccharolytica | - | ≤0.25 - 0.5 | - | - | [2] |
Conclusion
The agar dilution method is a robust and reproducible technique for determining the MIC of this compound against a variety of bacterial pathogens. Adherence to standardized protocols, such as those provided by CLSI and EUCAST, is essential for obtaining accurate and comparable results. The data presented in this document demonstrate the potent in vitro activity of this compound against a range of clinically important Gram-positive and anaerobic bacteria. These application notes and protocols provide a comprehensive guide for researchers and scientists involved in the evaluation of this promising antimicrobial agent.
References
- 1. Comparative in vitro and bactericidal activity of oxazolidinone antibiotics against multidrug-resistant enterococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro activity of linezolid and this compound, two novel oxazolidinone antimicrobial agents, against anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. The oxazolidinone this compound binds to the 50S ribosomal subunit and competes with binding of chloramphenicol and lincomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]
- 6. EUCAST: Media Preparation [eucast.org]
- 7. EUCAST: MIC Determination [eucast.org]
- 8. probechem.com [probechem.com]
- 9. szu.gov.cz [szu.gov.cz]
- 10. journals.asm.org [journals.asm.org]
- 11. journals.asm.org [journals.asm.org]
- 12. Activities of the oxazolidinones linezolid and this compound in experimental intra-abdominal abscess due to Enterococcus faecalis or vancomycin-resistant Enterococcus faecium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scite.ai [scite.ai]
- 14. In vitro activities of the oxazolidinone compounds linezolid (PNU-100766) and eperzolid (PNU-100592) against middle ear isolates of Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Eperezolid Efficacy Testing in Experimental Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established experimental animal models for evaluating the in vivo efficacy of eperezolid, a member of the oxazolidinone class of antibiotics. The protocols detailed below are based on peer-reviewed studies and are intended to guide researchers in setting up robust and reproducible experiments for preclinical assessment of this compound and related compounds against clinically relevant Gram-positive pathogens.
Mechanism of Action: Oxazolidinone Antibiotics
This compound, like other oxazolidinones, exerts its antibacterial effect by inhibiting the initiation of protein synthesis in bacteria.[1][2][3] Specifically, it binds to the 50S ribosomal subunit, preventing the formation of the 70S initiation complex, a crucial step in bacterial protein translation.[3][4] This unique mechanism of action makes it effective against many multidrug-resistant Gram-positive bacteria.[5][6]
Caption: Mechanism of action of this compound.
Quantitative Efficacy Data
The following tables summarize the in vivo efficacy of this compound from various animal model studies.
Table 1: Efficacy of this compound in a Rat Intra-Abdominal Abscess Model
| Pathogen | Drug | Dose (mg/kg/day) | Administration Route | Outcome | Reference |
| Enterococcus faecalis | This compound | 50 | Intravenous/Oral | Ineffective at this dose. | [1][7] |
| Vancomycin-Resistant Enterococcus faecium | This compound | 50 | Intravenous | Significant reduction in viable cell densities (~2 log10 CFU/g). | [1][7] |
| Vancomycin-Resistant Enterococcus faecium | This compound | 50 | Oral | Significant reduction in viable cell densities. | [1] |
Table 2: Efficacy of this compound in Mouse Systemic and Soft-Tissue Infection Models
| Pathogen | Infection Model | Drug | ED50 (mg/kg/day) | Administration Route | Reference |
| Enterococcus faecalis | Lethal Systemic Infection | This compound | 1.3 | Oral | [1][2] |
| Enterococcus faecalis | Soft-Tissue Infection | This compound | 20.6 | Not Specified | [1] |
| Enterococcus faecium | Lethal Systemic Infection | This compound | 12.5 | Oral | [1][2] |
Experimental Protocols
Rat Model of Intra-Abdominal Abscess
This model is suitable for evaluating the efficacy of antimicrobial agents against infections caused by Enterococcus faecalis and vancomycin-resistant Enterococcus faecium (VRE).[1][7]
Materials:
-
Male Sprague-Dawley rats.[7]
-
Enterococcus faecalis or vancomycin-resistant Enterococcus faecium strains.
-
Brain heart infusion (BHI) broth.
-
Sterile rat fecal cecal content.
-
Barium sulfate.
-
Anesthetic (e.g., isoflurane).
-
This compound for injection or oral gavage.
-
Sterile saline.
-
Surgical instruments.
-
Stomacher or tissue homogenizer.
-
Agar plates for bacterial enumeration.
Protocol:
-
Inoculum Preparation:
-
Culture the selected Enterococcus strain in BHI broth overnight at 37°C.
-
Harvest and wash the bacterial cells by centrifugation.
-
Resuspend the bacterial pellet in sterile saline to a final concentration of approximately 10^9 CFU/mL.
-
Prepare the abscess-inducing mixture by combining the bacterial suspension with sterile rat fecal cecal content and barium sulfate.
-
-
Induction of Intra-abdominal Abscess:
-
Anesthetize the rats.
-
Make a midline abdominal incision.
-
Implant a gelatin capsule containing the inoculum into the pelvic region.
-
Close the incision with sutures.
-
-
Treatment Regimen:
-
Efficacy Assessment:
-
After a predetermined treatment period (e.g., 4 days), euthanize the animals.
-
Aseptically dissect the intra-abdominal abscesses.
-
Weigh the abscesses.
-
Homogenize the abscess tissue in sterile saline.
-
Perform serial dilutions of the homogenate and plate on appropriate agar media to determine the number of viable bacteria (CFU/g of abscess tissue).
-
-
Data Analysis:
-
Compare the mean log10 CFU/g of abscess tissue between the treated and control groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Caption: Workflow for the Rat Intra-Abdominal Abscess Model.
Murine Model of Lethal Systemic Infection
This model is used to determine the 50% effective dose (ED50) of an antimicrobial agent in a systemic infection context.[1][2]
Materials:
-
Mice (specific strain may vary).
-
Enterococcus faecalis or Enterococcus faecium strains.
-
Brain heart infusion (BHI) broth.
-
Gastric mucin.
-
This compound for oral administration.
-
Sterile saline.
-
Syringes and needles for intraperitoneal injection and oral gavage.
Protocol:
-
Inoculum Preparation:
-
Culture the selected Enterococcus strain in BHI broth overnight at 37°C.
-
Dilute the bacterial culture in sterile saline containing gastric mucin to achieve the desired lethal dose (previously determined).
-
-
Infection:
-
Inject the bacterial suspension intraperitoneally into the mice.
-
-
Treatment Regimen:
-
Efficacy Assessment:
-
Monitor the mice for a defined period (e.g., 7-10 days) and record mortality.
-
-
Data Analysis:
-
Calculate the ED50 value, the dose of the drug that protects 50% of the animals from lethal infection, using a suitable statistical method (e.g., probit analysis).
-
Caption: Workflow for the Murine Lethal Systemic Infection Model.
Murine Model of Soft-Tissue Infection
This model is employed to assess the efficacy of antimicrobial agents in a localized soft-tissue infection.[1]
Materials:
-
Mice (e.g., hairless mice to easily observe lesions).[8]
-
Staphylococcus aureus, Streptococcus pyogenes, or Enterococcus faecalis strains.
-
Tryptic soy broth (TSB) or other suitable broth.
-
Cytodex beads or other foreign material to promote infection.[8][9]
-
This compound for administration.
-
Sterile saline.
-
Syringes and needles for subcutaneous injection.
-
Calipers for measuring lesion size.
Protocol:
-
Inoculum Preparation:
-
Culture the bacterial strain in broth overnight at 37°C.
-
Wash and resuspend the bacteria in sterile saline.
-
Mix the bacterial suspension with a sterile suspension of Cytodex beads.[8]
-
-
Infection:
-
Inject the bacterial-bead suspension subcutaneously into the flank of the mice.[8]
-
-
Treatment Regimen:
-
Initiate treatment at a specified time post-infection.
-
Administer this compound at various doses via the desired route.
-
Include a control group receiving the vehicle.
-
-
Efficacy Assessment:
-
Data Analysis:
-
Compare lesion sizes and bacterial counts (log10 CFU/g of tissue) between treated and control groups.
-
Calculate the ED50 if a dose-response relationship is established.
-
Caption: Workflow for the Murine Soft-Tissue Infection Model.
References
- 1. Activities of the Oxazolidinones Linezolid and this compound in Experimental Intra-Abdominal Abscess Due to Enterococcus faecalis or Vancomycin-Resistant Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Mechanism of action of oxazolidinones: effects of linezolid and this compound on translation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacodynamic Activity and Efficacy of Linezolid in a Rat Model of Pneumococcal Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxazolidinone antibacterial agents: development of the clinical candidates this compound and linezolid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A critical review of oxazolidinones: An alternative or replacement for glycopeptides and streptogramins? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activities of the oxazolidinones linezolid and this compound in experimental intra-abdominal abscess due to Enterococcus faecalis or vancomycin-resistant Enterococcus faecium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Murine model of cutaneous infection with gram-positive cocci - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
Application Notes and Protocols for the Quantification of Eperezolid in Biological Fluids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eperezolid is an oxazolidinone antibiotic, a class of synthetic antimicrobial agents effective against a range of Gram-positive bacteria.[1][2] Accurate quantification of this compound in biological fluids such as plasma, serum, and urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. This document provides detailed application notes and protocols for the determination of this compound concentrations in biological matrices.
While specific validated methods for the quantification of this compound are not widely published, the protocols herein are adapted from robust, validated methods for other oxazolidinone antibiotics, such as linezolid and tedizolid.[3][4][5] These methods, primarily based on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are highly transferable to this compound due to structural similarities.[2][3] It is imperative that any adapted method undergoes a full validation according to regulatory guidelines (e.g., FDA, EMA) to ensure its accuracy, precision, and reliability for the intended application. [6]
Analytical Methods Overview
The primary methods for the quantification of oxazolidinones in biological fluids are HPLC with ultraviolet (UV) detection and LC-MS/MS.[3][7] LC-MS/MS is generally preferred for its higher sensitivity, selectivity, and shorter run times.[8]
High-Performance Liquid Chromatography (HPLC): This technique separates the analyte of interest from other components in the sample matrix based on its physicochemical properties.[9] Quantification is typically achieved using a UV detector.[9]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific technique that couples the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.[8] It allows for precise quantification even at very low concentrations.[10]
Quantitative Data Summary
The following tables summarize typical performance characteristics of analytical methods for oxazolidinone antibiotics in biological fluids. These values can be considered as target parameters during the validation of an adapted method for this compound.
Table 1: Typical Performance of HPLC-UV Methods for Oxazolidinone Quantification in Plasma/Serum [11][12]
| Parameter | Typical Value |
| Linearity Range | 0.2 - 100 µg/mL |
| Lower Limit of Quantification (LLOQ) | 0.14 - 0.3 µg/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (%Bias) | ± 15% |
| Recovery | > 85% |
Table 2: Typical Performance of LC-MS/MS Methods for Oxazolidinone Quantification in Plasma/Serum [3][4][5]
| Parameter | Typical Value |
| Linearity Range | 25 - 15,000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 25 - 50 ng/mL |
| Intra-day Precision (%CV) | < 7% |
| Inter-day Precision (%CV) | < 8% |
| Accuracy (%Bias) | ± 10% |
| Recovery | > 90% |
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS (Adapted Method)
This protocol is adapted from a validated method for the simultaneous quantification of linezolid, tedizolid, and contezolid in human plasma.[3][4][5]
1. Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for sample clean-up prior to LC-MS/MS analysis.[13]
-
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Internal Standard (IS) working solution (e.g., Linezolid-d3 or a structurally similar compound at a concentration of 100 ng/mL in 50:50 ACN:MeOH)
-
-
Procedure:
-
Allow plasma samples to thaw at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample.
-
Add 200 µL of the internal standard working solution.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 150 µL of the clear supernatant to a clean autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
-
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography System: A high-performance liquid chromatography system capable of delivering a stable gradient flow.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-5.0 min: 10% B
-
-
Column Temperature: 40°C
-
Mass Spectrometry Conditions (to be optimized for this compound):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (To be determined by direct infusion of an this compound standard)
-
Internal Standard (e.g., Linezolid-d3): 341.1 -> 299.1
-
-
Collision Energy (CE) and other MS parameters: To be optimized for maximal signal intensity for each transition.
-
3. Data Analysis
Quantification is performed by calculating the peak area ratio of the analyte (this compound) to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of this compound in the unknown samples is then determined from this calibration curve.
Diagrams
Caption: Workflow for plasma sample preparation by protein precipitation.
Caption: Logical workflow of the LC-MS/MS analytical process.
References
- 1. researchgate.net [researchgate.net]
- 2. apexbt.com [apexbt.com]
- 3. researchgate.net [researchgate.net]
- 4. LC-MS/MS Method for Simultaneous Quantification of Three Oxazolidinone Antimicrobials in Human Plasma: Application to Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC-MS/MS Method for Simultaneous Quantification of Three Oxazolidinone Antimicrobials in Human Plasma: Application to Therapeutic Drug Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A validated UHPLC-MS/MS method for quantification of total and free tedizolid concentrations in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijprajournal.com [ijprajournal.com]
- 8. LC-MS/MS method for simultaneous determination of linezolid, meropenem, piperacillin and teicoplanin in human plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A simple isocratic HPLC assay to determine linezolid concentrations in different biomatrices for in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of linezolid in human plasma by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Therapeutic drug monitoring of linezolid: HPLC-based assays for routine quantification of linezolid in human serum and cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of linezolid in human serum and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | A Novel UPLC-MS/MS Assay for the Measurement of Linezolid and its Metabolite PNU-142300 in Human Serum and its Application to Patients With Renal Insufficiency [frontiersin.org]
Using Eperezolid in Cell-Free Transcription-Translation Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eperezolid is a member of the oxazolidinone class of antibiotics, which are potent inhibitors of bacterial protein synthesis. This unique mechanism of action makes them effective against a range of Gram-positive bacteria, including multidrug-resistant strains. Cell-free transcription-translation (TX-TL) systems have emerged as powerful platforms for studying the mechanism of action of such antibiotics and for high-throughput screening of new antimicrobial compounds. These systems, derived from bacterial lysates, contain all the necessary machinery for gene expression in a test tube, offering a rapid and controlled environment for studying antibiotic effects on transcription and translation.
This document provides detailed application notes and protocols for utilizing this compound in Escherichia coli and Staphylococcus aureus cell-free TX-TL assays. It includes information on the mechanism of action, quantitative data on its inhibitory effects, and step-by-step experimental procedures.
Mechanism of Action of this compound
This compound exerts its antibacterial effect by inhibiting the initiation phase of protein synthesis.[1] It specifically binds to the 50S ribosomal subunit, preventing the formation of the initiation complex, which is a crucial step for the commencement of translation.[2][3] Studies have shown that this compound binds near the peptidyl transferase center on the 50S subunit and competes with the binding of other antibiotics like chloramphenicol and lincomycin.[2][4] However, unlike these antibiotics, this compound does not inhibit the peptidyl transferase reaction itself, indicating a distinct mechanistic action.[2][3] Resistance to this compound has been linked to modifications in the ribosome, further confirming the ribosome as its primary target.[5][6]
References
- 1. journals.plos.org [journals.plos.org]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. youtube.com [youtube.com]
- 5. Translation inhibition and resource balance in the TX-TL cell-free gene expression system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A bacterial reporter panel for the detection and classification of antibiotic substances - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Eperezolid against Vancomycin-Resistant Enterococci (VRE)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vancomycin-resistant enterococci (VRE) represent a significant challenge in clinical settings, often leading to difficult-to-treat nosocomial infections. The emergence of resistance to vancomycin, a last-resort antibiotic for many Gram-positive infections, necessitates the development and evaluation of novel antimicrobial agents. Eperezolid, an oxazolidinone antibiotic, has shown promise in combating these multidrug-resistant pathogens. Like other oxazolidinones, this compound inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex.[1][2][3] This mechanism is distinct from that of vancomycin, which targets cell wall synthesis.[4][5][6]
These application notes provide detailed protocols for the in vitro and in vivo evaluation of this compound's efficacy against VRE, comparing its activity with that of vancomycin. The protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Data Presentation: In Vitro Susceptibility of this compound and Vancomycin against VRE
The following tables summarize the minimum inhibitory concentrations (MICs) of this compound and vancomycin against various vancomycin-resistant Enterococcus species, as reported in the literature. This data provides a quantitative comparison of the in vitro potency of the two antimicrobial agents.
Table 1: MIC Distribution of this compound against Vancomycin-Resistant Enterococci (VRE)
| Organism | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| E. faecium | 69 | 1.0-2.0 | 1.0 | 2.0 | [7][8] |
| E. faecalis | 16 | 1.0-2.0 | 1.0 | 2.0 | [7][8] |
| VRE (mixed species) | 50 | 1.0-4.0 | 1.0 | 4.0 | [9] |
Table 2: MIC Distribution of Vancomycin against Vancomycin-Resistant Enterococci (VRE)
| Organism | Genotype | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| E. faecium | VanA | 17 | 64 to >256 | >256 | >256 | [10] |
| E. faecalis | VanA/VanB | 16 | 64 to 256 | 128 | 256 | [10] |
| VRE (mixed species) | Not specified | Not specified | >128 | >128 | >128 | [11] |
Experimental Protocols
In Vitro Susceptibility Testing
1. Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document M07.
-
Materials:
-
Vancomycin-resistant Enterococcus isolates
-
This compound and vancomycin analytical grade powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Enterococcus faecalis ATCC 29212 (Quality Control strain)
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
-
Protocol:
-
Prepare Antibiotic Stock Solutions: Prepare stock solutions of this compound and vancomycin in a suitable solvent at a concentration of 1280 µg/mL.
-
Prepare Antibiotic Dilutions: Perform serial two-fold dilutions of each antibiotic in CAMHB in the 96-well plates to achieve a final concentration range (e.g., 0.125 to 64 µg/mL for this compound and 1 to 512 µg/mL for vancomycin).
-
Prepare Inoculum: From a fresh (18-24 hour) culture on a non-selective agar plate, suspend several colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air. For vancomycin, a 24-hour incubation is recommended.[12]
-
Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
-
Quality Control: The MIC for the ATCC 29212 control strain should be within the acceptable range as defined by CLSI.
-
2. Time-Kill Assay
This assay determines the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
-
Materials:
-
VRE isolates
-
This compound and vancomycin
-
CAMHB
-
Sterile culture tubes
-
Spectrophotometer
-
Incubator with shaking capabilities (37°C)
-
Agar plates for colony counting
-
-
Protocol:
-
Prepare Inoculum: Grow the VRE isolate to the logarithmic phase in CAMHB. Dilute the culture to a starting inoculum of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.
-
Antibiotic Exposure: Add this compound or vancomycin at concentrations corresponding to multiples of the MIC (e.g., 1x, 2x, 4x MIC). Include a growth control without any antibiotic.
-
Incubation and Sampling: Incubate the tubes at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each tube.
-
Colony Counting: Perform serial dilutions of the aliquots in sterile saline and plate them onto agar plates. Incubate the plates for 24-48 hours and count the number of colonies (CFU/mL).
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each antibiotic concentration. Bactericidal activity is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum. Bacteriostatic activity is a <3-log₁₀ reduction.
-
In Vivo Efficacy Testing
Murine Peritonitis/Sepsis Model
This model evaluates the in vivo efficacy of this compound in a systemic VRE infection.
-
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
VRE isolate
-
Brain Heart Infusion (BHI) broth or Tryptic Soy Broth (TSB)
-
This compound and vancomycin for injection
-
Sterile saline
-
5% hog gastric mucin (optional, to enhance virulence)
-
-
Protocol:
-
Prepare Inoculum: Grow the VRE isolate in BHI or TSB to mid-logarithmic phase. Wash the bacterial cells with sterile saline and resuspend them to the desired concentration (e.g., 1 x 10⁸ to 1 x 10⁹ CFU/mL). The inoculum can be mixed with 5% hog gastric mucin to increase the severity of the infection.[1][4][13]
-
Infection: Inject the bacterial suspension intraperitoneally (IP) into the mice (typically 0.5 mL per mouse).
-
Treatment: At a specified time post-infection (e.g., 1 or 2 hours), administer this compound or vancomycin via a clinically relevant route (e.g., subcutaneous, intravenous, or oral). A control group should receive the vehicle (e.g., sterile saline). Treatment can be administered as single or multiple doses over a defined period (e.g., 24 or 48 hours).
-
Monitoring: Monitor the mice for signs of illness and mortality for a specified period (e.g., 7 days).
-
Endpoint Determination:
-
Survival: Record the number of surviving mice in each group over time.
-
Bacterial Load: At a predetermined time point (e.g., 24 hours post-infection), euthanize a subset of mice from each group. Collect peritoneal fluid, blood, and organs (e.g., spleen, liver). Homogenize the organs and perform serial dilutions to determine the bacterial load (CFU/g of tissue or CFU/mL of fluid) by plating on appropriate agar.
-
-
Data Analysis: Compare the survival rates between treatment and control groups using Kaplan-Meier survival analysis. Compare the bacterial loads between groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Visualizations
Caption: In Vitro Experimental Workflow.
Caption: In Vivo Murine Peritonitis Model Workflow.
Caption: Vancomycin Resistance Signaling Pathway.
Caption: this compound Mechanism of Action.
References
- 1. Unraveling host-pathogen dynamics in a murine Model of septic peritonitis induced by vancomycin-resistant Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Murine model of polymicrobial septic peritonitis using cecal ligation and puncture (CLP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current Murine Models of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Establishment of Experimental Murine Peritonitis Model with Hog Gastric Mucin for Carbapenem-Resistant Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. criver.com [criver.com]
- 6. Frontiers | Protocol for a Sepsis Model Utilizing Fecal Suspension in Mice: Fecal Suspension Intraperitoneal Injection Model [frontiersin.org]
- 7. Comparative in vitro and bactericidal activity of oxazolidinone antibiotics against multidrug-resistant enterococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. szu.gov.cz [szu.gov.cz]
- 9. Comparative in vitro activities and postantibiotic effects of the oxazolidinone compounds this compound (PNU-100592) and linezolid (PNU-100766) versus vancomycin against Staphylococcus aureus, coagulase-negative staphylococci, Enterococcus faecalis, and Enterococcus faecium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antimicrobial susceptibility pattern of vancomycin resistant enterococci to newer antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The in vitro and in vivo antibacterial characterization of vancomycin and linezolid against vancomycin-susceptible and -resistant enterococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antimicrobial Susceptibility Testing for Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Eperezolid Post-Antibiotic Effect (PAE) Determination: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eperezolid (PNU-100592) is a member of the oxazolidinone class of antibiotics, which are synthetic antimicrobial agents with potent activity primarily against Gram-positive bacteria.[1][2] This class of antibiotics is crucial in the era of increasing resistance to conventional therapies. This compound exerts its bacteriostatic effect by inhibiting the initiation of protein synthesis.[3][4] A key pharmacodynamic parameter for characterizing the efficacy of an antibiotic is the Post-Antibiotic Effect (PAE). PAE is the persistent suppression of bacterial growth after a brief exposure to an antimicrobial agent. Understanding the PAE of this compound is essential for optimizing dosing regimens and predicting its clinical effectiveness.
These application notes provide a detailed protocol for the in vitro determination of the PAE of this compound against various Gram-positive bacteria. The described methodologies are based on established protocols for PAE testing.
Mechanism of Action: Inhibition of Protein Synthesis
This compound targets the bacterial ribosome, a critical component of the protein synthesis machinery. Specifically, it binds to the 50S ribosomal subunit.[5][6][7] This binding event interferes with the formation of the initiation complex, which is the first step in protein synthesis. By preventing the assembly of the ribosome on the messenger RNA (mRNA), this compound effectively halts the production of essential proteins, leading to the inhibition of bacterial growth.[3][4]
Figure 1. Mechanism of action of this compound.
Data Presentation
The following tables summarize the Minimum Inhibitory Concentrations (MICs) and Post-Antibiotic Effect (PAE) of this compound against various Gram-positive organisms.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Staphylococcus aureus (Methicillin-Susceptible) | 1.0 | 2.0 | 1.0-2.0 |
| Staphylococcus aureus (Methicillin-Resistant) | 1.0 | 2.0 | 0.5-4.0 |
| Coagulase-Negative Staphylococci | 1.0 | 4.0 | 1.0-4.0 |
| Enterococcus faecalis | 1.0 | 2.0 | 1.0-4.0 |
| Enterococcus faecium | 1.0 | 2.0 | 1.0-4.0 |
Data compiled from Rybak et al., 1998.[1][2]
Table 2: Post-Antibiotic Effect (PAE) of this compound
| Organism | Concentration | PAE (hours) |
| Staphylococcus aureus | 1x MIC | 0.4 ± 0.2 |
| 4x MIC | 1.2 ± 0.3 | |
| Staphylococcus epidermidis | 1x MIC | 0.5 ± 0.3 |
| 4x MIC | 1.4 ± 0.4 | |
| Enterococcus faecalis | 1x MIC | 0.1 ± 0.1 |
| 4x MIC | 0.2 ± 0.1 | |
| Enterococcus faecium | 1x MIC | 0.8 ± 0.4 |
| 4x MIC | 1.3 ± 0.5 |
Data represents mean ± standard deviation. Data from Rybak et al., 1998.[1]
Experimental Protocols
This section provides a detailed methodology for determining the in vitro PAE of this compound.
Materials
-
This compound analytical powder
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Enterococcus faecalis ATCC 29212)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Tryptic Soy Agar (TSA) plates
-
Sterile saline (0.9% NaCl)
-
Sterile polypropylene tubes
-
Spectrophotometer
-
Shaking incubator
-
Micropipettes and sterile tips
-
Spiral plater or manual plating equipment
-
Colony counter
Experimental Workflow
Figure 2. Experimental workflow for PAE determination.
Detailed Protocol
Step 1: Preparation of Bacterial Inoculum
-
From a fresh overnight culture on a TSA plate, inoculate a single colony into a tube containing 5 mL of CAMHB.
-
Incubate the culture at 37°C with shaking (200-250 rpm) until it reaches the early logarithmic phase of growth (typically an optical density at 600 nm (OD₆₀₀) of 0.2-0.3).
-
Dilute the logarithmic phase culture in pre-warmed CAMHB to achieve a starting inoculum of approximately 1 x 10⁶ colony-forming units (CFU)/mL. Verify the initial bacterial concentration by plating serial dilutions on TSA plates.
Step 2: Drug Exposure
-
Prepare two sets of tubes containing the standardized bacterial inoculum.
-
To the "test" tubes, add this compound to achieve the desired final concentrations (e.g., 1x MIC and 4x MIC).
-
To the "control" tubes, add an equivalent volume of sterile saline.
-
Incubate all tubes at 37°C with shaking for a defined exposure period (typically 1 or 2 hours).
Step 3: Antibiotic Removal
-
After the exposure period, effectively remove the this compound by diluting the test cultures 1:1000 in pre-warmed, drug-free CAMHB. This dilution reduces the antibiotic concentration to a sub-inhibitory level.
-
Perform the same dilution on the control cultures.
Step 4: Monitoring Bacterial Regrowth
-
Immediately after dilution (time zero), and at regular intervals thereafter (e.g., every 1-2 hours for up to 8-12 hours), collect aliquots from both the test and control cultures.
-
Perform viable counts (CFU/mL) for each time point by plating serial dilutions onto TSA plates.
-
Incubate the plates at 37°C for 18-24 hours before counting the colonies.
Step 5: PAE Calculation
-
Plot the log₁₀ CFU/mL versus time for both the test and control cultures.
-
The PAE is calculated using the following formula: PAE = T - C
-
T is the time required for the count of the antibiotic-exposed culture to increase by 1 log₁₀ CFU/mL above the count observed immediately after antibiotic removal.
-
C is the time required for the count of the untreated control culture to increase by 1 log₁₀ CFU/mL above the count observed immediately after the same dilution procedure.
-
Conclusion
The determination of the post-antibiotic effect is a critical step in the preclinical evaluation of new antimicrobial agents like this compound. The protocols and data presented here provide a framework for researchers to assess the pharmacodynamic properties of this oxazolidinone antibiotic. A thorough understanding of this compound's PAE against a range of clinically relevant pathogens will aid in the rational design of dosing strategies to maximize its therapeutic potential and minimize the emergence of resistance.
References
- 1. Comparative In Vitro Activities and Postantibiotic Effects of the Oxazolidinone Compounds this compound (PNU-100592) and Linezolid (PNU-100766) versus Vancomycin against Staphylococcus aureus, Coagulase-Negative Staphylococci, Enterococcus faecalis, and Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative in vitro activities and postantibiotic effects of the oxazolidinone compounds this compound (PNU-100592) and linezolid (PNU-100766) versus vancomycin against Staphylococcus aureus, coagulase-negative staphylococci, Enterococcus faecalis, and Enterococcus faecium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action of oxazolidinones: effects of linezolid and this compound on translation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The oxazolidinone this compound binds to the 50S ribosomal subunit and competes with binding of chloramphenicol and lincomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
Assessing Eperezolid Activity in a Rat Intra-Abdominal Abscess Model
Application Notes and Protocols for Preclinical Research
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols and application notes for evaluating the in vivo efficacy of eperezolid, an oxazolidinone antibiotic, in a rat model of intra-abdominal abscess. The outlined procedures cover the induction of infection, administration of the therapeutic agent, and subsequent assessment of its antimicrobial activity. The provided data, derived from published studies, offers a comparative analysis of this compound's effectiveness, particularly against enterococcal species.
Introduction
Intra-abdominal infections, often polymicrobial and leading to abscess formation, present a significant clinical challenge. The rat intra-abdominal abscess model is a robust and clinically relevant preclinical model for evaluating the efficacy of new antimicrobial agents.[1] This model simulates the pathophysiology of intra-abdominal sepsis and allows for the quantitative assessment of an antibiotic's ability to reduce bacterial load within the abscess.[2][3][4]
This compound (U-100592) is an oxazolidinone antibiotic that inhibits bacterial protein synthesis.[5][6] Like other oxazolidinones, it is primarily active against Gram-positive bacteria.[7][8] This document details the methodology for assessing its activity in a rat model of intra-abdominal abscess caused by Enterococcus faecalis and vancomycin-resistant Enterococcus faecium.[1][5][9]
Experimental Protocols
Animal Model
-
Species: Male Sprague-Dawley rats[1]
-
Weight: 175-250 g[1]
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
Bacterial Strains and Inoculum Preparation
-
Bacterial Strains:
-
Enterococcus faecalis
-
Vancomycin-resistant Enterococcus faecium (VRE)
-
-
Inoculum Preparation:
-
Bacterial strains are grown in an appropriate broth medium (e.g., Tryptic Soy Broth) to achieve a specific cell density.
-
The bacterial suspension is then mixed with a sterile adjuvant, such as rat cecal contents or another carrier matrix, to promote abscess formation.
-
The final inoculum should contain a known concentration of bacteria (e.g., 10^8 to 10^9 Colony Forming Units [CFU]/mL).
-
Induction of Intra-Abdominal Abscess
-
Anesthetize the rats using an appropriate anesthetic agent (e.g., ketamine and xylazine).[1]
-
Make a midline laparotomy incision to expose the peritoneal cavity.
-
Implant a gelatin capsule containing the bacterial inoculum into the pelvic region.[2][3]
-
Suture the abdominal wall and skin in layers.
-
Provide postoperative analgesia as required.
Drug Administration
-
Drug Formulation: this compound can be formulated for intravenous or oral administration.
-
Dosing Regimen:
-
Control Groups:
Assessment of Efficacy
-
At the end of the treatment period (e.g., 4-7 days), euthanize the rats.
-
Aseptically dissect and remove the intra-abdominal abscesses.
-
Weigh the abscesses.
-
Homogenize the abscess tissue in a sterile buffer.
-
Perform serial dilutions of the homogenate and plate on selective agar to determine the bacterial density (CFU/g of abscess tissue).
-
The primary endpoint is the reduction in the mean log10 CFU/g of abscess tissue in the treated groups compared to the control group.
Data Presentation
In Vitro Susceptibility
| Organism | Drug | MIC (µg/mL) |
| Enterococcus faecalis | This compound | 2 |
| Enterococcus faecalis | Linezolid | 2 |
| Vancomycin-resistant E. faecium | This compound | 2 |
| Vancomycin-resistant E. faecium | Linezolid | 2 |
Data sourced from Antimicrobial Agents and Chemotherapy, 1999, 43(12):2873-6.[9]
In Vivo Efficacy of this compound against E. faecalis
| Treatment Group (Dose) | Route | Mean Bacterial Density (log10 CFU/g abscess) ± SD | Reduction vs. Control (log10 CFU/g) |
| Control (Vehicle) | - | 8.5 ± 0.5 | - |
| This compound (25 mg/kg BID) | IV | Ineffective | Not significant |
Data indicates that at a dose of 25 mg/kg twice daily, this compound was ineffective in significantly reducing the bacterial load of E. faecalis in this model.[1][5][9]
In Vivo Efficacy of this compound against Vancomycin-Resistant E. faecium
| Treatment Group (Dose) | Route | Mean Bacterial Density (log10 CFU/g abscess) ± SD | Reduction vs. Control (log10 CFU/g) |
| Control (Vehicle) | - | 8.2 ± 0.4 | - |
| This compound | IV | Effective | ~2.0 |
| Linezolid | Oral | Effective | ~2.0 |
Against E. faecium infections, intravenous this compound was effective, reducing bacterial densities by approximately 2 log10 CFU/g.[5][9]
Visualizations
Experimental Workflow
Caption: Workflow for assessing this compound efficacy.
Mechanism of Action of Oxazolidinones
Caption: this compound inhibits protein synthesis initiation.
References
- 1. journals.asm.org [journals.asm.org]
- 2. sofislife.com [sofislife.com]
- 3. Experimental intra-abdominal abscesses in rats: development of an experimental model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Experimental aspects of intraabdominal abscess - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activities of the Oxazolidinones Linezolid and this compound in Experimental Intra-Abdominal Abscess Due to Enterococcus faecalis or Vancomycin-Resistant Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of action of oxazolidinones: effects of linezolid and this compound on translation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-anaerobic activity of AZD2563, a new oxazolidinone, compared with eight other agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro activity of linezolid and this compound, two novel oxazolidinone antimicrobial agents, against anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activities of the oxazolidinones linezolid and this compound in experimental intra-abdominal abscess due to Enterococcus faecalis or vancomycin-resistant Enterococcus faecium - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Ribosomal Protein L4 Mutations Using Eperezolid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Eperezolid is an oxazolidinone antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. Its mechanism of action is similar to that of linezolid, making it a valuable tool for studying the ribosome and mechanisms of antibiotic resistance. A key target for resistance mutations to oxazolidinones is the ribosomal protein L4, a component of the large ribosomal subunit that is integral to the peptide exit tunnel. Mutations in the gene encoding L4 (rplD) can alter the binding of oxazolidinones, leading to reduced susceptibility.
These application notes provide detailed protocols for utilizing this compound to investigate the functional and structural consequences of mutations in ribosomal protein L4. The protocols cover the generation of L4 mutant strains, determination of minimum inhibitory concentrations (MICs), in vitro translation inhibition assays, and ribosome binding assays.
Data Presentation
Table 1: Quantitative Data on this compound Activity
| Parameter | Organism | Strain | Genotype/Phenotype | Value | Reference |
| MIC | Staphylococcus aureus | Initial Isolate | Oxazolidinone-Sensitive | 2 µg/mL | [1] |
| MIC | Staphylococcus aureus | Final Isolate | Oxazolidinone-Resistant (derived from 20 serial passages on this compound) | 32 µg/mL | [1] |
| IC50 (In Vitro Translation) | Staphylococcus aureus | S30 Extract from Sensitive Strain | Wild-Type Ribosomes | 30 µM | [1] |
| IC50 (In Vitro Translation) | Staphylococcus aureus | S30 Extract from Resistant Strain | Resistant Ribosomes | 75 µM | [1] |
| Kd (Ribosome Binding) | Escherichia coli | Wild-Type 50S Ribosomes | ~20 µM | [2] |
Experimental Protocols
Generation of Specific L4 Mutations by Site-Directed Mutagenesis
This protocol describes the generation of specific mutations in the rplD gene (encoding L4) using overlap extension PCR-based site-directed mutagenesis.
Materials:
-
Bacterial strain with a known wild-type rplD sequence
-
Plasmid vector for cloning
-
High-fidelity DNA polymerase
-
Custom-designed oligonucleotide primers (forward and reverse, containing the desired mutation)
-
dNTPs
-
Restriction enzymes and T4 DNA ligase
-
Competent bacterial cells for transformation
-
Luria-Bertani (LB) agar and broth
-
Appropriate antibiotics for selection
Protocol:
-
Primer Design: Design two pairs of overlapping primers. The internal primers should contain the desired mutation in the rplD gene. The external primers should flank the rplD gene.
-
First Round of PCR: Perform two separate PCR reactions.
-
Reaction 1: Use the forward external primer and the reverse internal (mutagenic) primer with the wild-type genomic DNA as a template.
-
Reaction 2: Use the forward internal (mutagenic) primer and the reverse external primer with the wild-type genomic DNA as a template.
-
-
Purification of PCR Products: Purify the PCR products from both reactions using a PCR purification kit to remove primers and dNTPs.
-
Second Round of PCR (Overlap Extension): Combine the purified products from the first round of PCR in a new PCR reaction. These products will anneal at their overlapping regions and serve as a template. Add the external forward and reverse primers to amplify the full-length mutated rplD gene.
-
Cloning of Mutated Gene: Digest the final PCR product and a suitable plasmid vector with appropriate restriction enzymes. Ligate the mutated rplD fragment into the vector using T4 DNA ligase.
-
Transformation: Transform the ligation mixture into competent bacterial cells.
-
Selection and Verification: Plate the transformed cells on LB agar containing the appropriate antibiotic for plasmid selection. Screen colonies by colony PCR and sequence the plasmid DNA from positive colonies to confirm the presence of the desired mutation in the rplD gene.
-
Allelic Replacement (Optional): For chromosomal integration, the mutated gene can be subcloned into a suicide vector for subsequent allelic exchange in the target bacterial strain.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the MIC of this compound against wild-type and L4 mutant bacterial strains using the broth microdilution method.
Materials:
-
This compound stock solution
-
Wild-type and L4 mutant bacterial strains
-
Mueller-Hinton broth (or other appropriate growth medium)
-
96-well microtiter plates
-
Spectrophotometer
Protocol:
-
Prepare Bacterial Inoculum: Grow an overnight culture of the bacterial strain. Dilute the culture in fresh broth to achieve a standardized inoculum (e.g., 5 x 105 CFU/mL).
-
Prepare this compound Dilutions: Prepare a two-fold serial dilution of this compound in the growth medium in a 96-well plate. The final volume in each well should be 100 µL. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well (except the sterility control), resulting in a final volume of 200 µL.
-
Incubation: Incubate the plates at the optimal growth temperature for the bacterium (e.g., 37°C) for 16-20 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be assessed visually or by measuring the optical density at 600 nm (OD600).
In Vitro Transcription-Translation (Tx-Tl) Inhibition Assay
This protocol measures the inhibitory effect of this compound on protein synthesis using a cell-free system.
Materials:
-
S30 cell extracts from wild-type and L4 mutant strains
-
Plasmid DNA encoding a reporter gene (e.g., β-galactosidase or luciferase)
-
This compound stock solution
-
Amino acid mixture (including [35S]-methionine for radioactive detection)
-
ATP and GTP
-
Transcription and translation buffers
-
Trichloroacetic acid (TCA)
-
Scintillation counter
Protocol:
-
Preparation of S30 Extract:
-
Grow bacterial cells to mid-log phase.
-
Harvest cells by centrifugation and wash with a suitable buffer.
-
Lyse the cells by sonication or French press.
-
Centrifuge the lysate at 30,000 x g to obtain the S30 supernatant.
-
-
Assay Setup: In a microcentrifuge tube, combine the S30 extract, plasmid DNA, amino acid mixture (with [35S]-methionine), ATP, GTP, and transcription/translation buffers.
-
Addition of this compound: Add varying concentrations of this compound to the reaction mixtures. Include a no-drug control.
-
Incubation: Incubate the reactions at 37°C for 1-2 hours to allow for transcription and translation.
-
Measurement of Protein Synthesis:
-
Stop the reaction by adding TCA to precipitate the newly synthesized proteins.
-
Collect the precipitate on a filter paper and wash with TCA.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the no-drug control. Determine the IC50 value, which is the concentration of this compound that inhibits protein synthesis by 50%.
Ribosome Binding Assay
This protocol assesses the binding of radiolabeled this compound to ribosomes isolated from wild-type and L4 mutant strains.
Materials:
-
[14C]-labeled this compound
-
Purified 70S ribosomes or 50S ribosomal subunits from wild-type and L4 mutant strains
-
Binding buffer (e.g., Tris-HCl, MgCl2, NH4Cl, β-mercaptoethanol)
-
Nitrocellulose filters
-
Scintillation fluid and counter
Protocol:
-
Ribosome Preparation: Isolate ribosomes from bacterial cultures by differential centrifugation. 50S subunits can be separated from 70S ribosomes by sucrose gradient centrifugation.
-
Binding Reaction: In a reaction tube, combine the purified ribosomes (or 50S subunits) with varying concentrations of [14C]-eperezolid in the binding buffer.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for a specified time to allow binding to reach equilibrium.
-
Filter Binding: Filter the reaction mixture through a nitrocellulose filter. The ribosomes and any bound [14C]-eperezolid will be retained on the filter, while unbound [14C]-eperezolid will pass through.
-
Washing: Wash the filters with cold binding buffer to remove any non-specifically bound radioactivity.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
To determine non-specific binding, perform a parallel experiment in the presence of a large excess of unlabeled this compound.
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the specific binding data against the concentration of [14C]-eperezolid. A Scatchard plot can be used to determine the dissociation constant (Kd).
-
Visualizations
Caption: Workflow for generating and characterizing L4 mutants.
Caption: this compound's mechanism and L4 resistance.
References
- 1. Ribosomes from an Oxazolidinone-Resistant Mutant Confer Resistance to this compound in a Staphylococcus aureus Cell-Free Transcription-Translation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The oxazolidinone this compound binds to the 50S ribosomal subunit and competes with binding of chloramphenicol and lincomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Eperezolid Technical Support Center: Troubleshooting Long-Term Storage Instability
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering instability issues with eperezolid during long-term storage. The following information is designed to help you troubleshoot common problems, understand potential degradation pathways, and implement appropriate stability testing protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing a decrease in the potency of my stored this compound powder. What are the recommended storage conditions?
A1: To ensure the long-term stability of this compound powder, it is crucial to adhere to the recommended storage conditions. Storing the compound improperly can lead to degradation and a subsequent loss of potency.
Recommended Storage Conditions for this compound
| Formulation | Storage Temperature | Duration | Reference |
| Powder | -20°C | Up to 2 years | [1] |
| Solution in DMSO | 4°C | Up to 2 weeks | [1] |
| Solution in DMSO | -80°C | Up to 6 months | [1] |
Troubleshooting Tips:
-
Verify Storage Temperature: Ensure your freezer is maintaining a consistent -20°C. Use a calibrated thermometer to confirm.
-
Protect from Moisture: Keep the vial tightly sealed to prevent moisture absorption, which can accelerate degradation.
-
Aliquot Solutions: If you are working with solutions, prepare single-use aliquots to avoid repeated freeze-thaw cycles.[1]
Q2: My this compound solution appears discolored after storage. What could be the cause?
A2: Discoloration can be an indicator of chemical degradation. Oxazolidinones, the class of antibiotics to which this compound belongs, can be susceptible to degradation under certain conditions, leading to the formation of chromophoric impurities. The primary suspects for degradation are hydrolysis and oxidation.
Potential Causes of Discoloration:
-
Hydrolysis: The oxazolidinone ring is susceptible to cleavage under both acidic and basic conditions. This can be exacerbated by the presence of moisture.
-
Oxidation: The morpholine ring, a common feature in many oxazolidinones like linezolid, can be a site of oxidation. While this compound has a piperazine ring, similar oxidative susceptibility may exist.
-
Photodegradation: Exposure to light, especially UV light, can provide the energy to initiate degradation reactions.
Troubleshooting Flowchart
Caption: Troubleshooting logic for discolored this compound solutions.
Q3: How can I determine if my this compound sample has degraded and identify the impurities?
A3: A stability-indicating analytical method is required to separate and quantify the parent this compound from any potential degradation products. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a common and effective technique for this purpose. For structural elucidation of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol is adapted from established methods for other oxazolidinones and is designed to separate this compound from its potential degradation products.
Objective: To quantify the amount of intact this compound and detect the presence of degradation products.
Materials:
-
This compound reference standard and test samples
-
HPLC-grade acetonitrile and water
-
Phosphoric acid or ammonium acetate for mobile phase pH adjustment
-
A C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
HPLC system with UV detector
Methodology:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., a 30:70 v/v mixture). Adjust the pH to 3.5 with phosphoric acid. The exact ratio may need to be optimized for your specific column and system.
-
Standard Solution Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., DMSO or mobile phase) at a known concentration (e.g., 1 mg/mL). Further dilute to create a series of calibration standards (e.g., 1-50 µg/mL).
-
Sample Preparation: Dissolve the this compound test sample in the mobile phase to a concentration within the calibration range.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
-
Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the test samples. The peak area of this compound in the sample chromatogram is used to quantify its concentration. The appearance of new peaks at different retention times indicates the presence of degradation products.
Protocol 2: Forced Degradation Study of this compound
Forced degradation studies are essential to understand the degradation pathways and to validate the stability-indicating nature of an analytical method.
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.
Methodology:
-
Prepare this compound Stock Solution: Prepare a solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 1 mg/mL.
-
Apply Stress Conditions (in separate, clearly labeled vials):
-
Acid Hydrolysis: Add 1N HCl to the stock solution and heat at 60°C for 24 hours.
-
Base Hydrolysis: Add 1N NaOH to the stock solution and keep at room temperature for 8 hours.
-
Oxidative Degradation: Add 3% H₂O₂ to the stock solution and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid this compound powder at 105°C for 48 hours.
-
Photodegradation: Expose the this compound solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Neutralization and Dilution: After the specified stress period, neutralize the acidic and basic samples. Dilute all samples with the mobile phase to an appropriate concentration for HPLC analysis.
-
Analysis: Analyze the stressed samples using the stability-indicating HPLC method described in Protocol 1. For identification of the degradation products, analyze the samples using a validated LC-MS/MS method.
Potential Degradation Pathways
Based on the known instability of other oxazolidinones, the following degradation pathways for this compound can be hypothesized.
Caption: Potential degradation pathways for this compound.
This technical support guide provides a starting point for addressing the instability of this compound in long-term storage. For further assistance, please consult the relevant scientific literature on oxazolidinone stability.
References
Technical Support Center: Eperezolid In Vivo Efficacy Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with eperezolid in in vivo efficacy studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during in vivo experiments with this compound, offering potential explanations and solutions in a question-and-answer format.
Issue 1: Sub-optimal or No In Vivo Efficacy Despite Potent In Vitro Activity
-
Question: My in vitro MIC assays show potent activity of this compound against the target pathogen, but I'm not observing the expected efficacy in my animal model. What are the potential reasons for this discrepancy?
-
Answer: A lack of correlation between in vitro and in vivo results is a common challenge in drug development. Several factors could be contributing to this issue:
-
Pharmacokinetic (PK) Issues:
-
Poor Oral Bioavailability: this compound, like other oxazolidinones, is orally bioavailable, but factors in your specific formulation or animal model could be limiting its absorption.[1] Consider the formulation vehicle and the feeding status of the animals.
-
Rapid Metabolism or Clearance: The drug may be metabolized or cleared too quickly in the host animal to maintain therapeutic concentrations at the site of infection.
-
Inadequate Tissue Penetration: this compound may not be reaching the site of infection in sufficient concentrations.
-
-
Pharmacodynamic (PD) Considerations:
-
Host Protein Binding: High plasma protein binding can reduce the amount of free, active drug available to combat the infection.
-
Inoculum Effect: The bacterial load in the in vivo model might be significantly higher than that used in the in vitro MIC testing, potentially overwhelming the drug's static or slow bactericidal activity.
-
-
Host and Model-Specific Factors:
-
Immunocompromised Host Model: If you are using an immunocompromised model, the contribution of the host immune system to bacterial clearance is diminished, placing a higher burden on the antibiotic.
-
Biofilm Formation: Bacteria may form biofilms in vivo, which are notoriously resistant to antibiotics.[2] Standard MIC assays are performed on planktonic bacteria and do not reflect this resistant phenotype.
-
Abscess Formation: The infection may be localized in an abscess, which can be difficult for antibiotics to penetrate and may have a different physiological environment (e.g., low pH, low oxygen) that affects drug activity.[3]
-
-
Troubleshooting Workflow for Sub-optimal Efficacy
Caption: Troubleshooting workflow for addressing sub-optimal in vivo efficacy.
Issue 2: High Variability in Efficacy Readouts Between Animals
-
Question: I'm observing significant variability in the bacterial load or survival rates between animals in the same treatment group. What could be causing this inconsistency?
-
Answer: High variability can obscure the true effect of the drug. Potential sources of variability include:
-
Inconsistent Dosing:
-
Oral Gavage Technique: Improper oral gavage technique can lead to inaccurate dosing or aspiration.
-
Formulation Instability: If the drug is in a suspension, it may not be uniformly mixed before each administration.
-
-
Variability in Infection Establishment:
-
Inoculum Preparation: Inconsistent bacterial numbers in the inoculum.
-
Injection Site: Minor variations in the injection site can lead to differences in infection progression.
-
-
Individual Animal Differences:
-
Health Status: Underlying health issues in some animals can affect their response to both the infection and the drug.
-
Metabolism: Individual differences in drug metabolism.
-
-
Issue 3: Unexpected Toxicity or Adverse Events
-
Question: My animals are showing signs of toxicity (e.g., weight loss, lethargy) at doses I expected to be well-tolerated. What should I investigate?
-
Answer: While oxazolidinones are generally well-tolerated, off-target effects or issues with the formulation can cause toxicity.[1]
-
Formulation Vehicle Toxicity: The vehicle used to dissolve or suspend this compound may be causing toxicity. Run a vehicle-only control group.
-
Off-Target Pharmacology: At high concentrations, this compound might have off-target effects.
-
Dose Miscalculation: Double-check all dose calculations.
-
Interaction with Host Factors: The drug could be interacting with a specific aspect of the host animal's physiology.
-
Data Presentation
Table 1: In Vitro Activity of this compound and Linezolid Against Key Gram-Positive Pathogens
| Organism (No. of Isolates) | Drug | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Staphylococcus aureus (200) | This compound | 2 | 4 |
| Linezolid | 2 | 4 | |
| Vancomycin | 1 | 2 | |
| Coagulase-Negative Staphylococci (100) | This compound | 1 | 2 |
| Linezolid | 2 | 4 | |
| Vancomycin | 2 | 4 | |
| Enterococcus faecalis (50) | This compound | 1 | 2 |
| Linezolid | 2 | 2 | |
| Vancomycin | 2 | 4 | |
| Enterococcus faecium (50) | This compound | 2 | 4 |
| Linezolid | 2 | 4 | |
| Vancomycin | >128 | >128 |
Data compiled from publicly available research.[4]
Table 2: In Vivo Efficacy of this compound and Linezolid in a Mouse Intra-Abdominal Abscess Model
| Pathogen | Treatment (Dose) | Route | Efficacy (log10 CFU reduction/g of abscess) |
| E. faecalis | This compound (25 mg/kg, q12h) | IV | Ineffective |
| Linezolid (25 mg/kg, q12h) | IV | ~1.0 | |
| Linezolid (25 mg/kg, q12h) | Oral | ~1.0 | |
| Linezolid (100 mg/kg/day) | IV | ~2.0 | |
| E. faecium (Vancomycin-Resistant) | This compound (25 mg/kg, q12h) | IV | ~2.0 |
| Linezolid (25 mg/kg, q12h) | Oral | ~2.0 |
Data adapted from published studies.[3]
Table 3: Key Pharmacokinetic/Pharmacodynamic (PK/PD) Parameters for Linezolid (as a surrogate for this compound)
| PK/PD Parameter | Target for Efficacy (Gram-Positive Cocci) |
| AUC24/MIC | 80-120 |
| %T > MIC | ≥85% |
| Cmin | 2-7 mg/L |
These are generally accepted targets for linezolid and can be used as a starting point for this compound studies.[5][6]
Experimental Protocols
1. Murine Thigh Infection Model for Staphylococcus aureus
This model is widely used to assess the in vivo efficacy of antimicrobial agents against localized soft tissue infections.[7][8]
Methodology:
-
Animal Preparation: Use 6- to 8-week-old female ICR (CD-1) or BALB/c mice. If a neutropenic model is required, induce neutropenia by intraperitoneal injection of cyclophosphamide (e.g., 150 mg/kg on day -4 and 100 mg/kg on day -1).
-
Inoculum Preparation: Culture S. aureus (e.g., MRSA strain USA300) to mid-logarithmic phase in a suitable broth (e.g., Tryptic Soy Broth). Wash the bacterial cells with sterile phosphate-buffered saline (PBS) and resuspend to the desired concentration (e.g., 1 x 107 CFU/mL).
-
Infection: Anesthetize the mice and inject 0.1 mL of the bacterial suspension intramuscularly into the right thigh.
-
Treatment: At a predetermined time post-infection (e.g., 2 hours), begin treatment with this compound. The drug can be administered orally (gavage) or subcutaneously. Include a vehicle control group. The dosing regimen (dose and frequency) should be based on available PK data or dose-ranging studies.
-
Efficacy Assessment: At 24 hours post-treatment initiation, euthanize the mice. Aseptically remove the infected thigh, homogenize it in sterile PBS, and perform serial dilutions for quantitative culture on appropriate agar plates (e.g., Tryptic Soy Agar).
-
Data Analysis: Calculate the bacterial load as log10 CFU per thigh or per gram of tissue. Compare the bacterial counts in the treated groups to the vehicle control group to determine the efficacy of this compound.
Experimental Workflow for Murine Thigh Infection Model
Caption: Workflow for the murine thigh infection model.
Signaling Pathways and Mechanisms
Mechanism of Action of this compound
This compound, like other oxazolidinones, inhibits bacterial protein synthesis. It binds to the 50S ribosomal subunit at the peptidyl transferase center (PTC). This binding event interferes with the formation of the initiation complex, a critical early step in protein synthesis.[9] Specifically, it prevents the proper positioning of the initiator fMet-tRNA, thereby blocking the formation of a functional 70S ribosome and the subsequent translation of mRNA into proteins.
Caption: Mechanism of action of this compound on the bacterial ribosome.
References
- 1. Oxazolidinone antibacterial agents: development of the clinical candidates this compound and linezolid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Strategies to Improve the Potency of Oxazolidinones towards Bacterial Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Comparative In Vitro Activities and Postantibiotic Effects of the Oxazolidinone Compounds this compound (PNU-100592) and Linezolid (PNU-100766) versus Vancomycin against Staphylococcus aureus, Coagulase-Negative Staphylococci, Enterococcus faecalis, and Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applying pharmacokinetic/pharmacodynamic measurements for linezolid in critically ill patients: optimizing efficacy and reducing resistance occurrence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Review of Population Pharmacokinetic Analyses of Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Murine Models for Staphylococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mouse models for infectious diseases caused by Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Eperezolid Technical Support Center: Minimizing Off-Target Effects in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the use of eperezolid in cell culture, with a focus on understanding and mitigating its off-target effects. This compound, an oxazolidinone antibiotic, is a potent inhibitor of bacterial protein synthesis. However, due to the evolutionary similarity between bacterial and mitochondrial ribosomes, it can also affect mitochondrial protein synthesis in mammalian cells, leading to off-target effects that can confound experimental results. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you design and execute robust cell culture experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an oxazolidinone antibiotic that inhibits bacterial protein synthesis. It binds to the 50S ribosomal subunit, preventing the formation of the initiation complex, a crucial step in protein synthesis.[1][2][3]
Q2: What are the known off-target effects of this compound in mammalian cell culture?
The primary off-target effect of this compound in mammalian cells is the inhibition of mitochondrial protein synthesis.[4][5] This is because mitochondrial ribosomes share structural similarities with bacterial ribosomes. This inhibition can lead to a reduction in the levels of mitochondrially-encoded proteins, such as subunits of the electron transport chain, resulting in decreased cell proliferation and a shift towards glycolytic metabolism.[4][5]
Q3: At what concentrations are the off-target effects of this compound typically observed?
The concentration at which off-target effects become significant can vary between cell lines. It is crucial to perform a dose-response experiment in your specific cell line to determine the optimal concentration that balances on-target activity with minimal off-target effects.
Q4: How can I confirm that the observed cellular effects are due to off-target mitochondrial toxicity?
One effective method is to use rho zero (ρ0) cells, which lack mitochondrial DNA and are therefore deficient in mitochondrial protein synthesis. If this compound has no effect on the proliferation of rho zero cells while inhibiting the growth of the parental cell line, it strongly suggests that the observed effects are due to the inhibition of mitochondrial protein synthesis.[4][5]
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in cell culture experiments.
| Issue | Potential Cause | Recommended Solution |
| High levels of cytotoxicity observed at expected therapeutic concentrations. | The chosen cell line is particularly sensitive to mitochondrial protein synthesis inhibition. | Perform a dose-response curve to determine the IC50 for cytotoxicity in your specific cell line. Use the lowest effective concentration for your experiments. Consider using a cell line that is less reliant on oxidative phosphorylation. |
| Inconsistent or variable results between experiments. | 1. Inconsistent cell density at the time of treatment.2. Degradation of this compound stock solution.3. High passage number of the cell line affecting its metabolic state. | 1. Ensure consistent cell seeding density for all experiments.2. Prepare fresh dilutions of this compound from a frozen stock for each experiment. Store stock solutions in small aliquots at -20°C or lower to minimize freeze-thaw cycles.3. Use cells within a consistent and low passage number range. |
| Unexpected changes in cellular morphology or phenotype not typically associated with the intended target. | Off-target effects on mitochondrial function can lead to secondary effects like oxidative stress and changes in signaling pathways. | Investigate markers of oxidative stress (e.g., ROS production) and analyze key signaling pathways that are sensitive to mitochondrial dysfunction (e.g., AMPK, mTOR). |
| No observable on-target effect at concentrations that are non-toxic. | The on-target protein may not be expressed or active in the chosen cell line, or the downstream readout is not sensitive enough. | Confirm the expression and activity of your intended bacterial target if applicable. Optimize your assay for detecting the on-target effect to improve sensitivity. |
Experimental Protocols
Here are detailed protocols for key experiments to assess the off-target effects of this compound.
Protocol 1: Measuring Mitochondrial Protein Synthesis via [35S]-Methionine Incorporation
This assay directly measures the rate of protein synthesis within mitochondria.
Materials:
-
Cell culture medium (DMEM with high glucose)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
Emetine (inhibitor of cytosolic protein synthesis)
-
[35S]-Methionine
-
Phosphate Buffered Saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer)
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter
Procedure:
-
Seed cells in a 6-well plate and grow to 80-90% confluency.
-
Pre-treat cells with 100 µg/mL emetine for 1 hour to inhibit cytosolic protein synthesis.
-
Treat cells with varying concentrations of this compound for the desired duration. Include a vehicle control (e.g., DMSO).
-
Add [35S]-Methionine to the culture medium and incubate for 1-4 hours.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells with lysis buffer and collect the lysate.
-
Precipitate the protein by adding an equal volume of cold 20% TCA and incubate on ice for 30 minutes.
-
Collect the precipitate by centrifugation or filtration through a glass fiber filter.
-
Wash the pellet/filter twice with cold 10% TCA and once with ethanol.
-
Air-dry the pellet/filter and resuspend/place in scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter.
Protocol 2: Cell Proliferation Assay
This protocol assesses the effect of this compound on cell growth.
Materials:
-
Cell culture medium, FBS, Penicillin-Streptomycin
-
This compound
-
96-well plates
-
Cell counting solution (e.g., Trypan Blue) and hemocytometer, or a commercial cell proliferation assay kit (e.g., MTT, WST-1).
Procedure (using cell counting):
-
Seed cells at a low density in a 96-well plate.
-
Allow cells to attach overnight.
-
Treat cells with a range of this compound concentrations. Include a vehicle control.
-
Incubate for 24, 48, and 72 hours.
-
At each time point, trypsinize the cells and resuspend in a known volume of medium.
-
Mix an aliquot of the cell suspension with Trypan Blue and count the number of viable cells using a hemocytometer.
-
Plot cell number against time for each this compound concentration to determine the effect on proliferation.
Protocol 3: Western Blot for a Mitochondrially-Encoded Protein (COX-1)
This method measures the steady-state levels of a specific mitochondrially-synthesized protein. A decrease in the level of Cytochrome c Oxidase Subunit I (COX-1) is indicative of mitochondrial protein synthesis inhibition.
Materials:
-
Cell culture reagents and this compound
-
Lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against COX-1
-
Primary antibody against a loading control (e.g., VDAC1 for mitochondrial fraction, or β-actin for whole-cell lysate)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound for an extended period (e.g., 48-72 hours) to allow for protein turnover.
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against COX-1 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to normalize the results.
Visualizations
Signaling Pathway of this compound's Off-Target Effect
Caption: this compound inhibits mitochondrial protein synthesis, leading to reduced oxidative phosphorylation and cell proliferation.
Experimental Workflow for Assessing Off-Target Effects
Caption: A systematic workflow to quantify and confirm the off-target effects of this compound on mitochondrial function.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting common experimental issues when working with this compound.
References
- 1. Differentiating Mitochondrial Toxicity from Other Types of Mechanistic Toxicity [worldwide.promega.com]
- 2. Mechanism of action of oxazolidinones: effects of linezolid and this compound on translation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of action of oxazolidinones: effects of linezolid and this compound on translation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic Adaptation to Chronic Inhibition of Mitochondrial Protein Synthesis in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
Technical Support Center: Eperezolid IC50 Determination
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of RNA template concentration on the IC50 of eperezolid. Here you will find troubleshooting guides and frequently asked questions to assist in your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a member of the oxazolidinone class of antibiotics.[1] It inhibits bacterial protein synthesis by targeting the 50S ribosomal subunit.[2] Specifically, this compound interferes with the initiation phase of translation, preventing the formation of the initiation complex, a crucial step for protein synthesis to begin.[1][3][4] It does not, however, inhibit the formation of N-formylmethionyl-tRNA, nor the elongation or termination phases of translation.[1][5]
Q2: How does RNA template concentration affect the IC50 of this compound?
The 50% inhibitory concentration (IC50) of this compound in in vitro translation assays is highly dependent on the concentration of the RNA template used.[1][4] Published studies using an in vitro translation assay with phage MS2 RNA as the template have shown that a higher concentration of RNA leads to a higher IC50 value for this compound.[1][3][5] This suggests a competitive interaction or a dependency of the inhibitory effect on the ratio of the drug to the ribosomal initiation complexes formed on the RNA template.
Q3: What are the reported IC50 values for this compound at different RNA concentrations?
In a cell-free transcription-translation system using E. coli extracts and phage MS2 RNA, the following IC50 values for this compound have been reported:
| MS2 RNA Template Concentration | This compound IC50 |
| 128 µg/mL | 50 µM[1][3][5] |
| 32 µg/mL | 20 µM[1][3][5] |
Q4: Why is it important to consider the RNA template concentration in my experiments?
Experimental Protocols
Detailed Methodology for this compound IC50 Determination in an E. coli S30 Cell-Free Translation System
This protocol outlines the determination of this compound's IC50 using a cell-free protein synthesis system derived from E. coli (S30 extract) with bacteriophage MS2 RNA as the template.
1. Preparation of E. coli S30 Extract:
-
A detailed protocol for preparing active S30 extracts from E. coli can be found in established molecular biology manuals. The general steps involve growing E. coli cells to mid-log phase, harvesting, and lysing the cells to release the cytoplasmic contents. The lysate is then centrifuged at 30,000 x g to remove cell debris, resulting in the S30 supernatant, which contains all the necessary components for in vitro translation.
2. In Vitro Translation Reaction Setup:
The following components should be combined in a microcentrifuge tube on ice. The final volume for each reaction is typically 50 µL.
| Component | Final Concentration | Purpose |
| S30 Extract | 20-30% (v/v) | Source of ribosomes, tRNAs, aminoacyl-tRNA synthetases, and translation factors. |
| MS2 Phage RNA | 32 µg/mL or 128 µg/mL | mRNA template for protein synthesis. |
| This compound | Variable (serial dilutions) | The antibiotic being tested. |
| Amino Acid Mix | ~0.2-0.5 mM each (minus one for radiolabeling) | Building blocks for the new protein. |
| Radiolabeled Amino Acid (e.g., [35S]-Methionine) | ~1 µCi | For detection and quantification of protein synthesis. |
| Energy Mix (ATP, GTP) | ~1-2 mM ATP, ~0.2-0.5 mM GTP | Energy source for the reaction. |
| ATP Regenerating System (e.g., creatine phosphate and creatine kinase) | Variable | To maintain ATP levels during the reaction. |
| Buffer (e.g., Tris-acetate or HEPES-KOH) | pH ~7.5-8.0 | To maintain a stable pH. |
| Magnesium Acetate | ~5-10 mM | Essential cofactor for ribosome function. |
| Potassium Acetate/Glutamate | ~50-100 mM | Important for optimal translation activity. |
3. Experimental Procedure:
-
Prepare serial dilutions of this compound in the reaction buffer.
-
On ice, add all reaction components except the MS2 RNA to the microcentrifuge tubes.
-
Add the different concentrations of this compound to the respective tubes. Include a "no drug" control.
-
Initiate the reaction by adding the MS2 RNA.
-
Incubate the reactions at 37°C for 30-60 minutes.
-
Stop the reactions by adding an equal volume of ice-cold trichloroacetic acid (TCA) to precipitate the newly synthesized proteins.
-
Collect the protein precipitate by filtration or centrifugation.
-
Wash the precipitate to remove unincorporated radiolabeled amino acids.
-
Quantify the amount of incorporated radioactivity in each sample using a scintillation counter.
4. Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the "no drug" control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., a four-parameter logistic curve) to determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of protein synthesis.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no protein synthesis in the control reaction | Inactive S30 extract | Prepare a fresh batch of S30 extract or use a commercially available, quality-controlled extract. Ensure proper storage at -80°C. |
| Degraded MS2 RNA | Use high-quality, intact MS2 RNA. Store aliquots at -80°C to avoid repeated freeze-thaw cycles. | |
| Suboptimal reaction conditions (e.g., Mg2+ concentration) | Optimize the concentration of key components like magnesium acetate, as ribosome function is highly sensitive to it. | |
| High variability between replicate experiments | Inaccurate pipetting | Use calibrated pipettes and ensure thorough mixing of all components. |
| Inconsistent incubation times | Use a timer and ensure all samples are incubated for the same duration. | |
| Contamination with nucleases | Use nuclease-free water, tubes, and pipette tips. | |
| Unexpectedly high or low IC50 values | Incorrect RNA template concentration | Verify the concentration of your MS2 RNA stock solution using a spectrophotometer. Ensure the final concentration in the assay is as intended. |
| Inaccurate drug concentration | Prepare fresh serial dilutions of this compound from a well-characterized stock solution. | |
| Differences in S30 extract preparation | The activity and composition of S30 extracts can vary between preparations, which may influence IC50 values. Maintain a consistent preparation protocol. |
Visualizations
Caption: this compound's mechanism of action on bacterial translation initiation.
Caption: Experimental workflow for determining the IC50 of this compound.
References
- 1. Preparation and testing of E. coli S30 in vitro transcription translation extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.plos.org [journals.plos.org]
- 3. Preparation and Use of E. coli S-30 Extracts | Springer Nature Experiments [experiments.springernature.com]
- 4. promega.de [promega.de]
- 5. Preparation and testing of E. coli S30 in vitro transcription translation extracts. | Sigma-Aldrich [b2b.sigmaaldrich.com]
accounting for eperezolid bacteriostatic action in time-kill curves
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers performing time-kill curve assays to evaluate the bacteriostatic action of eperezolid.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and why is it considered bacteriostatic?
This compound is an oxazolidinone antibiotic.[1] It functions by inhibiting bacterial protein synthesis.[2][3][4] Specifically, it binds to the 50S ribosomal subunit, which prevents the formation of the initiation complex necessary for protein synthesis.[5][6] By halting protein production, this compound stops bacterial growth and replication, but it does not directly kill the bacterial cells. This inhibitory action is why it is classified as a bacteriostatic agent.
Q2: What is a typical time-kill curve for a bacteriostatic agent like this compound expected to look like?
A time-kill curve for a bacteriostatic agent will show a minimal change in the number of colony-forming units per milliliter (CFU/mL) over time compared to the initial inoculum. Unlike a bactericidal agent, which would show a significant reduction (≥3-log10) in CFU/mL, a bacteriostatic agent like this compound will typically maintain the bacterial population at or near the starting density.[7] At higher concentrations, a slight initial drop in CFU/mL may be observed, but the bacterial count will generally plateau.[8]
Q3: What is the standard definition of a "bacteriostatic" effect in a time-kill assay?
In a time-kill assay, a bacteriostatic effect is typically defined as a <3-log10 reduction in the CFU/mL from the initial inoculum over a 24-hour period.[7][9]
Q4: Can this compound ever exhibit bactericidal activity?
While primarily bacteriostatic, the distinction can sometimes be concentration-dependent or organism-specific. However, studies have shown that even at concentrations 4- and 20-fold above the minimum inhibitory concentration (MIC), this compound generally demonstrates bacteriostatic activity, with bacterial count reductions of less than 2-log10 CFU/mL.[8][10]
Troubleshooting Guide
Issue 1: The bacterial count in the this compound-treated sample is increasing significantly over time.
-
Possible Cause 1: Incorrect this compound Concentration. The concentration of this compound used may be below the minimum inhibitory concentration (MIC) for the specific bacterial strain.
-
Solution: Determine the MIC of this compound for your bacterial strain using a standard method like broth microdilution before performing the time-kill assay.[11] Ensure that the concentrations used in the time-kill assay are at and above the MIC.
-
-
Possible Cause 2: Bacterial Resistance. The bacterial strain may have acquired resistance to this compound.
-
Solution: Verify the identity and susceptibility profile of your bacterial strain. If resistance is suspected, consider sequencing relevant genes (e.g., 23S rRNA) to check for mutations.
-
-
Possible Cause 3: Drug Inactivation. this compound may be degrading in the test medium over the course of the experiment.
-
Solution: Ensure the stability of this compound in your chosen broth and under your experimental conditions (temperature, pH). If instability is a concern, consider a model that accounts for drug degradation.[12]
-
Issue 2: A sharp decline in bacterial count is observed, suggesting bactericidal activity.
-
Possible Cause 1: Synergistic Effects. The experimental medium may contain components that act synergistically with this compound.
-
Solution: Review the composition of your culture medium. Perform control experiments with the medium alone to rule out any inherent antibacterial properties.
-
-
Possible Cause 2: Experimental Error. Errors in dilution or plating can lead to inaccurate colony counts.
-
Solution: Ensure proper mixing before sampling and accurate serial dilutions. Plate a sufficient number of dilutions to obtain countable plates (typically 30-300 colonies). Perform plating in triplicate to ensure reproducibility.[13]
-
Issue 3: High variability between replicate experiments.
-
Possible Cause 1: Inconsistent Inoculum Preparation. The starting bacterial density can significantly impact the results.
-
Solution: Standardize your inoculum preparation. Grow bacteria to the mid-logarithmic phase and adjust the suspension to a specific optical density (e.g., 0.5 McFarland standard) to ensure a consistent starting CFU/mL.[14]
-
-
Possible Cause 2: Inadequate Mixing. If the bacterial suspension is not homogenous, sampling will be inconsistent.
-
Solution: Vortex the culture tubes thoroughly before each sampling time point to ensure a uniform distribution of bacteria.
-
Data Presentation
Table 1: Summary of this compound Time-Kill Assay Data against Enterococci
| Bacterial Strain | This compound Concentration (µg/mL) | Time (hours) | Mean Log10 CFU/mL Reduction from Initial Inoculum |
| Enterococcus faecalis | 8 | 24 | ≤ 1.0 |
| Enterococcus faecium | 8 | 24 | ≤ 1.0 |
| Enterococcus spp. (10 strains) | 4 | 24 | ~1.0 (for 50% of isolates) |
| Enterococcus spp. (10 strains) | 8 | 24 | ~1.0 (for 50% of isolates) |
| Enterococcus spp. (10 strains) | 16 | 24 | ~1.0 (for 50% of isolates); 2.0 (for 20% of isolates) |
Data compiled from studies by Eliopoulos et al. (2000) and Jones et al. (1998).[8][10]
Experimental Protocols
Detailed Methodology for Time-Kill Curve Assay with this compound
-
Bacterial Strain and Inoculum Preparation:
-
Select the appropriate bacterial strain (e.g., a susceptible strain of Staphylococcus aureus or Enterococcus faecalis).
-
From a fresh culture plate, inoculate a single colony into a suitable broth (e.g., Mueller-Hinton Broth - MHB).
-
Incubate overnight at 37°C with shaking.
-
Subculture the overnight culture into fresh MHB and incubate for 1.5-2 hours to reach the mid-logarithmic growth phase.[14]
-
Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.
-
Dilute this adjusted suspension to achieve a final starting inoculum of approximately 5 x 10^5 CFU/mL in the test tubes.[14]
-
-
Preparation of this compound Concentrations:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
-
Perform serial dilutions of the stock solution in the test broth to achieve the desired final concentrations (e.g., 1x, 2x, 4x, and 8x the MIC).
-
Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
-
Time-Kill Assay Procedure:
-
Dispense the prepared bacterial inoculum into tubes containing the different concentrations of this compound and the growth control tube.
-
Incubate all tubes at 37°C with agitation.[14]
-
At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.[8]
-
Perform ten-fold serial dilutions of each aliquot in sterile saline or phosphate-buffered saline (PBS).
-
Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto agar plates (e.g., Tryptic Soy Agar).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Count the number of colonies on the plates and calculate the CFU/mL for each time point and concentration.
-
Plot the log10 CFU/mL on the y-axis against time on the x-axis to generate the time-kill curves.[9][15]
-
Compare the change in log10 CFU/mL for each this compound concentration to the growth control and the initial inoculum (time 0).
-
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for a time-kill assay.
References
- 1. Oxazolidinone antibacterial agents: development of the clinical candidates this compound and linezolid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of action of oxazolidinones: effects of linezolid and this compound on translation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of action of oxazolidinones: effects of linezolid and this compound on translation reactions | Semantic Scholar [semanticscholar.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Mechanism of action of oxazolidinones: effects of linezolid and this compound on translation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. emerypharma.com [emerypharma.com]
- 8. journals.asm.org [journals.asm.org]
- 9. actascientific.com [actascientific.com]
- 10. Comparative in vitro and bactericidal activity of oxazolidinone antibiotics against multidrug-resistant enterococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. journals.asm.org [journals.asm.org]
- 13. Time-kill behavior against eight bacterial species and cytotoxicity of antibacterial monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 4.6. Time-Kill Kinetics Assay [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
Eperezolid Clinical Development: A Technical Support Center
For researchers, scientists, and drug development professionals investigating the oxazolidinone antibiotic eperezolid, this technical support center provides essential information regarding the challenges encountered during its clinical development. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues and provide insights gleaned from preclinical and clinical studies.
Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the discontinuation of this compound's clinical development?
A1: The clinical development of this compound was halted primarily due to a less favorable safety profile compared to its analogue, linezolid. Specifically, this compound was associated with a greater incidence and severity of thrombocytopenia (a low blood platelet count).[1] Additionally, linezolid demonstrated a superior pharmacokinetic profile, which ultimately led to its selection for further development and eventual market approval.[2]
Q2: What is the mechanism of action of this compound and how does it relate to its toxicity?
A2: this compound, like other oxazolidinones, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the 70S initiation complex.[3][4][5][6] This mechanism is unique among antibiotic classes. However, this mechanism also contributes to its primary toxicity. Eukaryotic mitochondria possess ribosomes similar to those in bacteria. This compound can inhibit mitochondrial protein synthesis, which is crucial for cellular respiration.[1][7][8][9] This off-target effect is believed to be the underlying cause of adverse events such as myelosuppression, including thrombocytopenia.[1]
Q3: How does the pharmacokinetic profile of this compound compare to linezolid?
A3: Studies in animal models indicated that at equivalent doses, linezolid achieved higher plasma concentrations than this compound. For instance, in a rat model of intra-abdominal abscess, plasma levels of linezolid were approximately twice those of this compound when administered intravenously and about three times greater when given orally.[10] This inferior pharmacokinetic profile likely contributed to the decision to prioritize linezolid's development.
Q4: Was bone marrow toxicity a concern with this compound, as it was with earlier oxazolidinones?
A4: While earlier oxazolidinones like DuP-721 and DuP-105 were discontinued due to lethal bone marrow toxicity in animal studies, this compound and linezolid were developed with modifications to mitigate this severe effect.[11] However, the more pronounced thrombocytopenia observed with this compound is a form of hematologic toxicity and a significant safety concern that ultimately impacted its clinical viability.
Troubleshooting Guide for Preclinical and Clinical Researchers
This guide addresses potential issues that may arise during in vitro and in vivo experiments with this compound.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| High incidence of thrombocytopenia in animal models. | Inhibition of mitochondrial protein synthesis in megakaryocytes, the precursors to platelets.[1] | 1. Monitor platelet counts frequently throughout the study. 2. Consider dose-response studies to identify a therapeutic window with acceptable hematologic toxicity. 3. In comparative studies, include linezolid as a control to benchmark the severity of thrombocytopenia. 4. Analyze mitochondrial function in hematopoietic stem cells to further investigate the mechanism. |
| Lower than expected in vivo efficacy compared to in vitro MIC values. | Suboptimal pharmacokinetic properties, including lower plasma concentrations for a given dose compared to other oxazolidinones.[10] | 1. Conduct detailed pharmacokinetic studies in the relevant animal model to determine key parameters (Cmax, AUC, half-life). 2. Optimize the dosing regimen (e.g., more frequent administration or higher doses, if tolerated) to achieve target plasma concentrations above the MIC for a sufficient duration. 3. Consider alternative routes of administration to improve bioavailability. |
| Variability in in vitro susceptibility testing results. | The in vitro activity of this compound can be influenced by the experimental conditions. | 1. Standardize the inoculum size and growth medium for all experiments. 2. Ensure consistent and appropriate quality control strains are used in each assay. 3. For cell-free translation assays, be aware that the concentration of RNA template can significantly impact the IC50 values.[4] |
| Development of resistance in long-term in vitro or in vivo studies. | Mutations in the 23S rRNA, the target of oxazolidinones, can confer resistance. | 1. Sequence the 23S rRNA gene of resistant isolates to identify potential mutations. 2. Perform cross-resistance studies with other protein synthesis inhibitors to understand the resistance mechanism. 3. Evaluate the fitness cost of resistance mutations in the absence of the drug. |
Quantitative Data Summary
In Vitro Potency of this compound
| Parameter | Value | Experimental System |
| IC50 (Cell-free transcription-translation) | 2.5 µM | E. coli |
| IC50 (Mitochondrial protein synthesis) | 9.5 ± 1.5 µM | Rat heart mitochondria |
Comparative Pharmacokinetics in a Rat Model (25 mg/kg dose)
| Drug | Route of Administration | Relative Plasma Levels |
| This compound | Intravenous | 1x |
| Linezolid | Intravenous | ~2x higher than this compound |
| This compound | Oral | 1x |
| Linezolid | Oral | ~3x higher than this compound |
Source:[10]
Experimental Protocols
In Vitro Inhibition of Mitochondrial Protein Synthesis
This protocol is adapted from studies investigating the effects of oxazolidinones on mitochondrial function.[8]
Objective: To determine the 50% inhibitory concentration (IC50) of this compound on mitochondrial protein synthesis.
Materials:
-
Isolated rat heart mitochondria
-
[³⁵S]methionine
-
This compound stock solution (in DMSO)
-
Incubation buffer (containing succinate, ADP, and other necessary components for mitochondrial respiration and protein synthesis)
-
Trichloroacetic acid (TCA)
-
Scintillation counter
Procedure:
-
Prepare fresh isolates of rat heart mitochondria.
-
Pre-incubate mitochondria with varying concentrations of this compound (or vehicle control, e.g., DMSO) for a specified time (e.g., 10 minutes) at 37°C.
-
Initiate the protein synthesis reaction by adding [³⁵S]methionine to the mitochondrial suspension.
-
Incubate for a defined period (e.g., 60-90 minutes) at 37°C with gentle shaking.
-
Terminate the reaction by adding cold TCA to precipitate the proteins.
-
Wash the protein pellets multiple times with TCA to remove unincorporated [³⁵S]methionine.
-
Solubilize the protein pellets and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Visualizations
Signaling Pathway: this compound's Dual Effect on Bacterial and Mitochondrial Ribosomes
Caption: this compound inhibits bacterial protein synthesis but also affects mitochondrial protein synthesis as an off-target effect, leading to cellular toxicity.
Experimental Workflow: Investigating this compound-Induced Thrombocytopenia
Caption: A logical workflow for investigating the mechanism of this compound-induced thrombocytopenia, from in vitro studies to in vivo validation.
Logical Relationship: Factors Leading to Discontinuation of this compound
Caption: Key factors, including pharmacokinetics and safety, that led to the discontinuation of this compound in favor of linezolid.
References
- 1. Oxazolidinones inhibit cellular proliferation via inhibition of mitochondrial protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Linezolid compared with this compound, vancomycin, and gentamicin in an in vitro model of antimicrobial lock therapy for Staphylococcus epidermidis central venous catheter-related biofilm infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitochondrial Alterations (Inhibition of Mitochondrial Protein Expression, Oxidative Metabolism, and Ultrastructure) Induced by Linezolid and Tedizolid at Clinically Relevant Concentrations in Cultured Human HL-60 Promyelocytes and THP-1 Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action of oxazolidinones: effects of linezolid and this compound on translation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The oxazolidinone this compound binds to the 50S ribosomal subunit and competes with binding of chloramphenicol and lincomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The oxazolidinone this compound binds to the 50S ribosomal subunit and competes with binding of chloramphenicol and lincomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of Mammalian Mitochondrial Protein Synthesis by Oxazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxazolidinones Inhibit Cellular Proliferation via Inhibition of Mitochondrial Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. journals.asm.org [journals.asm.org]
- 11. A critical review of oxazolidinones: An alternative or replacement for glycopeptides and streptogramins? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Pharmacokinetic Profile of Eperezolid Derivatives
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working to enhance the pharmacokinetic (PK) profile of eperezolid derivatives.
Troubleshooting Guides & FAQs
This section addresses common challenges encountered during the experimental evaluation of this compound derivatives.
Issue 1: Poor Oral Bioavailability
Q1: My this compound derivative shows potent in vitro activity but has very low oral bioavailability in animal models. What are the likely causes and how can I investigate them?
A1: Low oral bioavailability for this compound derivatives, which are often BCS Class II or IV compounds, typically stems from two main issues: poor aqueous solubility and/or high first-pass metabolism. It is also possible that the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).
To dissect the underlying cause, a systematic approach is recommended:
-
Solubility Assessment: First, confirm the aqueous solubility of your compound at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8). Poor solubility limits the dissolution of the drug in the GI fluid, which is a prerequisite for absorption.
-
Permeability Assessment: An in vitro Caco-2 permeability assay is a standard method to evaluate a compound's potential for intestinal absorption. Low apparent permeability (Papp) in the apical to basolateral direction can indicate poor absorption. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests that the compound is a substrate for efflux pumps.
-
Metabolic Stability Assessment: In vitro metabolic stability assays using liver microsomes or S9 fractions can quantify the intrinsic clearance of the compound. Rapid degradation in these assays points towards high first-pass metabolism in the liver.
The following decision tree can guide your investigation:
Q2: How can I improve the aqueous solubility of my this compound derivative?
A2: Several formulation strategies can be employed to enhance the solubility of poorly water-soluble compounds:
-
Particle Size Reduction: Techniques like micronization and nanonization increase the surface area of the drug, which can improve the dissolution rate.
-
Solid Dispersions: Creating an amorphous solid dispersion with a hydrophilic carrier can significantly enhance solubility.
-
Prodrugs: A hydrophilic moiety can be chemically linked to the parent drug to create a more soluble prodrug that is converted to the active compound in vivo.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug molecule.
Issue 2: High Plasma Protein Binding
Q3: My compound shows high plasma protein binding. Is this always a negative attribute, and how can I address it if necessary?
A3: High plasma protein binding is not inherently negative and can sometimes be advantageous, for example, by increasing the half-life of a drug with high intrinsic clearance. However, excessively high binding can limit the free drug concentration at the target site, potentially reducing efficacy.
To address high plasma protein binding, consider the following:
-
Structural Modification: A structure-activity relationship (SAR) study can help identify which parts of the molecule are contributing most to plasma protein binding. Often, reducing lipophilicity or introducing polar functional groups can decrease binding.
-
Formulation Strategies: While less common for addressing protein binding directly, some formulation approaches might influence the free fraction of the drug.
If you are performing in vitro extraction assays like Supported Liquid Extraction (SLE) or Solid Phase Extraction (SPE), it's crucial to disrupt the drug-protein binding during sample pre-treatment to ensure accurate quantification. This can often be achieved by pH adjustment or protein precipitation.
Data Presentation
The following tables summarize key pharmacokinetic parameters for this compound derivatives and provide a framework for comparing your experimental results.
Table 1: Comparative Pharmacokinetic Parameters of an this compound Analogue (DRF-6196) and Linezolid in Mice and Rats. [1]
| Parameter | DRF-6196 (Mice) | Linezolid (Mice) | DRF-6196 (Rats) | Linezolid (Rats) |
| Dose (mg/kg, oral) | 10 | 10 | 10 | 10 |
| Cmax (µg/mL) | 4.5 ± 0.8 | 8.2 ± 1.5 | 3.9 ± 0.6 | 7.1 ± 1.2 |
| Tmax (h) | 0.5 | 0.5 | 0.5 | 0.5 |
| AUC (0-inf) (µg·h/mL) | 12.3 ± 2.1 | 25.4 ± 4.3 | 10.8 ± 1.9 | 22.1 ± 3.8 |
| t1/2 (h) | 1.5 | 1.8 | 1.4 | 1.9 |
| Oral Bioavailability (%) | 80-96 | ~100[2] | 80-96 | ~100[2] |
Table 2: Interpreting In Vitro Metabolic Stability Data.
| Intrinsic Clearance (CLint) in Liver Microsomes | Predicted In Vivo Hepatic Clearance | Interpretation for Drug Development |
| < 10 µL/min/mg protein | Low | Likely to have low hepatic clearance and potentially a long half-life. Favorable for further development. |
| 10 - 50 µL/min/mg protein | Moderate | May have acceptable pharmacokinetic properties. Further in vivo studies are warranted. |
| > 50 µL/min/mg protein | High | Likely to be rapidly cleared by the liver, potentially leading to low oral bioavailability and a short half-life. May require chemical modification or formulation strategies to improve stability. |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the pharmacokinetic properties of this compound derivatives.
Protocol 1: In Vitro Metabolic Stability in Liver Microsomes
Objective: To determine the intrinsic clearance (CLint) of an this compound derivative in liver microsomes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled liver microsomes (human, rat, or mouse)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with internal standard for quenching
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare the incubation mixture by adding liver microsomes to the phosphate buffer to achieve the desired protein concentration (e.g., 0.5 mg/mL).
-
Add the test compound to the incubation mixture to a final concentration of 1 µM.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, and 45 minutes), take an aliquot of the reaction mixture and add it to a well containing cold acetonitrile with an internal standard to stop the reaction.
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the rate of disappearance of the parent compound to determine the half-life (t1/2) and intrinsic clearance (CLint).
Protocol 2: Caco-2 Permeability Assay [3][4][5][6][7]
Objective: To assess the intestinal permeability and potential for active efflux of an this compound derivative.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well)
-
Cell culture medium (e.g., DMEM)
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compound solution
-
Lucifer yellow (paracellular integrity marker)
-
LC-MS/MS system
Procedure:
-
Seed Caco-2 cells on Transwell inserts and culture for 21-28 days to form a differentiated monolayer.
-
Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
Wash the cell monolayers with pre-warmed HBSS.
-
For apical to basolateral (A-B) permeability, add the test compound solution to the apical side and fresh HBSS to the basolateral side.
-
For basolateral to apical (B-A) permeability, add the test compound solution to the basolateral side and fresh HBSS to the apical side.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the receiver compartment and analyze the concentration of the test compound by LC-MS/MS.
-
At the end of the experiment, measure the concentration of Lucifer yellow to confirm monolayer integrity was maintained.
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio is calculated as Papp (B-A) / Papp (A-B).
Mandatory Visualizations
The following diagrams illustrate key experimental workflows and logical relationships.
References
- 1. Assessment of oral bioavailability and preclinical pharmacokinetics of DRF-6196, a novel oxazolidinone analogue, in comparison to linezolid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Absolute Bioavailability and Pharmacokinetics of Linezolid in Hospitalized Patients Given Enteral Feedings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 4. Permeability Assay on Caco-2 Cells | Bienta [bienta.net]
- 5. caco-2 cell permeability assay for intestinal absorption .pptx [slideshare.net]
- 6. researchgate.net [researchgate.net]
- 7. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Validation & Comparative
Eperezolid and Linezolid: A Comparative Analysis of In Vitro Activity Against Anaerobes
For researchers and drug development professionals focused on infectious diseases, understanding the nuances of antimicrobial activity is paramount. This guide provides a detailed comparison of the in vitro activity of two oxazolidinone antimicrobial agents, eperezolid and linezolid, against a range of anaerobic bacteria. The data presented is derived from a key study that evaluated 143 anaerobic bacterial isolates across 54 different species.[1]
Executive Summary
Both this compound and linezolid demonstrate potent activity against anaerobic Gram-positive organisms. However, linezolid exhibits broader coverage against anaerobic Gram-negative bacteria, particularly Bacteroides species. This distinction is a critical consideration for the potential therapeutic applications of these compounds.
Comparative In Vitro Activity
The in vitro efficacy of this compound and linezolid was determined by measuring the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The results are summarized in the tables below.
Gram-Positive Anaerobes
This compound and linezolid show comparable and potent activity against the majority of anaerobic Gram-positive organisms tested.
| Organism | This compound MIC (µg/mL) | Linezolid MIC (µg/mL) |
| Peptostreptococcus spp. | ≤0.25–1 | ≤0.25–1 |
| Propionibacterium spp. | ≤0.25–1 | ≤0.25–1 |
| Viridans streptococci | 1–2 | 1–2 |
| Clostridium spp. | ≤0.25–8 | ≤0.25–8 |
| C. difficile (some strains) | Not specified | ≥16 |
Data sourced from Yagi and Zurenko, 1997.[1]
Gram-Negative Anaerobes
A notable divergence in activity is observed against anaerobic Gram-negative bacteria, with linezolid demonstrating superior potency, especially against Bacteroides species.
| Organism | This compound MIC (µg/mL) | Linezolid MIC (µg/mL) |
| Bacteroides spp. | Generally 2- to 8-fold higher than linezolid | 2–8 |
| Fusobacterium spp. | ≤0.25–0.5 | ≤0.25–0.5 |
| Mobiluncus spp. | ≤0.25–0.5 | ≤0.25–0.5 |
| Prevotella intermedia | ≤0.25–0.5 | ≤0.25–0.5 |
| Porphyromonas asaccharolytica | ≤0.25–0.5 | ≤0.25–0.5 |
Data sourced from Yagi and Zurenko, 1997.[1]
Experimental Protocol: Agar Dilution Method
The determination of Minimum Inhibitory Concentration (MIC) values for this compound and linezolid against anaerobic bacteria was performed using a standard agar dilution method.[1] This technique is a reference method for susceptibility testing of anaerobes.
Detailed Steps:
-
Antimicrobial Agent Preparation: Serial twofold dilutions of this compound and linezolid were prepared to achieve a range of final concentrations in the agar.
-
Media Preparation: The antimicrobial dilutions were added to molten agar medium, which was then poured into petri dishes and allowed to solidify. A control plate containing no antimicrobial agent was also prepared.
-
Inoculum Preparation: The 143 anaerobic bacterial isolates were cultured, and their concentrations were standardized.
-
Inoculation: A standardized volume of each bacterial suspension was inoculated onto the surface of the agar plates.
-
Incubation: The inoculated plates were incubated in an anaerobic environment at a controlled temperature until sufficient growth was observed on the control plate.
-
MIC Determination: The plates were examined, and the MIC was recorded as the lowest concentration of the antimicrobial agent that completely inhibited visible growth of the isolate.
Conclusion
The available in vitro data indicates that while both this compound and linezolid are highly active against anaerobic Gram-positive bacteria, linezolid possesses a significant advantage in its activity against anaerobic Gram-negative bacilli, particularly the clinically important Bacteroides species.[1] This suggests that linezolid may offer a broader spectrum of anaerobic coverage.[1] These findings are crucial for guiding further research and potential clinical development of these oxazolidinone compounds for the treatment of anaerobic infections.
References
A Comparative Analysis of Eperezolid and Vancomycin Against MRSA
For Immediate Release
This guide provides a detailed comparison of the efficacy of the oxazolidinone antibiotic, eperezolid, and the glycopeptide antibiotic, vancomycin, against Methicillin-resistant Staphylococcus aureus (MRSA). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, in vitro activity, and the experimental protocols used for their evaluation.
Executive Summary
This compound, a member of the oxazolidinone class, and vancomycin, a long-standing therapeutic standard, represent two distinct strategies for combating MRSA infections. This compound acts by inhibiting protein synthesis, a novel mechanism that circumvents common resistance pathways.[1][2] Vancomycin, in contrast, inhibits the synthesis of the bacterial cell wall.[3][4][5] In vitro studies demonstrate that this compound exhibits good inhibitory activity against MRSA, with a bacteriostatic action, while vancomycin shows bactericidal activity against susceptible strains.[6] This guide will delve into the quantitative data supporting these findings and the methodologies behind them.
Mechanisms of Action
The distinct mechanisms of action of this compound and vancomycin are crucial to understanding their efficacy and potential for resistance development.
This compound: As an oxazolidinone, this compound targets the initiation of bacterial protein synthesis.[1][2] It binds to the 50S ribosomal subunit, preventing the formation of the 70S initiation complex, a critical early step in protein synthesis.[2] This unique mechanism means there is no cross-resistance with other classes of protein synthesis inhibitors.[2]
Vancomycin: This glycopeptide antibiotic inhibits the synthesis of peptidoglycan, an essential component of the Gram-positive bacterial cell wall.[3][7] Vancomycin binds to the D-alanyl-D-alanine (D-Ala-D-Ala) terminal of the cell wall precursor units, which blocks the transglycosylation and transpeptidation steps in peptidoglycan synthesis, ultimately weakening the cell wall and leading to cell lysis.[3][4]
Caption: Mechanisms of Action for this compound and Vancomycin.
In Vitro Efficacy
Comparative in vitro studies are fundamental to assessing the potency of antimicrobial agents. Below is a summary of key quantitative data from a study comparing this compound and vancomycin against various staphylococcal species, including MRSA.
Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial that prevents visible growth of a microorganism after overnight incubation. The MIC at which 90% of isolates are inhibited (MIC90) is a common measure of in vitro potency.
| Organism (Number of Isolates) | Antibiotic | MIC90 (μg/ml) |
| Methicillin-Resistant S. aureus (100) | This compound | 2.0 |
| Vancomycin | 1.0 | |
| Methicillin-Susceptible S. aureus (100) | This compound | 2.0 |
| Vancomycin | 1.0 | |
| Coagulase-Negative Staphylococci (100) | This compound | 2.0 |
| Vancomycin | 2.0 |
Data sourced from a comparative in vitro study.[6][8][9]
Time-Kill Studies
Time-kill assays provide insights into the pharmacodynamics of an antibiotic, distinguishing between bactericidal (killing) and bacteriostatic (inhibiting growth) activity. In a study by Rybak et al., this compound demonstrated bacteriostatic action against MRSA, whereas vancomycin was bactericidal.[6]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
MIC Determination
The MICs were determined using the broth microdilution method as recommended by the National Committee for Clinical Laboratory Standards (NCCLS).
-
Inoculum Preparation: A standardized inoculum of the test organism is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/ml.
-
Serial Dilution: The antimicrobial agents are serially diluted in Mueller-Hinton broth in microtiter plates.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated at 35°C for 16 to 20 hours.
-
Reading: The MIC is recorded as the lowest concentration of the drug that completely inhibits visible growth of the organism.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.
Time-Kill Curve Analysis
Time-kill experiments were performed to assess the bactericidal or bacteriostatic activity of the antibiotics.
-
Culture Preparation: An overnight growth of the test organism is diluted into fresh broth to achieve a starting inoculum of approximately 10^6 CFU/ml.
-
Antibiotic Addition: The antibiotics are added at concentrations corresponding to multiples of their MICs. A growth control without antibiotics is also included.
-
Sampling: Aliquots are removed at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Plating and Incubation: The samples are serially diluted and plated on agar to determine the number of viable bacteria.
-
Data Analysis: The log10 CFU/ml is plotted against time to generate the time-kill curve. Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/ml from the initial inoculum.
Conclusion
This compound and vancomycin both demonstrate efficacy against MRSA, but through different mechanisms and with different in vitro characteristics. This compound's novel mechanism of action as a protein synthesis inhibitor makes it a valuable agent, particularly in the context of resistance to other antibiotic classes.[1][2] Its bacteriostatic nature, however, contrasts with the bactericidal activity of vancomycin against susceptible MRSA strains.[6] The choice between these agents in a clinical or developmental setting would depend on a variety of factors, including the specific characteristics of the infection, the patient's condition, and the local resistance patterns. Further in vivo studies are necessary to fully elucidate the comparative efficacy of this compound in treating MRSA infections.
References
- 1. Mechanism of action of the oxazolidinone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A critical review of oxazolidinones: An alternative or replacement for glycopeptides and streptogramins? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How Vancomycin Works: Understanding Its Mechanism [medicoverhospitals.in]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Vancomycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Vancomycin Mechanism of Action | Resistance and More | DoseMeRx [doseme-rx.com]
- 8. Comparative in vitro activities and postantibiotic effects of the oxazolidinone compounds this compound (PNU-100592) and linezolid (PNU-100766) versus vancomycin against Staphylococcus aureus, coagulase-negative staphylococci, Enterococcus faecalis, and Enterococcus faecium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of Eperezolid and Linezolid in Preclinical Abscess Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the oxazolidinone antibiotics, eperezolid and linezolid, focusing on their efficacy in experimental abscess models. The information presented is collated from preclinical studies to support research and development in antibacterial therapies.
Executive Summary
This compound and linezolid are both members of the oxazolidinone class of antibiotics, which inhibit bacterial protein synthesis.[1] Preclinical studies in rodent abscess models have been conducted to evaluate their in vivo efficacy. A key comparative study in a rat intra-abdominal abscess model demonstrated that both agents have activity against Enterococcus faecalis and vancomycin-resistant Enterococcus faecium (VRE), although their effectiveness varies with the bacterial strain, dosage, and route of administration.[2] Linezolid has also shown efficacy in murine skin and soft tissue abscess models against Staphylococcus aureus.[3] While direct comparative pharmacokinetic data in rats is limited, one study suggests that at the same dosage, plasma concentrations of linezolid are approximately double those of this compound.[2] This difference in exposure may contribute to the observed variations in efficacy.
Data Presentation: Efficacy in Experimental Abscess Models
The following tables summarize the quantitative data from key experimental studies comparing this compound and linezolid.
Table 1: Efficacy in Rat Intra-Abdominal Abscess Model [2]
| Bacterial Strain | Drug | Dosage | Route | Efficacy (Mean log10 CFU/g reduction vs. control) |
| Enterococcus faecalis | This compound | 25 mg/kg q12h | IV | Ineffective |
| Linezolid | 25 mg/kg q12h | IV | Statistically significant, but small reduction | |
| Linezolid | 25 mg/kg q12h | PO | Statistically significant, but small reduction | |
| Linezolid | 100 mg/kg/day (divided doses) | IV | ~2.0 | |
| Enterococcus faecium (VRE) | This compound | 25 mg/kg q12h | IV | ~2.0 |
| This compound | 25 mg/kg q12h | PO | Statistically significant reduction | |
| Linezolid | 25 mg/kg q12h | IV | Ineffective | |
| Linezolid | 25 mg/kg q12h | PO | ~2.0 |
Table 2: Efficacy of Linezolid in Murine Skin and Soft Tissue Infection Models [3]
| Infection Model | Bacterial Strain | Drug | Dosage | Treatment Duration | Efficacy (log10 CFU reduction) |
| Groin Abscess | Staphylococcus aureus | Linezolid | 100 mg/kg b.i.d. | 2 days | Static effect |
| Linezolid | 100 mg/kg b.i.d. | 4 days | ~1.0 (killing) |
Experimental Protocols
Rat Intra-Abdominal Abscess Model[2]
This model is designed to mimic intra-abdominal infections that can lead to abscess formation.
1. Abscess Induction:
- Animals: Male Wistar rats.
- Bacterial Strains: Enterococcus faecalis or vancomycin-resistant Enterococcus faecium.
- Inoculum Preparation: Bacteria are grown in broth, washed, and resuspended in sterile saline. The final inoculum is mixed with a sterile rat fecal-agar adjuvant.
- Procedure: A gelatin capsule containing the bacterial and adjuvant mixture is surgically implanted into the peritoneal cavity of the rats.
2. Treatment Regimen:
- Treatment is initiated at a specified time post-infection (e.g., 4 hours).
- This compound and linezolid are administered intravenously (IV) or orally (PO) at various dosages and schedules as detailed in Table 1.
3. Efficacy Evaluation:
- At the end of the treatment period (e.g., 4.5 days), animals are euthanized.
- The intra-abdominal abscesses are aseptically excised and weighed.
- Abscesses are homogenized, and serial dilutions are plated on appropriate agar media to determine the number of viable bacteria (colony-forming units, CFU) per gram of abscess tissue.
- The reduction in bacterial load (log10 CFU/g) is calculated by comparing the bacterial counts in treated animals to those in an untreated control group.
Murine Groin Abscess Model[3]
This model is used to evaluate the efficacy of antimicrobial agents against localized skin and soft tissue infections.
1. Abscess Induction:
- Animals: Immunocompetent or neutropenic mice.
- Bacterial Strain: Staphylococcus aureus.
- Inoculum Preparation: S. aureus is grown in broth, washed, and resuspended in saline. An adjuvant such as agar may be used to localize the infection.
- Procedure: A defined volume of the bacterial suspension is injected subcutaneously into the groin area of the mice.
2. Treatment Regimen:
- Treatment is initiated at a specified time post-infection.
- Linezolid is administered, typically orally or subcutaneously, at defined dosages and frequencies (e.g., 100 mg/kg twice daily).[3]
3. Efficacy Evaluation:
- At predetermined time points (e.g., 2 and 4 days), animals are euthanized.
- The abscessed tissue at the groin is excised, weighed, and homogenized.
- Serial dilutions of the homogenate are plated to enumerate the bacterial load (CFU/g of tissue).
- The change in bacterial count from the initial inoculum is determined to assess whether the effect is bacteriostatic (no change) or bactericidal (a reduction).
Visualizations
Mechanism of Action: Oxazolidinone Antibiotics
Caption: Mechanism of action of oxazolidinones.
Experimental Workflow: Rat Intra-Abdominal Abscess Model
Caption: Rat intra-abdominal abscess model workflow.
Experimental Workflow: Murine Groin Abscess Model
Caption: Murine groin abscess model workflow.
References
cross-resistance studies between eperezolid and other antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-resistance profile of eperezolid with other antibiotics, supported by experimental data. The information is intended to assist researchers in understanding the resistance landscape of this oxazolidinone antibiotic and to inform strategies for drug development and deployment.
Quantitative Cross-Resistance Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) data for this compound and other antibiotics against various bacterial strains, including those with induced resistance to this compound. This data is crucial for understanding the potential for cross-resistance.
| Antibiotic | Organism | Strain | Resistance Profile | MIC (µg/mL) | Reference |
| This compound | Staphylococcus aureus | ATCC 29213 | Parental Sensitive | 2 | [1][2][3] |
| This compound | Staphylococcus aureus | SA31593 | This compound-Resistant | 32 | [1][2][3] |
| Clindamycin | Staphylococcus aureus | ATCC 29213 | Parental Sensitive | Not Specified | |
| Clindamycin | Staphylococcus aureus | SA31593 | This compound-Resistant | Four-fold decrease in sensitivity | [1][3] |
| Chloramphenicol | Staphylococcus aureus | ATCC 29213 | Parental Sensitive | Not Specified | |
| Chloramphenicol | Staphylococcus aureus | SA31593 | This compound-Resistant | Four-fold decrease in sensitivity | [1][3] |
| Lincomycin | Staphylococcus aureus | ATCC 29213 | Parental Sensitive | Not Specified | |
| Lincomycin | Staphylococcus aureus | SA31593 | This compound-Resistant | Eight-fold decrease in susceptibility | [1][3] |
| This compound | Multidrug-Resistant Enterococci | 100 clinical isolates | - | MIC50: 1.0, MIC90: 2.0 | [4] |
| Linezolid | Multidrug-Resistant Enterococci | 100 clinical isolates | - | MIC50: 2.0, MIC90: 2.0 | [4] |
Key Findings:
-
Development of resistance to this compound in Staphylococcus aureus is associated with a significant 16-fold increase in its own MIC.[1][2][3]
-
This this compound-resistant mutant also exhibited a slight decrease in sensitivity to clindamycin and chloramphenicol (four-fold) and a more pronounced decrease in susceptibility to lincomycin (eight-fold).[1][3] This suggests a degree of cross-resistance with antibiotics that also interact with the 50S ribosomal subunit.
-
Importantly, no change in susceptibility was observed for other classes of protein synthesis inhibitors, indicating a lack of broad cross-resistance.[1][3]
-
Against a panel of multidrug-resistant enterococci, both this compound and linezolid demonstrated excellent in vitro activity.[4]
Experimental Protocols
The following sections detail the methodologies employed in the cited cross-resistance studies.
Induction of Antibiotic Resistance
A common method to study cross-resistance is to first induce resistance to a specific antibiotic in a susceptible bacterial strain.
-
Serial Passage Method: This technique involves repeatedly exposing a bacterial culture to sub-inhibitory concentrations of an antibiotic.
-
A parental bacterial strain (e.g., S. aureus ATCC 29213) is cultured in a liquid growth medium.
-
The culture is then exposed to a concentration of the antibiotic slightly below its MIC.
-
The bacteria that survive and grow are then transferred to a fresh medium containing a slightly higher concentration of the antibiotic.
-
This process is repeated for multiple passages (e.g., 20 serial transfers over 7 weeks for the this compound-resistant S. aureus mutant).[1]
-
The resulting isolate is then tested for its resistance profile.
-
-
Spiral Plating Technique: This method creates a concentration gradient of the antibiotic on an agar plate, allowing for the selection of resistant mutants.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
-
Broth Microdilution Method:
-
Serial two-fold dilutions of the antibiotic are prepared in a multi-well microtiter plate containing a suitable broth medium.
-
Each well is then inoculated with a standardized suspension of the test bacterium (e.g., 5 x 10^5 CFU/mL).
-
The plate is incubated at an appropriate temperature and duration (e.g., 35°C for 16-20 hours).
-
The MIC is determined as the lowest concentration of the antibiotic at which there is no visible turbidity (bacterial growth).
-
-
Agar Dilution Method:
-
A series of agar plates are prepared, each containing a different concentration of the antibiotic.
-
A standardized inoculum of the test bacteria is then spotted onto the surface of each plate.
-
The plates are incubated, and the MIC is determined as the lowest antibiotic concentration that prevents visible bacterial growth.
-
Cross-Resistance Testing
Once a resistant mutant is generated, its susceptibility to a panel of other antibiotics is determined using the MIC methods described above. The MIC values of the resistant mutant are then compared to those of the original, susceptible parental strain to identify any cross-resistance.
Visualizing the Workflow and Mechanism
To better illustrate the processes involved in cross-resistance studies and the mechanism of this compound action, the following diagrams are provided.
Caption: Workflow for a typical cross-resistance study.
References
- 1. Ribosomes from an Oxazolidinone-Resistant Mutant Confer Resistance to this compound in a Staphylococcus aureus Cell-Free Transcription-Translation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ribosomes from an oxazolidinone-resistant mutant confer resistance to this compound in a Staphylococcus aureus cell-free transcription-translation assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Comparative in vitro and bactericidal activity of oxazolidinone antibiotics against multidrug-resistant enterococci - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Eperezolid's Inhibition of Translation Initiation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of eperezolid's performance as a bacterial translation initiation inhibitor against other well-established inhibitors. Supporting experimental data, detailed methodologies for key validation assays, and visual representations of the underlying molecular mechanisms and experimental workflows are presented to aid in the comprehensive evaluation of this antibiotic.
Performance Comparison of Translation Initiation Inhibitors
The inhibitory activity of this compound has been quantified and compared with other known translation inhibitors, such as linezolid and kasugamycin, in in vitro translation systems. The 50% inhibitory concentration (IC50) is a standard measure of a drug's potency.
| Inhibitor | Target Organism/System | Assay Type | mRNA Template | mRNA Concentration (µg/mL) | IC50 (µM) | Reference |
| This compound | E. coli S30 extract | Cell-free transcription-translation | pGEMbGAL DNA | N/A | 2.5 | [1] |
| E. coli S30 extract | Cell-free translation | Phage MS2 RNA | 32 | 20 | [1][2] | |
| E. coli S30 extract | Cell-free translation | Phage MS2 RNA | 128 | 50 | [1][2] | |
| Linezolid | E. coli S30 extract | Cell-free transcription-translation | pGEMbGAL DNA | N/A | 1.8 | [1] |
| E. coli 30S initiation complex formation | Initiation complex assay | Defined mRNA | N/A | 110 | [3] | |
| E. coli 70S initiation complex formation | Initiation complex assay | Defined mRNA | N/A | 130 | [3] | |
| S. aureus 70S initiation complex formation | Initiation complex assay | Truncated mRNA | N/A | 116 | [3] | |
| Kasugamycin | E. coli 70S initiation complex formation | Initiation complex assay | Defined mRNA | N/A | 154 | [3] |
Note: The IC50 values for this compound and linezolid in the cell-free translation assay were shown to be dependent on the concentration of the mRNA template[1][2]. This suggests that these inhibitors may compete with mRNA for binding to the ribosome.
Experimental Protocols for Validating Translation Initiation Inhibition
Several key experimental techniques are employed to validate and characterize the inhibition of translation initiation. These include toeprinting assays, polysome profiling, and reporter gene assays.
Toeprinting Assay
The toeprinting assay, or primer extension inhibition assay, is a precise method to map the position of the ribosome on an mRNA molecule. It can definitively show if an inhibitor blocks the formation of the initiation complex at the start codon.
Principle: A radiolabeled or fluorescently-labeled DNA primer is annealed downstream of the start codon of a specific mRNA. Reverse transcriptase is then used to synthesize a complementary DNA (cDNA) strand. If a ribosome is bound to the mRNA at the initiation site, the reverse transcriptase will be blocked, resulting in a truncated cDNA product of a specific length, known as a "toeprint". The appearance of this toeprint is indicative of a stable initiation complex. Translation initiation inhibitors will prevent or alter the formation of this complex, leading to a decrease or absence of the toeprint signal.
Detailed Methodology:
-
Preparation of the Reaction Mixture:
-
Combine the mRNA of interest, the specific DNA primer, and the 30S ribosomal subunits in a suitable buffer.
-
Add initiation factors (IF1, IF2, and IF3) and the initiator tRNA (fMet-tRNAfMet).
-
Introduce the test compound (e.g., this compound) at various concentrations. A control reaction without the inhibitor should be run in parallel.
-
-
Formation of the Initiation Complex:
-
Incubate the reaction mixture at 37°C to allow for the formation of the 30S initiation complex.
-
-
Primer Extension:
-
Add reverse transcriptase and deoxynucleotide triphosphates (dNTPs) to the reaction mixture.
-
Incubate to allow for the synthesis of the cDNA.
-
-
Analysis of the Products:
-
The cDNA products are purified and then separated by size using denaturing polyacrylamide gel electrophoresis.
-
The gel is then visualized using autoradiography (for radiolabeled primers) or fluorescence imaging.
-
The presence and intensity of the toeprint band at the expected size (+15 to +17 nucleotides downstream from the A of the AUG start codon) are analyzed. A decrease in the intensity of the toeprint band in the presence of the inhibitor confirms its activity in blocking the formation of the initiation complex.
-
Polysome Profiling
Polysome profiling is a technique used to separate ribosomal subunits, monosomes, and polysomes (multiple ribosomes translating a single mRNA molecule) based on their size and density using sucrose gradient ultracentrifugation. This method can provide a global view of the state of translation within a cell.
Principle: Treatment of cells with a translation initiation inhibitor will lead to a decrease in the number of ribosomes initiating translation on new mRNAs. This results in a "run-off" of ribosomes that are already in the process of elongation, leading to the disassembly of polysomes and an accumulation of monosomes (80S or 70S ribosomes). Therefore, a shift in the polysome profile, with a decrease in the polysome peaks and an increase in the monosome peak, is indicative of translation initiation inhibition[4].
Detailed Methodology:
-
Cell Culture and Treatment:
-
Grow bacterial cells to mid-log phase.
-
Treat the cells with the translation initiation inhibitor (e.g., this compound) for a specified period. An untreated control culture is processed in parallel.
-
Add a translation elongation inhibitor, such as chloramphenicol, to all cultures just before harvesting to "freeze" the ribosomes on the mRNA.
-
-
Cell Lysis and Lysate Preparation:
-
Harvest the cells by centrifugation and lyse them in a buffer containing the elongation inhibitor.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Sucrose Gradient Ultracentrifugation:
-
Prepare a linear sucrose gradient (e.g., 10-40%) in a centrifuge tube.
-
Carefully layer the cell lysate onto the top of the sucrose gradient.
-
Centrifuge at high speed for several hours to separate the ribosomal complexes.
-
-
Fractionation and Analysis:
-
The gradient is then fractionated from top to bottom while continuously monitoring the absorbance at 260 nm to detect RNA-containing complexes.
-
The resulting absorbance profile will show distinct peaks corresponding to free RNA, ribosomal subunits, monosomes, and polysomes.
-
The profiles from the treated and untreated cells are compared. A decrease in the area under the polysome peaks and a corresponding increase in the monosome peak in the treated sample indicate inhibition of translation initiation[4].
-
Luciferase Reporter Assay
Reporter gene assays, often using luciferase, provide a quantitative measure of the overall efficiency of protein synthesis in either cell-based or cell-free systems.
Principle: A reporter gene, such as luciferase, is placed under the control of a bacterial promoter and ribosome binding site. The amount of light produced by the luciferase enzyme is directly proportional to the amount of protein synthesized. By measuring the luminescence in the presence and absence of an inhibitor, the effect of the compound on translation can be quantified. To specifically assess the impact on initiation, the assay can be designed to be more sensitive to this step.
Detailed Methodology:
-
Assay Setup (Cell-Free System):
-
A cell-free transcription-translation system (e.g., E. coli S30 extract) is used.
-
A DNA template containing the luciferase gene downstream of a suitable promoter and ribosome binding site is added to the reaction mixture.
-
The test inhibitor (e.g., this compound) is added at a range of concentrations.
-
The reaction is initiated and incubated at 37°C to allow for transcription and translation.
-
-
Luminescence Measurement:
-
After the incubation period, the luciferase substrate (luciferin) is added to the reaction.
-
The luminescence is immediately measured using a luminometer.
-
-
Data Analysis:
-
The luminescence signal from the inhibitor-treated reactions is compared to the untreated control.
-
The IC50 value, the concentration of the inhibitor that causes a 50% reduction in luciferase activity, is calculated to determine the potency of the inhibitor.
-
Visualizing the Mechanisms and Workflows
Bacterial Translation Initiation Pathway and the Action of this compound
Bacterial translation initiation is a multi-step process involving the assembly of the 30S and 50S ribosomal subunits, mRNA, initiator tRNA (fMet-tRNA), and initiation factors (IFs) to form the 70S initiation complex.
Caption: Bacterial translation initiation pathway and the inhibitory action of this compound.
This compound, an oxazolidinone antibiotic, binds to the 50S ribosomal subunit and is thought to interfere with the correct positioning of the initiator tRNA in the P-site, thereby preventing the formation of a functional 70S initiation complex[5][6]. This action effectively halts protein synthesis at its very beginning.
Experimental Workflow for a Toeprinting Assay
The following diagram illustrates the key steps involved in performing a toeprinting assay to validate a translation initiation inhibitor.
Caption: Step-by-step workflow of a toeprinting assay for inhibitor validation.
Comparative Logic of Translation Initiation Inhibitors
This diagram illustrates the logical relationships between the mechanisms of action of this compound and other translation initiation inhibitors.
Caption: Comparative mechanisms of action for key translation initiation inhibitors.
This guide provides a framework for understanding and validating the inhibitory action of this compound on bacterial translation initiation. The presented data and methodologies offer a basis for comparative analysis and further investigation into the therapeutic potential of this and other novel antibiotics.
References
- 1. Mechanism of action of oxazolidinones: effects of linezolid and this compound on translation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. upload.orthobullets.com [upload.orthobullets.com]
- 4. Analysis of Translation Initiation During Stress Conditions by Polysome Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of action of the oxazolidinone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The oxazolidinone linezolid inhibits initiation of protein synthesis in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Ribosomal Rivalry: A Comparative Guide to Eperezolid and Chloramphenicol Binding Assays
For researchers, scientists, and drug development professionals, understanding the nuances of antibiotic binding to the bacterial ribosome is paramount in the quest for novel therapeutics. This guide provides a detailed comparison of the binding characteristics of eperezolid, an oxazolidinone antibiotic, and the broad-spectrum antibiotic chloramphenicol, with a focus on competitive binding assays. The information herein is supported by experimental data to offer a clear perspective on their interaction with the 50S ribosomal subunit.
Competitive Binding at the Ribosome: A Summary of Affinities
Both this compound and chloramphenicol exert their antibacterial effects by targeting the 50S subunit of the bacterial ribosome, a critical component of the protein synthesis machinery.[1][2][3][4][5][6] Experimental evidence robustly demonstrates that these two antibiotics compete for binding at or near the same site on the ribosome.[1][5][6] The binding of radiolabeled this compound to the ribosome is competitively inhibited by the presence of chloramphenicol.[1][4][5]
The following table summarizes the key binding affinity values for this compound and chloramphenicol as reported in the literature.
| Compound | Target | Organism | Binding Affinity (Kd/KDapp) |
| This compound | 50S Ribosomal Subunit | Escherichia coli | ~20 µM (Kd)[1][4][5][6] |
| Chloramphenicol | 50S Ribosomal Subunit | Escherichia coli | 2.8 ± 0.5 µM (KDapp)[7] |
Note: The reported affinity for chloramphenicol was determined using a competition assay with a fluorescently labeled erythromycin probe.[7]
While both antibiotics target the 50S subunit, their mechanisms of action, though related to the inhibition of protein synthesis, are distinct.[1][2][3][4][5][6][8][9][10][11] Chloramphenicol primarily inhibits the peptidyl transferase activity, thereby preventing the elongation of the polypeptide chain.[2][3][8][11] In contrast, this compound is thought to inhibit the initiation phase of translation, a very early step in protein synthesis.[1][5][6][12][9][13]
Visualizing the Molecular Interaction
The following diagram illustrates the competitive binding relationship between this compound and chloramphenicol at the 50S ribosomal subunit.
Caption: Competitive binding of this compound and chloramphenicol to the 50S ribosomal subunit.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature that investigate the competitive binding of this compound and chloramphenicol.
Protocol 1: Radiolabeled this compound Competition Binding Assay
This protocol is based on the methodology described in studies by Lin et al.[4][5][6]
Objective: To determine if chloramphenicol competes with the binding of [14C]-eperezolid to E. coli ribosomes.
Materials:
-
[14C]-eperezolid (radiolabeled ligand)
-
Unlabeled this compound
-
Unlabeled chloramphenicol
-
E. coli 70S ribosomes or 50S ribosomal subunits
-
Binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 100 mM NH4Cl)
-
Scintillation fluid
-
Glass fiber filters
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine a fixed concentration of [14C]-eperezolid with E. coli ribosomes in the binding buffer.
-
Competition: To test for competition, add increasing concentrations of unlabeled chloramphenicol to separate reaction tubes. A control set with increasing concentrations of unlabeled this compound should be run in parallel to determine specific binding. A "no competitor" control is also necessary.
-
Incubation: Incubate the reaction mixtures at a specified temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium (e.g., 30 minutes).
-
Filtration: Rapidly filter the reaction mixtures through glass fiber filters to separate ribosome-bound [14C]-eperezolid from the unbound ligand.
-
Washing: Wash the filters with cold binding buffer to remove any non-specifically bound radiolabel.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of bound [14C]-eperezolid as a function of the competitor concentration. A decrease in bound radioactivity in the presence of chloramphenicol indicates competition for the same binding site.
Protocol 2: Fluorescence Anisotropy-Based Competition Binding Assay
This protocol is adapted from a methodology used to determine the binding affinity of chloramphenicol through competition.[7]
Objective: To determine the binding affinity of chloramphenicol by measuring its ability to displace a fluorescently labeled probe from the ribosome.
Materials:
-
Fluorescently labeled probe that binds to the 50S subunit (e.g., BODIPY-labeled erythromycin)
-
Unlabeled chloramphenicol
-
E. coli 70S ribosomes
-
Assay buffer (e.g., 20 mM HEPES-KOH pH 7.5, 50 mM NH4Cl, 10 mM Mg(CH3COO)2, 0.05% Tween-20)
-
Fluorometer capable of measuring fluorescence anisotropy
Procedure:
-
Complex Formation: Incubate a fixed concentration of the fluorescently labeled probe with E. coli ribosomes in the assay buffer to form a stable complex.
-
Competition: Add increasing concentrations of unlabeled chloramphenicol to the pre-formed fluorescent probe-ribosome complex.
-
Equilibration: Incubate the mixtures for a sufficient time to allow the binding to reach equilibrium (e.g., 2 hours).
-
Measurement: Measure the fluorescence anisotropy of each sample using a fluorometer.
-
Data Analysis: The displacement of the fluorescent probe by chloramphenicol will result in a decrease in fluorescence anisotropy. Plot the change in anisotropy against the concentration of chloramphenicol. The data can then be fitted to a suitable binding model to determine the inhibitory constant (Ki) or apparent dissociation constant (KDapp) of chloramphenicol.
Experimental Workflow Visualization
The following diagram outlines the general workflow for a competition binding assay.
Caption: General workflow of a competition binding assay.
References
- 1. The oxazolidinone this compound binds to the 50S ribosomal subunit and competes with binding of chloramphenicol and lincomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. ldh.la.gov [ldh.la.gov]
- 4. researchgate.net [researchgate.net]
- 5. The oxazolidinone this compound binds to the 50S ribosomal subunit and competes with binding of chloramphenicol and lincomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Binding and action of amino-acid analogues of chloramphenicol upon the bacterial ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chloramphenicol - Wikipedia [en.wikipedia.org]
- 9. Mechanism of action of oxazolidinones: effects of linezolid and this compound on translation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Chloramphenicol? [synapse.patsnap.com]
- 11. Antibiotic Chloramphenicol history,classification,mechanism of action and adverse effect | PPTX [slideshare.net]
- 12. Mechanism of action of the oxazolidinone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanism of action of oxazolidinones: effects of linezolid and this compound on translation reactions | Semantic Scholar [semanticscholar.org]
Eperezolid's Efficacy Against Linezolid-Resistant Bacterial Strains: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro activity of eperezolid and linezolid, with a focus on their efficacy against bacterial strains that have developed resistance to linezolid. This document summarizes key experimental data, details the methodologies used in these studies, and visualizes the mechanisms of action and resistance.
Executive Summary
This compound, an oxazolidinone antibiotic, shares a mechanism of action with linezolid, the first clinically approved drug in this class. Both compounds inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex. While linezolid has been a valuable tool in combating Gram-positive infections, the emergence of resistance, primarily through mutations in the 23S rRNA gene (e.g., G2576T) and the acquisition of the cfr (chloramphenicol-florfenicol resistance) gene, has created a need for alternative therapies. This guide examines the activity of this compound against such linezolid-resistant strains, presenting available data to inform research and development efforts.
Comparative In Vitro Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound and linezolid against various bacterial strains, including those with defined linezolid resistance mechanisms.
Table 1: Comparative MICs of this compound and Linezolid Against Susceptible and Resistant Staphylococcus aureus
| Strain | Resistance Mechanism | This compound MIC (µg/mL) | Linezolid MIC (µg/mL) | Reference |
| S. aureus ATCC 29213 (Parental) | Linezolid-Susceptible | 2 | - | [1] |
| S. aureus SA31593 (Derived) | Selected for this compound Resistance | 32 | - | [1] |
| cfr-positive S. aureus | Cfr methyltransferase | - | 16 | [2][3] |
| S. aureus with G2576T mutation | 23S rRNA mutation | - | 32 - >256 | [4][5] |
Table 2: Comparative MICs of this compound and Linezolid Against Multidrug-Resistant Enterococci
| Strain | Resistance Mechanism | This compound MIC₅₀ (µg/mL) | This compound MIC₉₀ (µg/mL) | Linezolid MIC₅₀ (µg/mL) | Linezolid MIC₉₀ (µg/mL) | Reference |
| Multidrug-Resistant Enterococci (100 isolates) | Various | 1.0 | 2.0 | 2.0 | 2.0 | [6] |
| E. faecium with G2576T mutation | 23S rRNA mutation | - | - | 8 - 32 | - | [5] |
| E. faecalis with G2576T mutation | 23S rRNA mutation | - | - | >32 | - | [7] |
Note: A "-" indicates that the data was not available in the cited sources.
Mechanisms of Action and Resistance
Mechanism of Oxazolidinone Action
This compound and linezolid exert their antibacterial effect by inhibiting the initiation of protein synthesis. They bind to the 23S rRNA of the 50S ribosomal subunit at the peptidyl transferase center (PTC). This binding event blocks the formation of the 70S initiation complex, a critical step in protein synthesis.
Caption: Oxazolidinones inhibit protein synthesis by binding to the 50S ribosomal subunit.
Mechanisms of Linezolid Resistance
The two primary mechanisms of acquired resistance to linezolid are:
-
Target Site Mutations: Point mutations in the V domain of the 23S rRNA gene, most commonly the G2576T substitution, reduce the binding affinity of linezolid to its target.[5][8]
-
Target Site Modification: Acquisition of the mobile cfr gene, which encodes a methyltransferase. This enzyme methylates an adenine residue (A2503) in the 23S rRNA, sterically hindering the binding of linezolid.[8][9]
Caption: Linezolid resistance is primarily caused by 23S rRNA mutations or enzymatic modification.
Experimental Protocols
The following are generalized protocols for the determination of Minimum Inhibitory Concentrations (MICs) based on the Clinical and Laboratory Standards Institute (CLSI), formerly NCCLS, guidelines.
Broth Microdilution Method
The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent.[10][11]
-
Preparation of Antimicrobial Solutions: A stock solution of the antimicrobial agent is prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to obtain a range of concentrations.
-
Inoculum Preparation: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microtiter plate.
-
Inoculation: Each well of a 96-well microtiter plate, containing the serially diluted antimicrobial agent, is inoculated with the standardized bacterial suspension.
-
Incubation: The inoculated plates are incubated at 35°C for 16-20 hours in ambient air.
-
Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Caption: Workflow for determining MIC using the broth microdilution method.
Agar Dilution Method
The agar dilution method is considered a reference method for antimicrobial susceptibility testing.[12][13]
-
Preparation of Antimicrobial Plates: A stock solution of the antimicrobial agent is prepared and serially diluted. Each dilution is then added to molten Mueller-Hinton agar, which is then poured into petri dishes and allowed to solidify.
-
Inoculum Preparation: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation: A standardized volume of the bacterial suspension is spotted onto the surface of the agar plates containing different concentrations of the antimicrobial agent.
-
Incubation: The inoculated plates are incubated at 35°C for 16-20 hours.
-
Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent that prevents the growth of the bacterial colonies.
Discussion and Future Directions
The available data indicates that this compound demonstrates good in vitro activity against a range of Gram-positive bacteria, including multidrug-resistant enterococci.[6] However, there is a notable lack of published data on the activity of this compound specifically against well-characterized linezolid-resistant strains, particularly those carrying the cfr gene or the G2576T mutation in the 23S rRNA gene.
The study by Swaney et al. (1998) demonstrated that resistance to this compound can be selected for in vitro, resulting in a significant increase in the MIC.[1] This suggests that cross-resistance between linezolid and this compound is likely, given their shared mechanism of action. However, without direct comparative MIC data against genetically characterized linezolid-resistant strains, the extent of this cross-resistance remains to be fully elucidated.
For drug development professionals and researchers, further studies are warranted to:
-
Determine the MICs of this compound against a large panel of clinical and laboratory-derived linezolid-resistant strains with well-defined resistance mechanisms (cfr-positive, G2576T, and other 23S rRNA mutations).
-
Investigate the potential for this compound to select for resistance and characterize the genetic basis of any observed resistance.
-
Evaluate the in vivo efficacy of this compound in animal models of infection with linezolid-resistant pathogens.
Such studies are crucial to fully understand the potential clinical utility of this compound as an alternative to linezolid for the treatment of infections caused by resistant Gram-positive bacteria.
References
- 1. Ribosomes from an Oxazolidinone-Resistant Mutant Confer Resistance to this compound in a Staphylococcus aureus Cell-Free Transcription-Translation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and Characterization of Linezolid-Resistant cfr-Positive Staphylococcus aureus USA300 Isolates from a New York City Medical Center - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elevated Linezolid Resistance in Clinical cfr-Positive Staphylococcus aureus Isolates Is Associated with Co-Occurring Mutations in Ribosomal Protein L3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sequential Linezolid-Resistant Staphylococcus epidermidis Isolates with G2576T Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Comparative in vitro and bactericidal activity of oxazolidinone antibiotics against multidrug-resistant enterococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gene Dosage and Linezolid Resistance in Enterococcus faecium and Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Linezolid Resistance in Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigation of Linezolid Resistance in Staphylococci and Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 12. cmdr.ubc.ca [cmdr.ubc.ca]
- 13. Agar dilution - Wikipedia [en.wikipedia.org]
A Comparative Analysis of the Post-Antibiotic Effects of Eperezolid and Linezolid
For researchers, scientists, and drug development professionals, understanding the pharmacodynamic properties of antibiotics is crucial for optimizing dosing regimens and predicting clinical efficacy. This guide provides a detailed comparison of the post-antibiotic effect (PAE) of two oxazolidinone antibiotics, eperezolid and linezolid, supported by experimental data.
Both this compound and linezolid are synthetic antibiotics belonging to the oxazolidinone class.[1][2] They exhibit a unique mechanism of action by inhibiting the initiation of protein synthesis in bacteria, a step that precedes the action of many other protein synthesis inhibitors.[1][3][4] This distinct mechanism means there is infrequent cross-resistance between oxazolidinones and other antibiotic classes.[3] Specifically, they bind to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the 70S initiation complex necessary for bacterial replication.[5][6]
Quantitative Comparison of Post-Antibiotic Effects
The post-antibiotic effect (PAE) is the suppression of bacterial growth that persists after limited exposure to an antimicrobial agent. A key study by Rybak et al. (1998) provides a direct comparison of the in vitro PAE of this compound and linezolid against several Gram-positive bacteria. The results demonstrate that both drugs exhibit a similar and generally modest PAE.
The study found that for both this compound and linezolid, a post-antibiotic effect of 0.8 ± 0.5 hours was observed against Staphylococcus aureus, Staphylococcus epidermidis, Enterococcus faecalis, and Enterococcus faecium.[7][8] The PAE was found to be greater when the organisms were exposed to a concentration four times the minimum inhibitory concentration (MIC) compared to a concentration equal to the MIC.[7][9] At four times the MIC, the PAE ranged from 0.2 to 1.4 hours, while at the MIC, the range was 0.1 to 0.8 hours for both compounds across all tested organisms.[9] Interestingly, the PAE for both this compound and linezolid was notably lower against E. faecalis compared to E. faecium and the staphylococcal isolates.[7]
| Organism | Drug | Concentration | Post-Antibiotic Effect (PAE) in hours |
| Staphylococcus aureus | This compound | 1 x MIC | 0.1 - 0.8 |
| 4 x MIC | 0.2 - 1.4 | ||
| Linezolid | 1 x MIC | 0.1 - 0.8 | |
| 4 x MIC | 0.2 - 1.4 | ||
| Staphylococcus epidermidis | This compound | 1 x MIC | 0.1 - 0.8 |
| 4 x MIC | 0.2 - 1.4 | ||
| Linezolid | 1 x MIC | 0.1 - 0.8 | |
| 4 x MIC | 0.2 - 1.4 | ||
| Enterococcus faecalis | This compound | 1 x MIC | 0.1 - 0.8 |
| 4 x MIC | 0.2 - 1.4 | ||
| Linezolid | 1 x MIC | 0.1 - 0.8 | |
| 4 x MIC | 0.2 - 1.4 | ||
| Enterococcus faecium | This compound | 1 x MIC | 0.1 - 0.8 |
| 4 x MIC | 0.2 - 1.4 | ||
| Linezolid | 1 x MIC | 0.1 - 0.8 | |
| 4 x MIC | 0.2 - 1.4 |
Experimental Protocol for Post-Antibiotic Effect Determination
The PAE was determined using the method described by Craig and Gudmundsson.[7] The key steps are outlined below:
-
Bacterial Culture Preparation: An overnight growth of the test organism (S. aureus, S. epidermidis, E. faecalis, or E. faecium) was diluted into fresh cation-adjusted Mueller-Hinton broth to a concentration of approximately 106 colony-forming units (CFU)/ml.[7]
-
Logarithmic Growth Phase: The diluted culture was then incubated on a rotor at 37°C for 3 to 4 hours to ensure the bacteria reached the logarithmic phase of growth.[9]
-
Antibiotic Exposure: The bacterial culture was then exposed to the desired concentration of this compound or linezolid (e.g., 1x MIC or 4x MIC).
-
Drug Removal: After a specified exposure time, the antibiotic was removed from the culture. This is typically achieved by a 1:1,000 dilution of the culture to reduce the antibiotic concentration to sub-inhibitory levels.
-
Monitoring of Bacterial Regrowth: The number of viable bacteria (CFU/ml) in the antibiotic-exposed culture and a control culture (not exposed to the antibiotic) was determined at regular intervals.
-
PAE Calculation: The PAE is calculated as the difference in time required for the antibiotic-exposed and control cultures to increase by 1-log10 CFU/ml above the count observed immediately after drug removal.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the post-antibiotic effect.
References
- 1. Linezolid: Its Role in the Treatment of Gram-Positive, Drug-Resistant Bacterial Infections | AAFP [aafp.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Linezolid - Wikipedia [en.wikipedia.org]
- 4. Mechanism of action of oxazolidinones: effects of linezolid and this compound on translation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Linezolid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Comparative in vitro activities and postantibiotic effects of the oxazolidinone compounds this compound (PNU-100592) and linezolid (PNU-100766) versus vancomycin against Staphylococcus aureus, coagulase-negative staphylococci, Enterococcus faecalis, and Enterococcus faecium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
A Structural Showdown: Eperezolid and its Oxazolidinone Counterparts
In the ever-evolving landscape of antibacterial drug discovery, the oxazolidinone class stands as a critical line of defense against multidrug-resistant Gram-positive bacteria. This guide provides a detailed structural comparison of eperezolid with other key members of the oxazolidinone family, including the trailblazer linezolid, the potent tedizolid, and the novel radezolid. We delve into the subtle yet significant molecular differences that dictate their antibacterial activity, pharmacokinetic profiles, and safety margins, supported by available experimental data.
At the Core: The Oxazolidinone Pharmacophore
The antibacterial efficacy of oxazolidinones stems from their unique mechanism of action: the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][2][3] This interaction prevents the formation of the initiation complex, a crucial early step in protein synthesis.[2] The core structure essential for this activity consists of a 2-oxazolidone ring, an N-aryl substituent, and a C5-side chain.[4] Structure-activity relationship (SAR) studies have consistently shown that the (S)-configuration at the C5 position and the presence of an acetamidomethyl side chain are critical for potent antibacterial activity.[5]
Head-to-Head: A Structural and Functional Comparison
While sharing a common mechanism, variations in the chemical scaffolds of this compound and other oxazolidinones lead to distinct pharmacological properties.
This compound vs. Linezolid: The Pioneers
This compound and linezolid were among the first oxazolidinones to undergo significant clinical development.[6] Their structures are remarkably similar, with the primary difference lying in the substituent on the piperazine/morpholine ring attached to the phenyl group. This compound features a 4-(hydroxyacetyl)piperazin-1-yl group, whereas linezolid possesses a morpholino group.[7][8]
This seemingly minor alteration has tangible, albeit not dramatic, effects on their activity. Preclinical studies have indicated that this compound and linezolid exhibit very similar minimum inhibitory concentration (MIC) values against a range of Gram-positive pathogens.[9] While both showed excellent in vitro activity, linezolid was ultimately selected for further development due to its superior bioavailability and improved serum levels, which allowed for twice-daily dosing.[10]
The Next Generation: Tedizolid and Radezolid
Subsequent research efforts focused on modifying the oxazolidinone scaffold to enhance potency, broaden the spectrum of activity, and improve the safety profile, leading to the development of second-generation compounds like tedizolid and radezolid.
Tedizolid distinguishes itself from linezolid and this compound through two key structural modifications. Firstly, it incorporates a hydroxymethyl group on the C5-side chain, a feature that confers activity against some bacterial strains carrying the cfr gene, which can confer resistance to linezolid.[11][12] Secondly, tedizolid possesses a para-oriented tetrazole ring (D-ring), which provides additional binding interactions with the peptidyl transferase center of the ribosome, thereby enhancing its potency.[11][12] These structural advantages translate to tedizolid exhibiting 4- to 8-fold lower MICs against most susceptible pathogens compared to linezolid.[13]
Radezolid represents a further evolution, featuring a biaryl substituent with a 1,2,3-triazole ring.[14] This modification results in improved potency, particularly against linezolid-resistant strains. In comparative studies, radezolid has demonstrated MICs that are equal to or lower than those of linezolid, with an even more pronounced advantage against resistant phenotypes.
Quantitative Comparison of Antibacterial Activity
The following table summarizes the in vitro activity (MIC) of this compound and other oxazolidinones against key Gram-positive pathogens. Data is compiled from various sources and represents a general overview.
| Antibiotic | Staphylococcus aureus (MSSA) MIC (µg/mL) | Staphylococcus aureus (MRSA) MIC (µg/mL) | Enterococcus faecalis (VRE) MIC (µg/mL) |
| This compound | 1-4 | 1-4 | 1-4 |
| Linezolid | 1-4 | 1-4 | 1-4 |
| Tedizolid | 0.25-1 | 0.25-1 | 0.5-2 |
| Radezolid | 0.125-0.5 | 0.25-1 | 0.5-1 |
Note: MIC values can vary depending on the specific strain and testing methodology.
Pharmacokinetic and Safety Profiles: A Comparative Overview
Beyond in vitro potency, the clinical utility of an antibiotic is determined by its pharmacokinetic properties and safety profile.
| Parameter | This compound | Linezolid | Tedizolid | Radezolid |
| Bioavailability | Lower than linezolid | ~100% | ~90% | Under investigation |
| Protein Binding | Data not readily available | ~31% | ~70-90% | Data not readily available |
| Half-life (t½) | Shorter than linezolid | ~5 hours | ~12 hours | Under investigation |
| Myelosuppression | Higher potential | Potential for thrombocytopenia with long-term use | Lower risk than linezolid in short-term studies[1][3] | Data not readily available |
Experimental Methodologies
The data presented in this guide are derived from standard preclinical and clinical experimental protocols.
Minimum Inhibitory Concentration (MIC) Determination
The MIC, the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism, is a fundamental measure of in vitro antibacterial activity.
Workflow for Minimum Inhibitory Concentration (MIC) Assay.
In Vivo Efficacy Models
Animal models of infection are crucial for evaluating the in vivo efficacy of new antibiotics. A common model is the neutropenic mouse thigh infection model.
Workflow for In Vivo Efficacy Study (Mouse Thigh Infection Model).
Mechanism of Action: A Closer Look at the Ribosome
The following diagram illustrates the binding site of oxazolidinones on the 50S ribosomal subunit and their inhibitory effect on protein synthesis.
Mechanism of Action of Oxazolidinones on the Bacterial Ribosome.
Conclusion
The structural evolution of oxazolidinones from this compound and linezolid to tedizolid and radezolid showcases the power of medicinal chemistry to refine and enhance antibacterial agents. While this compound laid important groundwork, subsequent modifications have led to compounds with improved potency, activity against resistant strains, and potentially better safety profiles. This comparative guide highlights the critical interplay between chemical structure and biological function, providing a valuable resource for researchers and drug development professionals in the ongoing fight against bacterial resistance.
References
- 1. Myelosuppression with Oxazolidinones: Are There Differences? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Pharmacokinetic Study for Linezolid and Two Novel Antibacterial Oxazolidinone Derivatives in Rabbits: Can Differences in the Pharmacokinetic Properties Explain the Discrepancies between Their In Vivo and In Vitro Antibacterial Activities? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. In vivo efficacy of a novel oxazolidinone compound in two mouse models of infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bmglabtech.com [bmglabtech.com]
- 7. In Vivo Activity of the Pyrrolopyrazolyl-Substituted Oxazolidinone RWJ-416457 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative Pharmacodynamics of the New Oxazolidinone Tedizolid Phosphate and Linezolid in a Neutropenic Murine Staphylococcus aureus Pneumonia Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vivo Pharmacodynamics of a New Oxazolidinone (Linezolid) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetic/Pharmacodynamic Analysis of Tedizolid Phosphate Compared to Linezolid for the Treatment of Infections Caused by Gram-Positive Bacteria [mdpi.com]
- 12. Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. AU2021239937B2 - Oxazolidinone compound and methods of use thereof as an antibacterial agent - Google Patents [patents.google.com]
- 14. Oxazolidinones as versatile scaffolds in medicinal chemistry - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00415A [pubs.rsc.org]
Navigating Combination Therapy: A Guide to the Synergistic Potential of Eperezolid
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant bacteria necessitates innovative therapeutic strategies, including the use of combination antibiotic therapy. This guide provides a comprehensive overview of the current understanding of the synergistic, indifferent, and antagonistic effects of eperezolid, an oxazolidinone antibiotic, when combined with other antibacterial agents. This analysis is based on available preclinical data and aims to inform future research and development in this critical area.
Mechanism of Action: The Foundation of this compound's Activity
This compound, like other oxazolidinones, exerts its antibacterial effect by inhibiting the initiation of protein synthesis in bacteria.[1][2][3] It specifically binds to the 50S ribosomal subunit, preventing the formation of the initiation complex, a crucial step in bacterial protein production.[3][4] This unique mechanism of action suggests the potential for synergistic interactions with antibiotics that target different cellular pathways.
dot
Caption: this compound's mechanism of action, inhibiting protein synthesis initiation.
In Vitro Combination Studies: A Look at the Evidence
To date, published in vitro studies on the synergistic effects of this compound are limited. The primary findings indicate a general lack of synergy, with interactions often categorized as indifferent.
This compound with Aminoglycosides and Beta-Lactams
A key study evaluated the in vitro activity of this compound in combination with several antibiotics against multidrug-resistant enterococci. The results of time-kill experiments showed indifferent bactericidal killing when this compound was combined with gentamicin (an aminoglycoside), ampicillin (a beta-lactam), or streptomycin (an aminoglycoside) for isolates that were not resistant to these agents.[2]
| Antibiotic Combination | Organism | Method | Outcome | Reference |
| This compound + Gentamicin | Multidrug-Resistant Enterococci | Time-Kill Assay | Indifferent | [2] |
| This compound + Ampicillin | Multidrug-Resistant Enterococci | Time-Kill Assay | Indifferent | [2] |
| This compound + Streptomycin | Multidrug-Resistant Enterococci | Time-Kill Assay | Indifferent | [2] |
Potential for Antagonism: A Note of Caution
There is a suggestion in the literature that combinations of this compound with certain fluoroquinolones may be antagonistic.[5] Specifically, the combination of this compound and clinafloxacin has been mentioned as potentially antagonistic. However, the original experimental data supporting this claim require further investigation. Antagonism implies that the combined effect of the two drugs is less than the effect of the more active agent alone.
Experimental Protocols for Synergy Testing
The assessment of antibacterial synergy in vitro is typically conducted using checkerboard assays and time-kill studies.
Checkerboard Assay
The checkerboard method is a microdilution technique used to determine the Fractional Inhibitory Concentration (FIC) index. This index quantifies the interaction between two antimicrobial agents.
dot
Caption: Workflow of a checkerboard assay for synergy testing.
Time-Kill Assay
Time-kill assays provide a dynamic picture of the bactericidal or bacteriostatic activity of antibiotics over time.
dot
Caption: Workflow of a time-kill assay for synergy testing.
Conclusion and Future Directions
The currently available data suggest that this compound generally exhibits an indifferent effect when combined with aminoglycosides and beta-lactams against multidrug-resistant enterococci. There is also a potential for antagonism when combined with certain fluoroquinolones, a finding that warrants further investigation.
The limited number of comprehensive synergy studies for this compound highlights a significant knowledge gap. Future research should focus on:
-
Systematic in vitro synergy testing: Conducting checkerboard and time-kill assays with a broader range of antibiotic classes (e.g., beta-lactams, aminoglycosides, fluoroquinolones, glycopeptides) against a diverse panel of clinically relevant Gram-positive and Gram-negative bacteria.
-
In vivo studies: Investigating promising combinations in animal models of infection to determine if in vitro findings translate to in vivo efficacy.
-
Mechanistic studies: Elucidating the molecular basis for any observed synergistic or antagonistic interactions.
A deeper understanding of the synergistic potential of this compound will be instrumental in defining its role in future combination therapies to combat the growing threat of antimicrobial resistance.
References
- 1. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 2. Comparative in vitro and bactericidal activity of oxazolidinone antibiotics against multidrug-resistant enterococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of action of oxazolidinones: effects of linezolid and this compound on translation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The oxazolidinone this compound binds to the 50S ribosomal subunit and competes with binding of chloramphenicol and lincomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
Safety Operating Guide
Navigating the Safe Disposal of Eperezolid: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Eperezolid, an oxazolidinone antibiotic, requires careful consideration for its disposal to prevent environmental contamination and the potential development of antibiotic resistance.[1][2] This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with general best practices for laboratory chemical and pharmaceutical waste management.
This compound: Key Information for Handling and Disposal
| Property | Value/Information | Relevance to Disposal |
| Chemical Name | N-[[(5S)-3-[3-fluoro-4-[4-(2-hydroxyacetyl)-1-piperazinyl]phenyl]-2-oxo-5-oxazolidinyl]methyl]-acetamide[3][4] | Understanding the chemical nature helps in assessing potential reactivity and selecting the appropriate disposal route. |
| CAS Number | 165800-04-4[3][4][5] | A unique identifier for tracking and regulatory purposes. |
| Molecular Formula | C18H23FN4O5[4][5][6] | Provides insight into the elemental composition. |
| Class | Oxazolidinone antibiotic[7][8][9] | This classification indicates its biological activity and the need to prevent its release into the environment to avoid contributing to antimicrobial resistance.[2][10] |
| Solubility | Insoluble in water and ethanol; soluble in DMSO (≥14.05 mg/mL).[5] | Insoluble nature in water suggests it should not be disposed of down the drain.[1][2] |
Standard Operating Procedure for this compound Disposal
The following protocol outlines the recommended steps for the proper disposal of this compound from a laboratory setting. This procedure is based on general guidelines for the disposal of chemical and pharmaceutical waste in the absence of a specific Safety Data Sheet (SDS) for this compound disposal.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.
2. Waste Segregation:
-
Solid Waste:
-
Collect unused or expired pure this compound powder, contaminated lab materials (e.g., weighing paper, gloves, pipette tips), and any spilled material in a designated, clearly labeled hazardous waste container.
-
The container should be robust, leak-proof, and compatible with the chemical.
-
-
Liquid Waste (Solutions containing this compound):
3. Inactivation/Decontamination (if applicable and feasible):
-
For trace amounts of contamination on lab surfaces or equipment, decontamination procedures may be necessary. Consult your institution's Environmental Health and Safety (EHS) office for approved methods. Autoclaving may not be effective for all antibiotics and is generally not recommended as a sole disposal method for chemical waste.[1]
4. Waste Collection and Storage:
-
Store the sealed and labeled hazardous waste containers in a designated, secure area within the laboratory, away from incompatible materials.
-
Ensure the waste label includes the chemical name ("this compound"), CAS number, and the primary hazard (e.g., "Chemical Waste," "Pharmaceutical Waste").
5. Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's certified EHS personnel or a licensed hazardous waste disposal contractor.
-
Professional disposal facilities will use high-temperature incineration or other approved methods to destroy the chemical, minimizing environmental impact.[11]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: this compound Disposal Workflow Diagram.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby upholding the principles of laboratory safety and chemical stewardship. Always consult your institution's specific waste management guidelines and EHS office for any additional requirements.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. Antimicrobial Drug Disposal - Antimicrobial Resistance Opportunity Mapping [wpsites.ucalgary.ca]
- 3. This compound| CAS 165800-04-4 [dcchemicals.com]
- 4. This compound | C18H23FN4O5 | CID 73214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. This compound Datasheet DC Chemicals [dcchemicals.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. drugs.com [drugs.com]
- 10. SIDP - Antibiotic Disposal [sidp.org]
- 11. iwaste.epa.gov [iwaste.epa.gov]
Essential Safety and Operational Guide for Handling Eperezolid
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of Eperezolid. The following procedural guidance is designed to ensure the safe operational use and disposal of this oxazolidinone antibiotic. Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on best practices for handling potent pharmaceutical compounds and safety data for the structurally similar antibiotic, Linezolid.
Physical and Chemical Properties
A summary of the known physical and chemical properties of this compound is presented below.
| Property | Value |
| CAS Number | 165800-04-4 |
| Molecular Formula | C₁₈H₂₃FN₄O₅ |
| Molecular Weight | 394.4 g/mol |
| Appearance | Crystalline powder |
| Solubility | Soluble in DMSO |
Hazard Identification and Occupational Exposure
This compound is a potent oxazolidinone antibiotic. Based on data for the related compound, Linezolid, it should be handled as a hazardous substance.
Potential Hazards:
-
Harmful if swallowed.
-
May cause damage to organs through prolonged or repeated exposure.
-
Possible risk of impaired fertility.
-
Myelosuppression (anemia, leucopenia, pancytopenia, and thrombocytopenia) has been reported with Linezolid.
-
Peripheral and optic neuropathy have been observed with prolonged use of Linezolid.
Occupational Exposure Limits (OELs): Specific OELs for this compound have not been established. In the absence of specific limits, it is prudent to handle this compound with containment strategies designed to minimize exposure to the lowest reasonably achievable level.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure. The following table outlines the recommended PPE for handling this compound powder and solutions.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Provides a barrier against dermal absorption. Double-gloving is recommended for handling hazardous pharmaceutical compounds. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from dust particles and splashes. |
| Body Protection | A disposable gown or a dedicated lab coat. | Prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved N95 or higher respirator. | Recommended when handling the powder outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation of airborne particles. |
Experimental Protocols: Safe Handling and Disposal
Adherence to the following step-by-step protocols is mandatory for the safe handling and disposal of this compound.
Handling Protocol
-
Preparation:
-
Before handling this compound, ensure that the designated work area (e.g., a chemical fume hood or a powder containment balance enclosure) is clean and uncluttered.
-
Verify that a properly stocked spill kit and waste disposal containers are readily accessible.
-
Don the appropriate PPE as specified in the table above.
-
-
Weighing and Reconstitution:
-
All weighing of this compound powder must be conducted within a certified chemical fume hood or a balance enclosure to minimize the generation of airborne dust.
-
Use dedicated spatulas and weighing papers.
-
When reconstituting the powder, slowly add the solvent to the solid to avoid splashing. Cap and vortex or sonicate to ensure complete dissolution.
-
-
Experimental Use:
-
Conduct all manipulations of this compound solutions within a chemical fume hood.
-
Use Luer-lock syringes and needles to prevent accidental disconnection and spills.
-
-
Decontamination:
-
After completing the experimental work, decontaminate all surfaces with an appropriate cleaning agent (e.g., 70% ethanol), followed by a rinse with distilled water.
-
Wipe down the exterior of all equipment used.
-
Disposal Plan
-
Waste Segregation:
-
Solid Waste: All disposable materials that have come into contact with this compound (e.g., gloves, weighing papers, pipette tips, vials) must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused or waste solutions of this compound must be collected in a separate, sealed, and labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Sharps Waste: Needles and syringes used to handle this compound solutions must be disposed of in a designated sharps container for hazardous chemical waste.
-
-
Waste Disposal Procedure:
-
Follow your institution's specific procedures for the disposal of hazardous chemical waste.
-
Contact your EHS office to arrange for the pickup and disposal of the hazardous waste containers.
-
Do not dispose of any this compound waste down the drain or in the regular trash.[1]
-
Logical Workflow for Safe Handling of this compound
The following diagram illustrates the key decision points and procedural flow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
